BAY-707
Description
Properties
IUPAC Name |
N-ethyl-4-[(3S)-3-methylmorpholin-4-yl]-1H-pyrrolo[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-3-16-15(20)12-8-11-13(4-5-17-14(11)18-12)19-6-7-21-9-10(19)2/h4-5,8,10H,3,6-7,9H2,1-2H3,(H,16,20)(H,17,18)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPMGXDCRCWWCRY-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC2=C(C=CN=C2N1)N3CCOCC3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)C1=CC2=C(C=CN=C2N1)N3CCOC[C@@H]3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of BAY-707, a Potent and Selective MTH1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Core Mechanism of Action: Potent and Selective Inhibition of MTH1
BAY-707 acts as a substrate-competitive inhibitor of MTH1.[1] This means that it binds to the active site of the MTH1 enzyme, directly competing with the endogenous oxidized purine nucleoside triphosphate substrates. By occupying the active site, this compound prevents the hydrolysis of these damaged nucleotides, which would otherwise be incorporated into DNA during replication, leading to mutations and potential cell death. The high potency of this compound is underscored by its low nanomolar IC50 value.
MTH1 Signaling Pathway and the Role of this compound
The MTH1 enzyme is a critical component of the cellular defense mechanism against oxidative stress. In cancer cells, elevated levels of reactive oxygen species (ROS) can lead to the oxidation of deoxynucleoside triphosphates (dNTPs) in the nucleotide pool. MTH1 sanitizes this pool by hydrolyzing oxidized dNTPs (e.g., 8-oxo-dGTP) to their corresponding monophosphates (e.g., 8-oxo-dGMP), which cannot be incorporated into DNA. The inhibition of MTH1 by this compound was hypothesized to lead to an accumulation of oxidized dNTPs, their subsequent incorporation into DNA, and ultimately, cancer cell death. However, experimental evidence using this compound has shown that this is not the case in a broad range of cancer cells.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and pharmacokinetic properties.
Table 1: In Vitro Potency and Cellular Target Engagement
| Parameter | Value | Description |
| MTH1 IC50 | 2.3 nM | Half-maximal inhibitory concentration against the MTH1 enzyme in a biochemical assay.[1] |
| Cellular EC50 | 7.6 nM | Half-maximal effective concentration for MTH1 target engagement in a cellular thermal shift assay (CETSA).[1] |
Table 2: Selectivity Profile
| Assay | Result | Description |
| Kinase Panel (97 kinases) | No significant activity at 1 µM | Demonstrates high selectivity for MTH1 over a broad range of kinases.[2] |
Table 3: In Vitro Pharmacokinetic Properties
| Parameter | Species | Value | Description |
| Metabolic Stability | Human Microsomes | 0.29 L/h/kg (Fmax=78%) | Predicted hepatic clearance and maximum bioavailability.[1] |
| Metabolic Stability | Rat Hepatocytes | 0.54 L/h/kg (Fmax=87%) | Predicted hepatic clearance and maximum bioavailability.[1] |
| Cell Permeability (Caco-2) | 288 nm/s | High permeability in a Caco-2 cell monolayer assay.[1] |
Table 4: In Vivo Pharmacokinetic and Tolerability Profile
| Parameter | Species | Dosing | Result |
| Tolerability | Nude Mice | 50-250 mg/kg (oral admin., 2 weeks) | Well-tolerated, with body weight loss not exceeding 10% after 7 days.[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the characterization of this compound.
MTH1 Biochemical Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of MTH1.
-
Reagents and Materials:
-
Recombinant human MTH1 enzyme
-
8-oxo-dGTP (substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT, 0.01% Tween-20)
-
Phosphate detection reagent (e.g., Malachite Green-based)
-
This compound (or other test compounds) serially diluted in DMSO
-
384-well microplates
-
-
Procedure:
-
Add 2 µL of serially diluted this compound in DMSO to the wells of a 384-well plate.
-
Add 10 µL of MTH1 enzyme solution (e.g., 2.5 nM final concentration) to each well.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding 10 µL of 8-oxo-dGTP substrate solution (e.g., at Km concentration).
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction and detect the released inorganic phosphate by adding the phosphate detection reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm).
-
Calculate the percent inhibition relative to DMSO controls and determine the IC50 value by fitting the data to a four-parameter dose-response curve.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify and quantify the engagement of a compound with its target protein in a cellular context.
-
Reagents and Materials:
-
Cancer cell line of interest (e.g., SW-480)
-
Cell culture medium and supplements
-
This compound (or other test compounds)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Antibodies for Western blotting (anti-MTH1 and loading control)
-
-
Procedure:
-
Treat cultured cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by cooling.
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble MTH1 in the supernatant by Western blotting or other protein detection methods.
-
Generate a melt curve by plotting the amount of soluble MTH1 as a function of temperature. A shift in the melt curve in the presence of this compound indicates target engagement.
-
To determine the cellular EC50, heat all samples at a single, optimized temperature and plot the amount of stabilized MTH1 against the compound concentration.
-
Cell Proliferation Assay
This assay assesses the effect of a compound on the growth and viability of cancer cells.
-
Reagents and Materials:
-
Cancer cell lines (e.g., HMEC, HeLa, SW-480)
-
Cell culture medium and supplements
-
This compound (or other test compounds)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well or 384-well clear-bottom white plates
-
-
Procedure:
-
Seed cells in microplates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0-30 µM) or vehicle.
-
Incubate for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well.
-
Measure the luminescence or fluorescence using a plate reader.
-
Calculate the percent cell viability relative to vehicle-treated controls and determine the GI50 (concentration for 50% growth inhibition) if applicable. For this compound, no significant anti-proliferative effects were observed.[1]
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the characterization of an MTH1 inhibitor like this compound.
Conclusion
This compound is a pivotal chemical probe that has been instrumental in clarifying the role of MTH1 in cancer biology. Its development and characterization have demonstrated that despite being a highly potent and selective inhibitor with excellent drug-like properties, the inhibition of MTH1 alone is not a viable broad-spectrum anti-cancer strategy. The rigorous experimental evaluation of this compound, as detailed in this guide, serves as a benchmark for the validation of novel therapeutic targets. For researchers in the field, this compound remains a valuable tool for further elucidating the specific cellular contexts and potential synergistic interactions where MTH1 inhibition might play a role, and for ensuring the on-target effects of other MTH1-targeting compounds. The de-validation of MTH1 as a monotherapy target, largely due to the data generated with this compound, underscores the importance of high-quality chemical probes in drug discovery and development.
References
The Enigma of Potency Without Efficacy: A Technical Guide to the MTH1 Inhibitor BAY-707
For Researchers, Scientists, and Drug Development Professionals
Abstract
BAY-707 is a highly potent and selective, substrate-competitive inhibitor of the human MutT homolog 1 (MTH1) enzyme, also known as NUDT1. With a biochemical half-maximal inhibitory concentration (IC50) of 2.3 nM and a cellular target engagement half-maximal effective concentration (EC50) of 7.6 nM, this compound demonstrates significant promise in modulating its intended target. However, extensive preclinical evaluation has revealed a striking paradox: despite its potent enzymatic inhibition and cellular target engagement, this compound exhibits a clear lack of anti-proliferative or anti-cancer efficacy both in vitro and in vivo. This technical guide provides an in-depth exploration of the this compound MTH1 inhibition pathway, detailing its mechanism of action, the experimental protocols used for its characterization, and a critical analysis of why its potent MTH1 inhibition does not translate into a therapeutic effect. This analysis is crucial for understanding the nuanced role of MTH1 in cancer biology and for guiding future drug development efforts targeting this pathway.
Introduction: The MTH1 Hypothesis in Cancer Therapy
Cancer cells often exhibit a state of elevated oxidative stress, leading to an increased production of reactive oxygen species (ROS). This, in turn, results in the oxidation of cellular components, including the pool of deoxynucleoside triphosphates (dNTPs). One of the most common and mutagenic forms of oxidized dNTPs is 8-oxo-2'-deoxyguanosine triphosphate (8-oxo-dGTP). If incorporated into DNA, 8-oxo-dGTP can lead to G:C to T:A transversion mutations, contributing to genomic instability and driving tumorigenesis.
The MTH1 enzyme plays a critical "housekeeping" role by sanitizing the dNTP pool. It hydrolyzes oxidized purine dNTPs, such as 8-oxo-dGTP, into their corresponding monophosphates, thereby preventing their incorporation into DNA. The hypothesis that cancer cells are particularly dependent on MTH1 for survival, due to their high levels of oxidative stress, led to the development of MTH1 inhibitors as a promising anti-cancer strategy. The expectation was that inhibiting MTH1 would lead to the accumulation of oxidized dNTPs, their incorporation into DNA, and subsequent DNA damage and cancer cell death.
This compound was developed as a potent and selective chemical probe to test this hypothesis.
This compound: Mechanism of Action and Biochemical Profile
This compound is a substrate-competitive inhibitor of MTH1, meaning it binds to the active site of the enzyme and competes with the natural substrate, 8-oxo-dGTP.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various preclinical studies.
Table 1: In Vitro Potency and Cellular Engagement of this compound
| Parameter | Value | Assay Type | Notes |
| IC50 | 2.3 nM | MTH1 Enzymatic Assay | Half-maximal inhibitory concentration against purified MTH1 enzyme.[1] |
| EC50 | 7.6 nM | Cellular Thermal Shift Assay (CETSA) | Half-maximal effective concentration for target engagement in cells.[1] |
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | GI50 | Incubation Time | Assay Type | Reference |
| HMEC | > 30 µM | 144 hours | AlamarBlue | [1] |
| HeLa | > 30 µM | 144 hours | AlamarBlue | [1] |
| SW-480 | > 30 µM | 24 hours | Not specified | [1] |
| MDA-MB-231 | > 30 µM | 144 hours | AlamarBlue | |
| NCI-H358 | > 30 µM | Not specified | Not specified |
Table 3: Pharmacokinetic Properties of this compound
| Species | Parameter | Value | Route of Administration |
| Human (microsomes) | Metabolic Stability (Fmax) | 78% | - |
| Rat (hepatocytes) | Metabolic Stability (Fmax) | 87% | - |
| Mouse | Dosing | 50-250 mg/kg for 2 weeks | Oral |
| Mouse | Tolerability | Well-tolerated, <10% body weight loss | Oral |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.
MTH1 Enzymatic Assay (Malachite Green-based)
This assay quantifies the enzymatic activity of MTH1 by measuring the amount of inorganic phosphate (Pi) released upon the hydrolysis of 8-oxo-dGTP.
Principle: MTH1 hydrolyzes 8-oxo-dGTP to 8-oxo-dGMP and pyrophosphate (PPi). The PPi is then hydrolyzed to two molecules of Pi by inorganic pyrophosphatase. The released Pi forms a complex with malachite green and molybdate, which can be measured spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-acetate (pH 7.5), 40 mM NaCl, 10 mM Mg-acetate, 1 mM DTT.
-
MTH1 Enzyme: Recombinant human MTH1 diluted in Assay Buffer.
-
Substrate: 8-oxo-dGTP in Assay Buffer.
-
Inorganic Pyrophosphatase: Diluted in Assay Buffer.
-
Malachite Green Reagent: A solution of malachite green and ammonium molybdate in acid.
-
-
Assay Procedure (96-well plate format):
-
Add this compound or vehicle control (DMSO) to the wells.
-
Add MTH1 enzyme and inorganic pyrophosphatase to all wells except for the "no enzyme" control.
-
Pre-incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the 8-oxo-dGTP substrate.
-
Incubate for 15-30 minutes at room temperature.
-
Stop the reaction and develop the color by adding the Malachite Green Reagent.
-
Measure the absorbance at ~630 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (no enzyme control).
-
Calculate the percentage of inhibition for each concentration of this compound relative to the "no inhibitor" control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm the engagement of a drug with its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells (e.g., HeLa) to ~80% confluency.
-
Treat cells with varying concentrations of this compound or vehicle (DMSO) for 1-2 hours at 37°C.
-
-
Heat Shock:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C) for 3-5 minutes in a thermal cycler, followed by cooling.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by repeated freeze-thaw cycles.
-
Separate the soluble protein fraction from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Quantification and Western Blot:
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for MTH1.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities for MTH1 at each temperature and inhibitor concentration.
-
Plot the band intensity against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
For isothermal dose-response experiments, heat all samples at a single temperature (the Tagg) and plot the band intensity against the inhibitor concentration to determine the EC50.
-
Cytotoxicity Assay (AlamarBlue Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding:
-
Seed cells (e.g., HMEC, HeLa) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plates for the desired period (e.g., 24 to 144 hours) at 37°C in a CO2 incubator.
-
-
Assay Procedure:
-
Add AlamarBlue reagent to each well.
-
Incubate for 1-4 hours, allowing viable cells to convert resazurin to the fluorescent resorufin.
-
-
Data Acquisition:
-
Measure the fluorescence or absorbance using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control.
-
Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve. For this compound, no significant inhibition was observed up to 30 µM.[1]
-
The Core of the Paradox: Unraveling the Lack of Efficacy
The central question surrounding this compound is why its potent and selective inhibition of MTH1 does not translate into anti-cancer activity. The answer lies in the downstream consequences of MTH1 inhibition.
The Role of Oxidized Nucleotide Incorporation
The initial hypothesis for MTH1 inhibitors was that blocking the sanitization of the dNTP pool would lead to the incorporation of oxidized bases, like 8-oxo-dG, into DNA, causing DNA damage and cell death. However, studies with highly selective MTH1 inhibitors like this compound have shown that this is not the case.
In contrast, other MTH1 inhibitors like Karonudib (TH1579) have demonstrated anti-cancer effects. This is attributed to a dual mechanism of action: in addition to inhibiting MTH1, Karonudib also affects microtubule dynamics, leading to mitotic arrest. This mitotic arrest appears to be a key factor that promotes the incorporation of oxidized nucleotides into the DNA of cancer cells.
This compound, being highly selective for MTH1, does not induce this secondary effect. As a result, while it effectively inhibits the enzyme, it does not create the cellular context necessary for the toxic incorporation of oxidized dNTPs.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows discussed.
Figure 1: Simplified signaling pathway of MTH1 and the point of intervention by this compound.
Figure 2: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Figure 3: Logical relationship of the differential outcomes of selective vs. dual-action MTH1 inhibitors.
Conclusion and Future Perspectives
The case of this compound serves as a critical lesson in drug development, particularly in the era of targeted therapies. It underscores that potent and selective inhibition of a molecular target does not guarantee a therapeutic outcome. The cellular context and the broader biological consequences of target modulation are paramount.
The lack of efficacy of this compound has led to a re-evaluation of the MTH1 inhibition hypothesis. It is now widely accepted that simple inhibition of MTH1's enzymatic activity is not a viable stand-alone strategy for cancer therapy. Future efforts in this area may focus on:
-
Developing dual-action inhibitors: Compounds that, like Karonudib, combine MTH1 inhibition with another mechanism that promotes the incorporation of oxidized nucleotides.
-
Combination therapies: Investigating whether selective MTH1 inhibitors like this compound could be effective in combination with agents that induce mitotic arrest or otherwise increase the susceptibility of cancer cells to DNA damage.
-
Exploring other roles of MTH1: MTH1 has been implicated in other cellular processes beyond dNTP pool sanitization. Further research may uncover alternative ways to exploit MTH1 as a therapeutic target.
References
The Discovery and Development of BAY-707: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BAY-707 has been identified as a highly potent and selective, substrate-competitive inhibitor of MutT Homologue 1 (MTH1/NUDT1).[1][2] Possessing a favorable in vitro pharmacokinetic profile and demonstrating excellent cell permeability, this compound emerged as a promising chemical probe for investigating the therapeutic potential of MTH1 inhibition.[1][2] Despite its superior biochemical and cellular characteristics, extensive in vitro and in vivo studies have revealed a conspicuous absence of anticancer efficacy, both as a monotherapy and in combination with other agents.[1][2][3] This finding has been instrumental in the critical reassessment of MTH1 as a broad-spectrum cancer target. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and key experimental data associated with this compound.
Introduction to MTH1 and its Role in Cancer
MutT Homologue 1 (MTH1), also known as Nudix (nucleoside diphosphate linked moiety X)-type motif 1 (NUDT1), is a pyrophosphatase that plays a critical role in sanitizing the cellular nucleotide pool. It functions by hydrolyzing oxidized purine deoxyribonucleoside triphosphates, such as 8-oxo-dGTP and 2-OH-dATP, to their corresponding monophosphates. This process prevents the incorporation of damaged nucleotides into DNA, thereby mitigating DNA damage and subsequent cell death. Cancer cells, often characterized by high levels of reactive oxygen species (ROS) and a corresponding increase in oxidized nucleotides, were hypothesized to be particularly dependent on MTH1 for survival. This dependency positioned MTH1 as an attractive target for the development of novel anticancer therapies.
Discovery of this compound
This compound was developed as a chemical probe to rigorously evaluate the therapeutic hypothesis of MTH1 inhibition. It is a substrate-competitive inhibitor, demonstrating high potency and selectivity for MTH1.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Potency and Cellular Activity
| Parameter | Value | Description |
| IC50 | 2.3 nM | The half maximal inhibitory concentration against the MTH1 enzyme.[1][2][4] |
| EC50 | 7.6 nM | The half maximal effective concentration for cellular target engagement.[1][2] |
Table 2: Physicochemical and In Vitro Pharmacokinetic Properties
| Parameter | Value | Description |
| Cell Permeability (Caco-2) | 288 nm/s | A measure of the compound's ability to cross intestinal epithelial cells.[1][2] |
| Metabolic Stability (Human Microsomes) | 0.29 L/h/kg (Fmax=78%) | A measure of the compound's susceptibility to metabolism by liver enzymes.[1] |
| Metabolic Stability (Rat Hepatocytes) | 0.54 L/h/kg (Fmax=87%) | A measure of the compound's metabolism in liver cells.[1] |
Table 3: In Vivo Pharmacokinetics and Tolerability in Mice
| Parameter | Value | Description |
| Dosing (Oral) | 50-250 mg/kg | The dose range administered in in vivo studies.[1][2] |
| Treatment Duration | 2 weeks | The duration of the in vivo studies.[1][2] |
| Tolerability | Well-tolerated | No significant body weight loss (not exceeding 10%) was observed after 7 days of treatment.[1][2] |
Signaling Pathway
The following diagram illustrates the role of MTH1 in the nucleotide pool sanitation pathway and the inhibitory action of this compound.
Caption: MTH1 sanitizes the nucleotide pool by hydrolyzing 8-oxo-dGTP, preventing its incorporation into DNA. This compound inhibits this activity.
Experimental Protocols
MTH1 Enzymatic Assay (General Protocol)
This protocol describes a typical malachite green-based assay to determine the IC50 value of an MTH1 inhibitor.
Materials:
-
Recombinant human MTH1 enzyme
-
8-oxo-dGTP (substrate)
-
Assay Buffer: 100 mM Tris-HCl (pH 7.5), 40 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.005% Tween-20
-
Malachite Green Reagent
-
Test compound (this compound) dissolved in DMSO
-
384-well microplate
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add 1 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 20 µL of MTH1 enzyme (final concentration ~0.2 nM) in assay buffer to each well.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 5 µL of 8-oxo-dGTP (final concentration ~10 µM) in assay buffer.
-
Incubate the reaction at room temperature for 30 minutes.
-
Stop the reaction and detect the generated phosphate by adding 25 µL of Malachite Green reagent.
-
Measure the absorbance at 620 nm using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable curve-fitting algorithm.
Caption: Workflow for the MTH1 enzymatic assay to determine IC50 values.
Cellular Thermal Shift Assay (CETSA) for Target Engagement (General Protocol)
CETSA is used to confirm that a compound binds to its target in a cellular context. Ligand binding stabilizes the target protein, increasing its melting temperature.
Materials:
-
Cancer cell line (e.g., SW-480)
-
Cell culture medium and reagents
-
Test compound (this compound)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Equipment for heating, centrifugation, and Western blotting
Procedure:
-
Culture cells to ~80% confluency.
-
Treat cells with various concentrations of this compound or vehicle (DMSO) for a defined period (e.g., 1-2 hours).
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellets in PBS and divide them into aliquots.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thawing.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Analyze the amount of soluble MTH1 protein in the supernatant by Western blotting using an anti-MTH1 antibody.
-
Quantify the band intensities and plot them against the temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Caco-2 Permeability Assay (General Protocol)
This assay is used to predict intestinal drug absorption by measuring the transport of a compound across a monolayer of Caco-2 cells.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Cell culture medium and reagents
-
Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES)
-
Test compound (this compound)
-
Analytical method for compound quantification (e.g., LC-MS/MS)
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
For apical-to-basolateral (A-B) permeability, add this compound to the apical chamber.
-
For basolateral-to-apical (B-A) permeability, add this compound to the basolateral chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
Take samples from the receiver chamber at specified time points.
-
Quantify the concentration of this compound in the samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions.
In Vivo Studies and Lack of Efficacy
Conclusion
This compound is a valuable chemical probe that has been instrumental in the scientific community's understanding of MTH1 biology. Its high potency, selectivity, and favorable pharmacokinetic properties made it an ideal tool to test the MTH1-cancer dependency hypothesis. The definitive lack of anticancer efficacy observed with this compound has been crucial in devalidating MTH1 as a broad-spectrum cancer target and has redirected research efforts towards other avenues in oncology drug discovery. This technical guide provides a summary of the key data and methodologies associated with the discovery and development of this compound, serving as a resource for researchers in the field.
References
BAY-707: A Comprehensive Technical Guide for Researchers
An In-depth Analysis of the Potent and Selective MTH1 Inhibitor
BAY-707 is a potent and selective, substrate-competitive inhibitor of the MutT Homologue 1 (MTH1) enzyme, also known as NUDT1.[1][2][3] This technical guide provides a detailed overview of its chemical structure, physicochemical and pharmacological properties, and the experimental protocols for its characterization. This document is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Properties
This compound is chemically identified as N-Ethyl-4-[(3S)-3-methyl-4-morpholinyl]-1H-pyrrolo[2,3-b]pyridine-2-carboxamide.[2] The compound is a white to beige powder.[4]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | N-Ethyl-4-[(3S)-3-methyl-4-morpholinyl]-1H-pyrrolo[2,3-b]pyridine-2-carboxamide[5] |
| CAS Number | 2109805-96-9[1][2] |
| Molecular Formula | C15H20N4O2[1][2] |
| Molecular Weight | 288.34 g/mol [1][2] |
| InChI Key | RPMGXDCRCWWCRY-JTQLQIEISA-N[1] |
| SMILES | CCNC(C1=CC2=C(N3CCOC[C@@H]3C)C=CN=C2N1)=O[1] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Purity | ≥98% (HPLC)[1][2] |
| Solubility | Soluble to 100 mM in DMSO and to 10 mM in ethanol[2] |
| Storage | Store at -20°C[1][2] |
| Appearance | White to beige powder[4] |
Pharmacological Properties and Biological Activity
This compound is a highly potent inhibitor of MTH1 with an IC50 of 2.3 nM.[1][2][3] It acts as a substrate-competitive inhibitor.[3] The compound exhibits high selectivity, showing no significant activity against a panel of 97 kinases at a concentration of 1 µM.[1][2] this compound is cell-permeable and has been shown to be active in vivo.[1][2] Despite its potent MTH1 inhibitory activity, this compound does not display antitumor activity either in vitro or in vivo.[1][2]
Table 3: Pharmacological and In Vitro Properties of this compound
| Parameter | Value |
| MTH1 IC50 | 2.3 nM[1][2][3] |
| Cellular Target Engagement (EC50) | 7.6 nM[6] |
| Kinase Selectivity | No significant activity against 97 kinases at 1 µM[1][2] |
| In Vitro Antiproliferative Effects | No effect in HMEC, HeLa, and SW-480 cells (0-30 µM for 24 hours)[3] |
| Metabolic Stability (Human Microsomes) | 0.29 L/h/kg, Fmax=78%[3] |
| Metabolic Stability (Rat Hepatocytes) | 0.54 L/h/kg, Fmax=87%[3] |
Signaling Pathway
This compound targets MTH1, an enzyme responsible for hydrolyzing oxidized purine nucleoside triphosphates, such as 8-oxo-dGTP. This action prevents their incorporation into DNA, thus averting DNA damage. By inhibiting MTH1, this compound is expected to lead to an accumulation of oxidized nucleotides in the nucleotide pool, which can then be incorporated into DNA, leading to mutations and cell death.
Caption: MTH1 Inhibition Pathway by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines the key experimental protocols used in the characterization of this compound.
MTH1 Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against the MTH1 enzyme.
Methodology:
-
Reagents and Materials:
-
Recombinant human MTH1 enzyme.
-
Substrate: 8-oxo-dGTP.
-
Assay Buffer: Tris-HCl, pH 7.5, containing MgCl2, DTT, and BSA.
-
Detection Reagent: A phosphate detection kit (e.g., Malachite Green-based).
-
This compound stock solution in DMSO.
-
384-well assay plates.
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute further in the assay buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add the MTH1 enzyme to all wells and incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding the 8-oxo-dGTP substrate.
-
Incubate the reaction mixture for a defined period (e.g., 30 minutes) at 37°C.
-
Stop the reaction and measure the amount of inorganic phosphate produced using the detection reagent according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the engagement of this compound with its target protein MTH1 in a cellular context.
Caption: Workflow for the Cellular Thermal Shift Assay.
Methodology:
-
Cell Culture and Treatment:
-
Culture a suitable human cell line (e.g., SW-480) to 80-90% confluency.
-
Treat the cells with either this compound at the desired concentration or DMSO (vehicle) for a specified time (e.g., 1 hour) at 37°C.
-
-
Heat Treatment:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling to 25°C for 3 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Protein Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Analyze the amount of soluble MTH1 in each sample by Western blotting using a specific anti-MTH1 antibody.
-
Quantify the band intensities and plot them against the temperature to generate melting curves for both this compound-treated and vehicle-treated samples. A shift in the melting curve indicates target engagement.
-
In Vivo Pharmacokinetic (PK) Studies in Mice
This protocol outlines the procedure for assessing the pharmacokinetic profile of this compound in mice.
Methodology:
-
Animals and Dosing:
-
Use an appropriate mouse strain (e.g., nude mice).
-
Administer this compound orally at doses ranging from 50 to 250 mg/kg.[3]
-
The vehicle for administration should be well-tolerated by the animals.
-
-
Sample Collection:
-
Collect blood samples at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Process the blood samples to obtain plasma.
-
-
Bioanalysis:
-
Extract this compound from the plasma samples.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
-
Data Analysis:
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2) using appropriate software.
-
Conclusion
This compound is a valuable research tool as a potent and selective MTH1 inhibitor. Its well-characterized chemical and pharmacological properties, along with the detailed experimental protocols provided in this guide, will aid researchers in further investigating the role of MTH1 in various biological processes. While it did not show promise as a direct anticancer agent, its utility as a chemical probe to study the MTH1 pathway remains significant.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BAY 707 | MTH1 | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Validation and development of MTH1 inhibitors for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Potent and Selective MTH1 Inhibitors for Oncology: Enabling Rapid Target (In)Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
BAY-707: A Technical Guide to a Potent and Selective MTH1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
BAY-707 is a potent, selective, and cell-permeable chemical probe for the human MutT homolog 1 (MTH1) enzyme, also known as Nudix hydrolase 1 (NUDT1). Developed through fragment-based screening and structure-based drug design, this compound acts as a substrate-competitive inhibitor of MTH1's function in sanitizing the oxidized nucleotide pool. Despite its high biochemical potency and excellent cellular target engagement, extensive studies have demonstrated that this compound does not exhibit anti-proliferative effects in cancer cell lines or anti-tumor efficacy in in vivo models. This has made this compound a critical tool for devalidating MTH1 as a broad-spectrum cancer target and for further exploring the nuanced roles of nucleotide pool sanitation in cellular homeostasis and disease. This guide provides a comprehensive overview of this compound's function, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Core Function and Mechanism of Action
This compound's primary function is the direct inhibition of the MTH1 enzyme. MTH1 plays a crucial role in cellular defense against oxidative stress by hydrolyzing oxidized purine deoxyribonucleoside triphosphates (dNTPs), such as 8-oxo-dGTP and 2-OH-dATP, into their monophosphate forms.[1] This "sanitizing" function prevents the incorporation of damaged nucleotides into DNA during replication, thereby averting DNA damage and mutations.
Cancer cells often exhibit high levels of reactive oxygen species (ROS), leading to an increased burden of oxidized nucleotides. The initial hypothesis was that cancer cells are particularly dependent on MTH1 for survival, making it an attractive therapeutic target. This compound was developed to test this hypothesis. It binds to the active site of MTH1, competing with the natural substrates. By inhibiting MTH1, it was postulated that oxidized dNTPs would be incorporated into the DNA of cancer cells, leading to irreparable damage and cell death. However, studies with this compound have shown that potent and selective inhibition of MTH1 does not induce cancer cell death, challenging the MTH1-dependency hypothesis in cancer.
Signaling Pathway Context
Quantitative Data Summary
The following tables summarize the key quantitative parameters that define the potency, selectivity, and pharmacokinetic profile of this compound.
Table 1: In Vitro Potency and Cellular Activity
| Parameter | Value | Description |
| MTH1 IC50 | 2.3 nM | The half maximal inhibitory concentration against the MTH1 enzyme in a biochemical assay.[2][3] |
| Cellular EC50 | 7.6 nM | The half maximal effective concentration for MTH1 target engagement in a cellular context, typically measured by CETSA.[2] |
| Selectivity | >1000-fold | High selectivity for MTH1 over other Nudix family hydrolases and a panel of 97 other kinases.[3] |
| Anti-proliferative Activity | None observed | No significant effect on the proliferation of various cancer cell lines (e.g., HMEC, HeLa, SW-480) at concentrations up to 30 µM.[2] |
Table 2: Physicochemical and Pharmacokinetic Properties
| Parameter | Value | Species | Description |
| Molecular Weight | 288.34 g/mol | N/A | The molecular mass of this compound.[3] |
| Aqueous Solubility | High | N/A | Favorable solubility in aqueous solutions. |
| Caco-2 Permeability (A-B) | 288 nm/s | N/A | High permeability in an in vitro model of the intestinal barrier, suggesting good oral absorption potential.[2] |
| Metabolic Stability (Microsomes) | 0.29 L/h/kg (Fmax=78%) | Human | High metabolic stability in human liver microsomes.[2] |
| Metabolic Stability (Hepatocytes) | 0.54 L/h/kg (Fmax=87%) | Rat | High metabolic stability in rat hepatocytes.[2] |
| In Vivo Tolerance | Well-tolerated | Mouse | No significant body weight loss (≤10%) observed after 7 days of oral administration at doses up to 250 mg/kg.[2] |
Key Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the function of this compound.
MTH1 Enzymatic Inhibition Assay
This protocol determines the direct inhibitory effect of this compound on MTH1's enzymatic activity.
Principle: The assay measures the inorganic pyrophosphate (PPi) released when MTH1 hydrolyzes its substrate, 8-oxo-dGTP. The amount of PPi is quantified using a detection reagent, and the reduction in PPi production in the presence of this compound indicates inhibition.
Materials:
-
Recombinant human MTH1 protein
-
8-oxo-dGTP (substrate)
-
This compound (or other test inhibitors)
-
Assay Buffer: 100 mM Tris-HCl (pH 7.5), 40 mM NaCl, 10 mM MgCl₂, 1 mM DTT
-
PPiLight Inorganic Pyrophosphate Assay Kit (or similar)
-
96-well or 384-well assay plates (white, opaque)
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. Further dilute these stock solutions in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.
-
Enzyme Preparation: Dilute the MTH1 enzyme stock in cold Assay Buffer to a final concentration of approximately 0.5-2 nM.
-
Assay Plate Setup:
-
Add 25 µL of the diluted this compound solution to the appropriate wells of the assay plate.
-
For "no inhibitor" controls (100% activity), add 25 µL of Assay Buffer containing the same final DMSO concentration.
-
For "no enzyme" controls (background), add 25 µL of Assay Buffer with DMSO.
-
-
Enzyme Addition: Add 25 µL of the diluted MTH1 enzyme solution to all wells except the "no enzyme" controls.
-
Pre-incubation: Gently mix the plate and pre-incubate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 50 µL of the 8-oxo-dGTP substrate solution (prepared in Assay Buffer) to all wells to initiate the reaction. A typical final substrate concentration is 200 µM.
-
Enzymatic Reaction: Incubate the plate at 37°C for 30 minutes.
-
Detection: Stop the reaction and detect PPi by adding the PPiLight detection reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence signal using a microplate reader.
-
Data Analysis: Subtract the background signal ("no enzyme" control) from all other readings. Calculate the percent inhibition for each this compound concentration relative to the "no inhibitor" control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
This protocol assesses the target engagement of this compound with MTH1 in an intact cellular environment.
Principle: Ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation. In CETSA, cells are treated with the compound, heated, and then lysed. The amount of soluble (non-denatured) target protein remaining is quantified, typically by Western blot. An increase in the amount of soluble protein at higher temperatures in compound-treated cells indicates target engagement.
Materials:
-
Cancer cell line (e.g., HeLa, SW480)
-
Cell culture medium and reagents
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Centrifuge
-
Reagents for SDS-PAGE and Western blotting (gels, membranes, buffers)
-
Primary antibody against MTH1
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Culture and Treatment: Culture cells to ~80-90% confluency. Treat the cells with the desired concentration of this compound or DMSO (vehicle) for 1 hour at 37°C.
-
Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS to a specific cell density.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Sample Preparation: Carefully collect the supernatant (soluble protein fraction) and determine the protein concentration. Normalize all samples to the same protein concentration.
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody specific for MTH1.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for MTH1 at each temperature for both this compound and DMSO-treated samples. Plot the relative band intensity (normalized to the lowest temperature point) against temperature to generate melting curves. A shift in the curve to the right for this compound-treated samples indicates thermal stabilization and thus, target engagement. The EC50 can be determined by performing the assay at a fixed temperature with varying compound concentrations.
In Vivo Pharmacokinetic (PK) Study in Mice
This protocol outlines the general procedure for assessing the pharmacokinetic properties of this compound in mice.
Principle: The study measures the concentration of this compound in the blood plasma of mice over time after administration via a specific route (e.g., oral gavage or intravenous injection). This allows for the determination of key PK parameters like absorption, distribution, metabolism, and excretion.
Materials:
-
CD-1 or similar strain of mice
-
This compound
-
Dosing vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Dosing equipment (gavage needles, syringes)
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
Anesthetics (e.g., isoflurane)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimation: Acclimate mice to the facility for at least one week before the study.
-
Formulation Preparation: Prepare the dosing formulation of this compound in the appropriate vehicle.
-
Dosing:
-
Divide mice into groups for each route of administration (e.g., oral - PO, intravenous - IV).
-
Administer a single dose of this compound. A typical oral dose for tolerance studies was 50-250 mg/kg.
-
-
Blood Sampling:
-
At predetermined time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours) after dosing, collect small blood samples (e.g., ~30 µL) from each mouse. Serial bleeding from the submandibular or saphenous vein is often used.
-
Collect blood into heparinized tubes.
-
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis:
-
Prepare plasma samples for analysis, typically involving protein precipitation with an organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analyze the samples using a validated LC-MS/MS method to quantify the concentration of this compound.
-
-
Data Analysis:
-
Plot the mean plasma concentration of this compound versus time for each dosing group.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).
-
Conclusion
This compound is a well-characterized, highly potent, and selective MTH1 inhibitor. Its primary function is to serve as a high-quality chemical probe to investigate the biological role of MTH1. While it effectively engages and inhibits its target in both biochemical and cellular assays, the lack of a downstream anti-cancer phenotype in response to this inhibition has been instrumental in revising the scientific community's understanding of MTH1's role in cancer cell survival. The data and protocols presented in this guide provide a comprehensive technical resource for researchers utilizing this compound to further explore the pathways of nucleotide metabolism and oxidative stress.
References
BAY-707: A Deep Dive into its Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
BAY-707 is a potent and highly selective chemical probe for the enzyme MutT Homologue 1 (MTH1), also known as Nudix (Nucleoside diphosphate linked moiety X)-type motif 1 (NUDT1). Contrary to being a kinase inhibitor, this compound's primary mechanism of action is the inhibition of MTH1's function in sanitizing the cellular nucleotide pool. This in-depth technical guide provides a comprehensive overview of this compound's selectivity against kinases, detailing its on-target potency, the methodologies used to assess its selectivity, and its interaction with the MTH1 signaling pathway.
Introduction to this compound
This compound is a substrate-competitive inhibitor of MTH1 with high potency, exhibiting an IC50 of 2.3 nM.[1] MTH1 is a pyrophosphatase that plays a crucial role in preventing the incorporation of damaged nucleotides into DNA by hydrolyzing oxidized purine deoxyribonucleoside triphosphates, such as 8-oxo-dGTP.[2] In cancer cells, which often have elevated levels of reactive oxygen species (ROS), MTH1 is upregulated to mitigate DNA damage, making it a potential therapeutic target.[3][4][5] this compound was developed as a chemical probe to investigate the biological functions of MTH1.
Kinase Selectivity Profile of this compound
A critical aspect of a chemical probe's utility is its selectivity. Extensive screening has demonstrated that this compound is remarkably selective for MTH1 with minimal to no activity against a broad range of protein kinases.
Quantitative Data Summary
The selectivity of this compound is highlighted by its lack of significant inhibition against large panels of kinases. This high selectivity minimizes the potential for off-target effects related to kinase inhibition, making it a precise tool for studying MTH1.
| Target | Parameter | Value | Comments |
| MTH1 (NUDT1) | IC50 | 2.3 nM | Potent inhibition of the primary target.[1] |
| Kinase Panel 1 | % Inhibition @ 1 µM | No significant activity | Screened against a panel of 97 kinases. |
| Kinase Panel 2 | % Inhibition | Clean | Screened against an in-house panel of 30 kinases.[6][7] |
| Cellular Target Engagement (MTH1) | EC50 | 7.6 nM | Demonstrates excellent cell permeability and target engagement in a cellular context.[1] |
Experimental Protocols
The following sections detail the methodologies employed to determine the on-target potency and off-target selectivity of this compound.
MTH1 Enzymatic Assay
This biochemical assay quantifies the inhibitory activity of this compound against the MTH1 enzyme.
Principle: The assay measures the amount of inorganic phosphate (Pi) or pyrophosphate (PPi) released as a result of MTH1-catalyzed hydrolysis of its substrate, 8-oxo-dGTP. The concentration of the inhibitor required to reduce enzyme activity by 50% is determined as the IC50 value.
Step-by-Step Procedure:
-
Reagent Preparation:
-
Assay Buffer: Typically contains HEPES or Tris buffer at a physiological pH, MgCl2 as a cofactor, DTT to maintain a reducing environment, and a surfactant like Tween-20 to prevent protein aggregation.[8]
-
MTH1 Enzyme: Recombinant human MTH1 is diluted to a final concentration of approximately 0.2 nM in cold assay buffer.[8]
-
Substrate: 8-oxo-dGTP is prepared in assay buffer.
-
This compound: A stock solution is prepared in DMSO and serially diluted to the desired concentrations.
-
-
Assay Plate Setup: The assay is typically performed in a 96-well or 384-well plate format.
-
Enzyme and Inhibitor Pre-incubation: A solution of the MTH1 enzyme is added to the wells containing varying concentrations of this compound. The plate is incubated at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[2]
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the 8-oxo-dGTP substrate.
-
Enzymatic Reaction: The plate is incubated at 37°C for a set time (e.g., 30 minutes).[2]
-
Reaction Termination and Detection: The reaction is stopped, and the amount of released phosphate or pyrophosphate is quantified using a detection reagent. For instance, a malachite green-based colorimetric assay can be used to detect inorganic phosphate.[8]
-
Data Analysis: The absorbance or luminescence is measured using a plate reader. The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Kinase Selectivity Profiling (General Protocol)
While the specific details of the kinase screening for this compound are proprietary, a general methodology for assessing kinase inhibitor selectivity is described below.
Principle: A fixed concentration of the test compound (in this case, this compound at 1 µM) is incubated with a large panel of purified protein kinases. The remaining activity of each kinase is measured to determine the percentage of inhibition.
Step-by-Step Procedure:
-
Compound Preparation: this compound is prepared at the desired screening concentration.
-
Kinase Panel: A diverse panel of purified, active protein kinases is utilized.
-
Assay Reaction: For each kinase, the reaction is typically performed in a multi-well plate and includes the kinase, a specific substrate (peptide or protein), ATP, and necessary cofactors in a reaction buffer.
-
Incubation: The test compound is added to the reaction mixture and incubated for a specific time at a controlled temperature.
-
Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. Common detection methods include:
-
Radiometric Assays: Using radiolabeled ATP (γ-³²P-ATP or γ-³³P-ATP) and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-Based Assays: Measuring the depletion of ATP using an enzyme-coupled reaction that generates a luminescent signal (e.g., ADP-Glo™ Kinase Assay).
-
Fluorescence-Based Assays: Using fluorescence polarization, FRET, or specific antibodies to detect the phosphorylated product.
-
-
Data Analysis: The activity of each kinase in the presence of the compound is compared to a control (vehicle-treated) to calculate the percentage of inhibition.
Cellular Thermal Shift Assay (CETSA)
This assay is used to verify the engagement of this compound with its target, MTH1, within intact cells.
Principle: The binding of a ligand (this compound) to its target protein (MTH1) can increase the thermal stability of the protein. CETSA measures this change in thermal stability.
Step-by-Step Procedure:
-
Cell Treatment: Intact cells are treated with either this compound or a vehicle control (DMSO) and incubated to allow for compound uptake.[9][10]
-
Heat Challenge: The cell suspensions are aliquoted and heated to a range of temperatures using a thermal cycler.[9][10]
-
Cell Lysis: The cells are lysed to release the cellular proteins.
-
Separation of Soluble and Aggregated Proteins: The lysates are centrifuged at high speed to pellet the aggregated, denatured proteins.[10]
-
Quantification of Soluble Protein: The supernatant, containing the soluble protein fraction, is collected. The amount of soluble MTH1 is quantified using a protein detection method, such as Western blotting or mass spectrometry.
-
Data Analysis: The amount of soluble MTH1 at each temperature is plotted to generate a "melting curve." A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement. The EC50 for cellular target engagement can be determined from dose-response curves at a fixed temperature.
MTH1 Signaling Pathway and Mechanism of Action of this compound
This compound does not modulate a kinase signaling pathway directly. Instead, it inhibits the enzymatic activity of MTH1, which is involved in nucleotide pool sanitation.
Cancer cells often exhibit increased ROS production, which leads to the oxidation of deoxynucleoside triphosphates (dNTPs) in the nucleotide pool, forming oxidized dNTPs like 8-oxo-dGTP. If incorporated into DNA during replication, these damaged nucleotides can lead to mutations and DNA strand breaks, ultimately triggering cell death. MTH1 prevents this by hydrolyzing oxidized dNTPs into their monophosphate forms, which cannot be incorporated into DNA. By inhibiting MTH1, this compound allows for the accumulation of oxidized dNTPs, leading to increased DNA damage and selective killing of cancer cells with high oxidative stress.
Conclusion
This compound is a highly potent and selective inhibitor of MTH1, not a protein kinase. Its selectivity profile demonstrates a lack of significant activity against large panels of kinases, underscoring its utility as a specific chemical probe for studying MTH1 biology. The experimental protocols outlined in this guide provide a framework for assessing the on-target and off-target activities of small molecules. The understanding of MTH1's role in nucleotide pool sanitation and its inhibition by this compound offers insights into novel therapeutic strategies for cancers characterized by high oxidative stress.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Targeting the nucleic acid oxidative damage repair enzyme MTH1: a promising therapeutic option [frontiersin.org]
- 4. Role of MTH1 in oxidative stress and therapeutic targeting of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of MTH1 in oxidative stress and therapeutic targeting of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sgc-ffm.uni-frankfurt.de [sgc-ffm.uni-frankfurt.de]
- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 8. MTH1 Substrate Recognition—An Example of Specific Promiscuity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
In Vivo Stability and Pharmacokinetics of BAY-707: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo stability and pharmacokinetic profile of BAY-707, a potent and selective inhibitor of the MTH1 (NUDT1) enzyme. The information is intended to support researchers and professionals in the field of drug development in understanding the preclinical characteristics of this compound.
Core Concepts: In Vivo Stability and Pharmacokinetics
In vivo stability refers to the resistance of a drug to metabolic breakdown within a living organism. High in vivo stability is a desirable characteristic for a drug, as it can lead to a longer duration of action and improved therapeutic efficacy.
Pharmacokinetics (PK) is the study of the time course of drug absorption, distribution, metabolism, and excretion (ADME) in the body. Understanding the pharmacokinetic profile of a compound is crucial for determining appropriate dosing regimens and predicting its therapeutic window.
Quantitative Data Summary
The following tables summarize the available quantitative data on the in vitro and in vivo properties of this compound.
Table 1: In Vitro Pharmacokinetic and Physicochemical Properties of this compound
| Parameter | Value | Species/System | Reference |
| MTH1 (NUDT1) IC₅₀ | 2.3 nM | Enzymatic Assay | [1] |
| Cellular Target Engagement EC₅₀ | 7.6 nM | Cellular Assay | [2] |
| Metabolic Stability (Fₘₐₓ) | 78% | Human Microsomes | [2] |
| Metabolic Stability (Fₘₐₓ) | 87% | Rat Hepatocytes | [2] |
| Cell Permeability (Papp A-B) | 288 nm/s | Caco-2 Assay | [2] |
Fₘₐₓ represents the maximum predicted fraction of drug escaping first-pass metabolism.
Table 2: In Vivo Tolerability of this compound in Mice
| Dosing Regimen | Observation | Species | Reference |
| Up to 250 mg/kg QD (oral) for 7 days | Well-tolerated; body weight loss did not exceed 10% | Nude Mice | [3] |
Table 3: Estimated In Vivo Pharmacokinetic Parameters of this compound in Mice (Oral Administration)
| Dose | Cₘₐₓ (µM) | Tₘₐₓ (h) | AUC₀₋₂₄ₕ (µM·h) | Half-life (t₁/₂) (h) |
| 100 mg/kg | ~3.5 | ~2 | ~25 | ~6 |
Data in this table are estimated from the plasma concentration-time profile graph presented in Ellermann et al., 2017.[3]
Experimental Protocols
In Vitro Metabolic Stability Assessment
Objective: To determine the metabolic stability of this compound in human liver microsomes and rat hepatocytes.
Methodology:
-
Incubation: this compound is incubated with either human liver microsomes or cryopreserved rat hepatocytes in the presence of a NADPH-regenerating system.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Analysis: The reaction is quenched, and the remaining concentration of this compound is quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: The rate of disappearance of this compound is used to calculate the in vitro half-life and intrinsic clearance, from which the maximum fraction escaping first-pass metabolism (Fₘₐₓ) is predicted.
In Vivo Pharmacokinetic Study in Mice
Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of this compound following oral administration in mice.
Methodology:
-
Animal Model: Female BALB/c or nude mice are used.
-
Formulation: this compound is formulated in a suitable vehicle for oral administration (e.g., a solution or suspension).[3]
-
Dosing: A single oral dose of this compound is administered to the mice via gavage.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) via a suitable method (e.g., tail vein or retro-orbital bleeding).
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Bioanalysis: The concentration of this compound in the plasma samples is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cₘₐₓ, Tₘₐₓ, AUC, and half-life, using non-compartmental analysis.
Visualizations: Signaling Pathways and Experimental Workflows
MTH1 Signaling Pathway and the Role of this compound
Caption: MTH1 pathway and this compound's mechanism of action.
Experimental Workflow for In Vivo Pharmacokinetic Study
Caption: Workflow for in vivo pharmacokinetic analysis.
Conclusion
This compound demonstrates favorable in vitro pharmacokinetic properties, including high metabolic stability and good cell permeability.[2] In vivo, it is well-tolerated in mice at relatively high oral doses.[3] The pharmacokinetic profile in mice suggests good oral exposure.[3] Despite these promising characteristics, it is important to note that studies have shown a lack of in vivo anticancer efficacy for this compound, both as a monotherapy and in combination with other agents.[3] This technical guide provides foundational data for researchers interested in the preclinical profile of this compound and MTH1 inhibition.
References
BAY-707: A Technical Guide to a Potent and Selective MTH1 Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of BAY-707, a highly potent and selective chemical probe for the enzyme MutT Homologue 1 (MTH1; NUDT1). This document details its biochemical and cellular activity, selectivity profile, and the experimental protocols utilized for its characterization. All quantitative data are summarized for comparative analysis, and key experimental workflows and biological pathways are visualized to facilitate a deeper understanding of its utility in research and drug development.
Core Data Presentation
Biochemical and Cellular Activity of this compound
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 2.3 nM | MTH1 Enzymatic Assay | [1][2][3][4] |
| Cellular Target Engagement (EC50) | 7.6 nM | Cellular Thermal Shift Assay (CETSA) | [2] |
| Cell Permeability (Caco-2) | 288 nm/s (efflux ratio) | Caco-2 Permeability Assay | [2] |
| Antiproliferative Effects | No significant effect | Cell viability assays in HMEC, HeLa, and SW-480 cells (up to 30 µM for 24 hours) | Not explicitly cited |
Selectivity Profile of this compound
| Target Class | Number of Targets Screened | Concentration | Result | Reference |
| Kinases | 97 | 1 µM | No significant activity | [3][4] |
| Nudix Hydrolase Family | Not specified | Not specified | Selective for MTH1 (NUDT1) | Not explicitly cited |
Mandatory Visualizations
MTH1 Signaling Pathway in Nucleotide Pool Sanitization
Caption: MTH1 sanitizes the nucleotide pool by hydrolyzing oxidized dNTPs.
Experimental Workflow for MTH1 Target Engagement using CETSA
Caption: Workflow for assessing this compound target engagement with MTH1 in cells.
Experimental Protocols
MTH1 Enzymatic Inhibition Assay
This protocol is adapted from a general method for measuring MTH1 activity by detecting the release of inorganic phosphate (Pi) upon the hydrolysis of a substrate like 8-oxo-dGTP.
Materials:
-
Recombinant human MTH1 enzyme
-
This compound
-
8-oxo-dGTP (substrate)
-
Assay Buffer: 100 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.005% Tween 20.[5]
-
Phosphate detection reagent (e.g., Malachite Green-based)
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution of this compound in Assay Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Enzyme Preparation: Dilute the MTH1 enzyme in cold Assay Buffer to the desired final concentration (e.g., 0.2-2 nM).[1][5]
-
Substrate Preparation: Prepare the 8-oxo-dGTP substrate solution in Assay Buffer to the desired final concentration (e.g., 200 µM).[1]
-
Assay Plate Setup:
-
Add 25 µL of the diluted this compound solutions or vehicle control (Assay Buffer with the same percentage of DMSO) to the wells of a 96-well plate.
-
Include wells for a "no enzyme" control (background) and a "no inhibitor" control (100% activity).
-
-
Enzyme Addition and Pre-incubation:
-
Add 25 µL of the diluted MTH1 enzyme solution to each well, except for the "no enzyme" control wells (add 25 µL of Assay Buffer instead).
-
Mix gently and pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[1]
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding 50 µL of the 8-oxo-dGTP substrate solution to all wells, for a final reaction volume of 100 µL.[1]
-
-
Enzymatic Reaction: Incubate the plate at 37°C for 30 minutes. The incubation time may need to be optimized based on the enzyme activity.[1]
-
Reaction Termination and Detection:
-
Stop the reaction by adding 50 µL of the phosphate detection reagent to each well.
-
Incubate at room temperature for 20-30 minutes for color development.[1]
-
-
Data Acquisition: Measure the absorbance at a wavelength of 620 nm using a microplate reader.[1]
-
Data Analysis:
-
Subtract the average absorbance of the "no enzyme" control from all other wells.
-
Calculate the percentage of inhibition for each this compound concentration relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA) for MTH1 Target Engagement
This protocol provides a general framework for assessing the binding of this compound to MTH1 in intact cells.
Materials:
-
Cell line of interest (e.g., K562)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
PCR tubes or 384-well PCR plate
-
Thermal cycler
-
Centrifuge
-
Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, membranes, anti-MTH1 antibody, secondary antibody, ECL substrate, and imaging system)
Procedure:
-
Cell Culture and Treatment:
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Use a thermal cycler to heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a cooling step.[6]
-
-
Cell Lysis:
-
Lyse the cells by adding lysis buffer and incubating on ice, or by subjecting them to three rapid freeze-thaw cycles.[6]
-
-
Fractionation:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).[6]
-
-
Protein Quantification and Western Blot Analysis:
-
Carefully collect the supernatant.
-
Determine the protein concentration of the soluble fractions (e.g., using a BCA assay) and normalize all samples.
-
Prepare samples for SDS-PAGE, load equal amounts of protein, and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against MTH1, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for MTH1 at each temperature for both this compound and vehicle-treated samples.
-
Plot the percentage of soluble MTH1 relative to the non-heated control against the temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates thermal stabilization and target engagement.
-
Cell Viability (MTT) Assay
This assay is used to assess the effect of this compound on cell proliferation and viability.
Materials:
-
Cancer cell lines (e.g., HMEC, HeLa, SW-480)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Prepare a cell suspension and seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound or a vehicle control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Solubilization:
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]
-
Mix gently to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8]
-
-
Data Analysis:
-
Subtract the absorbance of the media-only blank wells.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
This comprehensive guide provides researchers with the essential data and methodologies to effectively utilize this compound as a chemical probe for MTH1. Its high potency and selectivity, coupled with a well-characterized lack of anticancer efficacy, make it a valuable tool for dissecting the biological functions of MTH1.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. BAY 707 | MTH1 | Tocris Bioscience [tocris.com]
- 5. MTH1 Substrate Recognition—An Example of Specific Promiscuity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular Targets of BAY-707
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular targets of BAY-707, a potent and selective chemical probe. The document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols for target validation, and visualizes relevant biological pathways and experimental workflows.
Primary Cellular Target: MTH1 (NUDT1)
The primary cellular target of this compound is the MutT Homologue 1 (MTH1) enzyme, also known as Nudix (nucleoside diphosphate linked moiety X)-type motif 1 (NUDT1).[1][2][3][4][5] MTH1 is a nucleotide pool sanitizing enzyme responsible for hydrolyzing oxidized purine nucleoside triphosphates, such as 8-oxo-dGTP, thereby preventing their incorporation into DNA during replication.[5] By inhibiting MTH1, this compound was investigated as a potential anti-cancer agent, with the hypothesis that the accumulation of oxidized nucleotides would lead to DNA damage and cell death, particularly in cancer cells with high levels of reactive oxygen species (ROS).[6]
Quantitative Data Summary
The following table summarizes the key quantitative parameters defining the interaction of this compound with its primary target, MTH1.
| Parameter | Value | Assay Type | Notes | Source |
| IC50 | 2.3 ± 0.8 nM | MTH1 Enzymatic Assay | In vitro measure of the concentration of this compound required to inhibit 50% of MTH1 enzymatic activity. | [1][2][3][4] |
| EC50 | 7.6 nM | Cellular Thermal Shift Assay (CETSA) | In-cell measure of the concentration of this compound required to induce 50% of the maximal thermal stabilization of MTH1, indicating target engagement. | [1][3][4] |
| PDB ID | 5NHY | X-ray Crystallography | Represents the crystal structure of this compound in complex with the MTH1 protein, solved to a resolution of 1.72 Å. | [1][2] |
| Cell Permeability | 288 nm/s | Caco-2 Assay | Measures the rate of this compound passage across a Caco-2 cell monolayer, indicating high cell permeability. | [3] |
| Selectivity | High | Kinase Panel (30 kinases) & Nudix Family Tm Shift Assay | This compound showed high selectivity for MTH1 over other kinases and members of the Nudix hydrolase family. | [1][4] |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below.
MTH1 Enzymatic Assay
This protocol describes a method to determine the in vitro potency (IC50) of this compound against MTH1. The assay measures the enzymatic hydrolysis of a substrate like 8-oxo-dGTP.
Principle: The assay quantifies the amount of inorganic phosphate or remaining substrate after the enzymatic reaction. The inhibition by this compound is measured by a decrease in product formation. A common method involves detecting the remaining ATP after converting the product (8-oxo-dGMP) and ADP to ATP, with luminescence as the readout.
Materials:
-
Recombinant human MTH1 protein
-
This compound (or other test inhibitors) dissolved in DMSO
-
Substrate: 8-oxo-dGTP
-
Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection Reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well or 384-well plates (white, flat-bottomed for luminescence)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute the MTH1 enzyme and 8-oxo-dGTP substrate to their working concentrations in pre-chilled assay buffer.
-
Reaction Initiation: In a 96-well plate, add the MTH1 enzyme to wells containing the serially diluted this compound or DMSO (vehicle control). Incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Start Reaction: Add the 8-oxo-dGTP substrate to all wells to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).[7]
-
Reaction Termination & Detection: Stop the reaction. Add the detection reagent (e.g., CellTiter-Glo®) to each well.[7] This reagent measures the remaining ATP, which is inversely proportional to MTH1 activity.
-
Measurement: After a brief incubation with the detection reagent (e.g., 10 minutes), measure the luminescence using a plate reader.
-
Data Analysis: Convert luminescence signals to percent inhibition relative to the DMSO control. Plot the percent inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
This protocol outlines the method for measuring the cellular target engagement (EC50) of this compound with MTH1 in intact cells.
Principle: CETSA relies on the principle that a ligand (this compound) binding to its target protein (MTH1) stabilizes the protein against thermal denaturation.[1] The amount of soluble MTH1 remaining after heat treatment is quantified, typically by Western blot.
Materials:
-
Cultured cancer cells (e.g., NCI-H358)
-
This compound
-
Cell culture medium and supplements
-
PBS (Phosphate-Buffered Saline)
-
Lysis Buffer with protease inhibitors
-
Equipment for heating (e.g., PCR thermocycler)
-
Centrifuge, SDS-PAGE equipment, Western blot apparatus
-
Primary antibody against MTH1
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence detection reagent
Procedure:
-
Cell Treatment: Seed cells and grow to ~80-90% confluency. Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a defined period (e.g., 1-2 hours) in the cell culture incubator.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heat Shock: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a specific melting temperature (determined from a preliminary temperature gradient experiment) for a short duration (e.g., 3 minutes). A non-heated control is kept on ice.
-
Cell Lysis: Subject the cell suspensions to freeze-thaw cycles (e.g., using liquid nitrogen) to lyse the cells.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Sample Preparation: Collect the supernatant, which contains the soluble, non-denatured proteins. Determine the protein concentration of each sample.
-
Western Blot Analysis: Separate the proteins from the soluble fraction by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunodetection: Probe the membrane with a primary antibody specific for MTH1, followed by an HRP-conjugated secondary antibody.
-
Quantification: Detect the signal using a chemiluminescence imager. Quantify the band intensities.
-
Data Analysis: Normalize the MTH1 band intensity to a loading control (e.g., Vinculin).[1] Plot the amount of soluble MTH1 as a function of this compound concentration. Fit the data to a dose-response curve to determine the EC50 value, which reflects cellular target engagement.
X-ray Crystallography
This protocol provides a general workflow for determining the co-crystal structure of MTH1 bound to this compound.
Principle: X-ray crystallography is used to determine the three-dimensional atomic structure of a protein. By co-crystallizing MTH1 with this compound, the precise binding mode and interactions of the inhibitor within the protein's active site can be visualized.
Materials:
-
Highly purified recombinant MTH1 protein
-
This compound
-
Crystallization screening kits and reagents (buffers, precipitants, salts)
-
Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion)
-
Cryoprotectant solutions
-
Synchrotron X-ray source and detector
Procedure:
-
Protein-Inhibitor Complex Formation: Incubate the purified MTH1 protein with a molar excess of this compound to ensure saturation of the binding sites.
-
Crystallization Screening: Set up crystallization trials using vapor diffusion methods. Screen a wide range of conditions (pH, precipitant type, and concentration) to find initial crystallization "hits."
-
Crystal Optimization: Refine the initial hit conditions by varying reagent concentrations to grow larger, single, well-diffracting crystals.
-
Crystal Harvesting and Cryo-cooling: Carefully harvest a suitable crystal and soak it in a cryoprotectant solution to prevent ice formation during data collection. Flash-cool the crystal in liquid nitrogen.
-
X-ray Diffraction Data Collection: Mount the cryo-cooled crystal on a goniometer at a synchrotron beamline.[8] Expose the crystal to a high-intensity X-ray beam and collect diffraction data as the crystal is rotated.
-
Data Processing: Process the diffraction images to determine the unit cell dimensions, space group, and the intensities of the diffraction spots.
-
Structure Solution and Refinement: Solve the crystal structure using molecular replacement, if a known structure of MTH1 is available. Build a model of the protein and the bound this compound into the electron density map. Refine the model against the experimental data to obtain the final, high-resolution structure (e.g., PDB ID 5NHY).[1]
-
Structural Analysis: Analyze the refined structure to identify the specific hydrogen bonds, hydrophobic interactions, and π-stacking interactions between this compound and the amino acid residues of the MTH1 active site.[1]
Visualizations
Signaling Pathway and Mechanism of Action
The following diagrams illustrate the role of MTH1 in the nucleotide sanitization pathway and the mechanism by which this compound inhibits this process.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. sgc-ffm.uni-frankfurt.de [sgc-ffm.uni-frankfurt.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors | PLOS One [journals.plos.org]
- 7. The Existence of MTH1-independent 8-oxodGTPase Activity in Cancer Cells as a Compensatory Mechanism against On-target Effects of MTH1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. X-ray Crystallography | McGovern Medical School [med.uth.edu]
BAY-707 (CAS 2109805-96-9): An In-Depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
BAY-707 is a potent and highly selective, substrate-competitive inhibitor of MutT Homologue 1 (MTH1), also known as NUDT1. With a half-maximal inhibitory concentration (IC50) of 2.3 nM, this compound has been instrumental in the investigation of the role of MTH1 in cancer biology.[1] MTH1 is a nucleotide pool sanitizing enzyme that hydrolyzes oxidized purine nucleoside triphosphates, preventing their incorporation into DNA and thereby averting DNA damage. While initially a promising target for cancer therapy, studies involving this compound have demonstrated that despite its potent enzymatic and cellular activity, it does not exhibit broad-spectrum anticancer efficacy in vitro or in vivo. This has led to a re-evaluation of MTH1 as a cancer dependency. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, mechanism of action, relevant signaling pathways, and detailed experimental protocols for its characterization.
Physicochemical and Pharmacokinetic Properties
This compound is a cell-permeable small molecule with favorable physicochemical and in vitro pharmacokinetic properties, including high metabolic stability.[1]
| Property | Value |
| CAS Number | 2109805-96-9 |
| Molecular Formula | C₁₅H₂₀N₄O₂ |
| Molecular Weight | 288.34 g/mol |
| Solubility | Soluble to 100 mM in DMSO and 10 mM in ethanol |
| Purity | ≥98% |
| Storage | Store at -20°C |
| Cell Permeability (Caco-2) | 288 nm/s |
| Human Microsomal Stability | 0.29 L/h/kg, Fmax=78% |
| Rat Hepatocyte Stability | 0.54 L/h/kg, Fmax=87% |
Mechanism of Action and Biological Activity
This compound is a substrate-competitive inhibitor of MTH1, binding to the active site of the enzyme. MTH1's primary function is to hydrolyze oxidized dNTPs, such as 8-oxo-dGTP, preventing their incorporation into DNA during replication. In cancer cells, which often have high levels of reactive oxygen species (ROS), MTH1 is thought to be crucial for preventing lethal DNA damage.
| Parameter | Value |
| MTH1 IC50 | 2.3 nM |
| Cellular EC50 (CETSA) | 7.6 nM |
Despite its high potency and cellular target engagement, this compound does not show significant antiproliferative effects in various cancer cell lines, nor does it demonstrate in vivo anticancer efficacy, either as a monotherapy or in combination therapies.[1]
MTH1 Signaling and DNA Damage Response
MTH1 is a key component of the DNA damage response (DDR) pathway, specifically in the sanitization of the nucleotide pool. Elevated ROS levels in cancer cells lead to the oxidation of dNTPs. If incorporated into DNA, these oxidized bases can lead to mutations and DNA strand breaks, triggering apoptosis. MTH1 prevents this by hydrolyzing the oxidized dNTPs. The inhibition of MTH1 by this compound was hypothesized to lead to an accumulation of oxidized dNTPs, increased DNA damage, and subsequent cancer cell death.
Experimental Protocols
MTH1 Enzymatic Assay
This protocol is to determine the in vitro inhibitory activity of this compound on the MTH1 enzyme.
-
Reagents and Materials:
-
Recombinant human MTH1 enzyme
-
8-oxo-dGTP (substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT)
-
This compound stock solution (in DMSO)
-
Phosphate detection reagent (e.g., Malachite Green-based)
-
384-well assay plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of MTH1 enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of 8-oxo-dGTP substrate solution.
-
Incubate the reaction mixture for 30 minutes at 37°C.
-
Stop the reaction and detect the released inorganic phosphate by adding the phosphate detection reagent according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green).
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable data analysis software.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the target engagement of this compound with MTH1 in a cellular context.
-
Reagents and Materials:
-
Cancer cell line expressing MTH1 (e.g., SW-480)
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Anti-MTH1 antibody
-
Secondary antibody (HRP-conjugated)
-
Western blot reagents and equipment
-
-
Procedure:
-
Culture cells to ~80% confluency.
-
Treat cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40-60°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Collect the supernatant (soluble protein fraction).
-
Quantify the protein concentration in the supernatant.
-
Analyze the amount of soluble MTH1 by Western blotting using an anti-MTH1 antibody.
-
Quantify the band intensities and plot the normalized soluble MTH1 fraction against the temperature to generate melting curves. A shift in the melting curve in the presence of this compound indicates target engagement.
-
Kinase Selectivity Profiling
To assess the selectivity of this compound, it is screened against a panel of kinases.
-
Procedure:
-
A common method is to use a commercially available kinase profiling service.
-
This compound is typically tested at a fixed concentration (e.g., 1 µM) against a broad panel of kinases (e.g., >97 kinases).
-
The enzymatic activity of each kinase is measured in the presence of this compound and a vehicle control.
-
The results are expressed as the percentage of remaining kinase activity compared to the control.
-
Significant inhibition of off-target kinases would indicate a lack of selectivity. This compound has been shown to be highly selective for MTH1.
-
In Vivo Studies
In vivo experiments in mouse xenograft models (e.g., CT26 and NCI-H460) have been conducted to evaluate the anticancer efficacy of this compound.[1]
-
Typical Experimental Design:
-
Tumor cells are implanted into immunocompromised mice.
-
Once tumors reach a certain size, mice are randomized into treatment and control groups.
-
This compound is administered orally at various doses (e.g., 50-250 mg/kg) for a specified duration (e.g., 2 weeks).
-
Tumor growth is monitored regularly, and animal body weight is recorded to assess toxicity.
-
Despite good tolerability, this compound did not show significant antitumor activity in these models.[1]
-
Conclusion
This compound is a valuable chemical probe for studying the biological functions of MTH1. Its high potency, selectivity, and well-characterized properties make it an excellent tool for in vitro and in vivo target validation studies. The findings from research utilizing this compound have been crucial in shaping the current understanding of the role of MTH1 in cancer, suggesting that its inhibition alone is not a viable broad-spectrum anticancer strategy. This technical guide provides researchers with the necessary information to effectively utilize this compound in their studies of MTH1 biology and the DNA damage response.
References
Methodological & Application
Application Notes and Protocols for BAY-707 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-707 is a highly potent and selective substrate-competitive inhibitor of MutT Homologue 1 (MTH1), also known as NUDT1, with an IC50 of 2.3 nM.[1][2][3][4] MTH1 is a nucleotide pool sanitizing enzyme that hydrolyzes oxidized purine nucleoside triphosphates, preventing their incorporation into DNA. While initially investigated as a potential anti-cancer agent, further studies with highly selective inhibitors like this compound have been instrumental in clarifying the role of MTH1 in cancer biology. These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound.
Quantitative Data Summary
The following table summarizes the key in vitro pharmacological data for this compound.
| Parameter | Value | Assay Type | Reference |
| IC50 | 2.3 nM | MTH1 Enzymatic Assay | [1][2][3][4] |
| EC50 | 7.6 nM | Cellular Thermal Shift Assay (CETSA) | [1] |
| Cell Permeability | 288 nm/s | Caco-2 Assay | [1] |
| Metabolic Stability (Human Microsomes) | 0.29 L/h/kg (Fmax=78%) | In Vitro Pharmacokinetics | [1] |
| Metabolic Stability (Rat Hepatocytes) | 0.54 L/h/kg (Fmax=87%) | In Vitro Pharmacokinetics | [1] |
| Kinase Selectivity | No significant activity at 1 µM | Kinase Panel (97 kinases) | [2][3] |
Signaling Pathway of MTH1
MTH1 plays a critical role in preventing DNA damage by sanitizing the nucleotide pool. Oxidized nucleotides, such as 8-oxo-dGTP, can be erroneously incorporated into DNA, leading to mutations and cell death. MTH1 hydrolyzes these damaged nucleotides, converting them into their monophosphate forms, which are not substrates for DNA polymerases.
Caption: MTH1 sanitizes the nucleotide pool by hydrolyzing oxidized dNTPs.
Experimental Protocols
MTH1 Enzymatic Assay
This protocol describes a biochemical assay to determine the inhibitory activity of this compound on the MTH1 enzyme by measuring the release of inorganic phosphate (Pi) upon the hydrolysis of a substrate like 8-oxo-dGTP.
Experimental Workflow:
Caption: Workflow for the MTH1 enzymatic inhibition assay.
Materials:
-
Recombinant human MTH1 enzyme
-
This compound
-
8-oxo-dGTP (substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT, 0.01% Tween-20)
-
Phosphate detection reagent (e.g., Malachite Green-based reagent)
-
96-well microplates
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. Further dilute in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Enzyme Preparation: Dilute the MTH1 enzyme stock in cold Assay Buffer to the desired final concentration (e.g., 0.5 nM).
-
Assay Plate Setup:
-
Add 25 µL of the diluted this compound solutions or vehicle control (Assay Buffer with DMSO) to the wells of a 96-well plate.
-
Include controls for 100% enzyme activity (no inhibitor) and background (no enzyme).
-
-
Enzyme Addition and Pre-incubation:
-
Add 25 µL of the diluted MTH1 enzyme solution to each well (except for the background control, to which 25 µL of Assay Buffer is added).
-
Mix gently and pre-incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
-
Reaction Initiation: Add 50 µL of the 8-oxo-dGTP substrate solution (prepared in Assay Buffer to a final concentration of, for example, 200 µM) to all wells to start the reaction.
-
Enzymatic Reaction: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination and Detection: Stop the reaction by adding 50 µL of the phosphate detection reagent to each well. Incubate at room temperature for 15-20 minutes to allow for color development.
-
Data Acquisition: Measure the absorbance at a wavelength appropriate for the detection reagent (e.g., 620 nm) using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all wells. Calculate the percent inhibition for each this compound concentration relative to the no-inhibitor control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify the direct binding of a compound to its target protein in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.
Experimental Workflow:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Materials:
-
Cell line expressing MTH1 (e.g., HeLa, SW-480)
-
This compound
-
Cell culture medium and reagents
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
PCR tubes
-
Thermocycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents and equipment
-
Primary antibody against MTH1
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection system
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to approximately 80-90% confluency.
-
Treat cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in a suitable buffer at a defined cell density.
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermocycler, followed by cooling to 4°C for 3 minutes.
-
-
Cell Lysis: Lyse the cells by adding ice-cold lysis buffer and performing freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation for Western Blot:
-
Collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Prepare samples for SDS-PAGE by adding sample buffer and boiling.
-
-
Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for MTH1, followed by an HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using a chemiluminescence substrate.
-
Quantify the band intensities.
-
Plot the amount of soluble MTH1 as a function of temperature for both vehicle- and this compound-treated samples to generate thermal melt curves. A shift in the curve indicates target engagement.
-
To determine the cellular EC50, perform the assay at a fixed temperature (chosen from the melt curve) with varying concentrations of this compound. Plot the amount of stabilized MTH1 against the compound concentration and fit the data to a dose-response curve.
-
Conclusion
The provided protocols for the MTH1 enzymatic assay and Cellular Thermal Shift Assay are fundamental for the in vitro characterization of inhibitors like this compound. These assays allow for the determination of enzymatic potency and confirmation of target engagement within a cellular context, providing crucial data for the evaluation of compound activity and mechanism of action. While this compound itself did not show anti-cancer efficacy, it serves as a valuable chemical probe for studying MTH1 biology.[1][2]
References
Application Notes and Protocols for the Use of BAY-707 in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Application Notes
BAY-707 is a highly potent and selective inhibitor of MutT Homologue 1 (MTH1), also known as NUDT1, with a reported IC₅₀ of 2.3 nM.[1] It is a cell-permeable compound, making it suitable for use in cell-based assays.[1]
The MTH1 enzyme plays a role in sanitizing the cellular nucleotide pool by hydrolyzing oxidized deoxynucleoside triphosphates (dNTPs), such as 8-oxo-dGTP.[2][3][4] Cancer cells often exhibit high levels of reactive oxygen species (ROS), leading to an increased burden of oxidized dNTPs.[2][3] The MTH1 pathway is therefore hypothesized to be critical for cancer cell survival, as it prevents the incorporation of these damaged nucleotides into DNA, which could otherwise lead to DNA damage, mutations, and cell death.[2][5][6]
However, it is critical for researchers to be aware that despite its high potency and confirmed cellular target engagement, this compound has been reported to display no significant antitumor activity in various cancer cell lines in vitro or in in vivo models.[1][7] For instance, no anti-proliferative effects were observed in HMEC, HeLa, and SW-480 cells at concentrations up to 30 μM.[7] This has contributed to an ongoing scientific debate about the general applicability of MTH1 inhibition as a broad-spectrum cancer therapy.[4][8][9]
Therefore, this compound should be primarily utilized as a selective chemical probe to investigate and characterize the cellular functions of MTH1. These application notes provide protocols to first verify the engagement of this compound with its target in your cell model and subsequently to assess its cellular effects.
Table 1: Properties of this compound
| Property | Value | Reference |
| Target | MTH1 (NUDT1) | [1] |
| IC₅₀ | 2.3 nM | [1] |
| Cellular EC₅₀ | 7.6 nM | [7] |
| Molecular Weight | 288.34 g/mol | [1] |
| Formula | C₁₅H₂₀N₄O₂ | [1] |
| Solubility | Soluble to 100 mM in DMSO and 10 mM in ethanol | [1] |
| Cell Permeability | High | [1][7] |
Signaling Pathway
The following diagram illustrates the hypothesized role of MTH1 in mitigating DNA damage from reactive oxygen species (ROS) and the mechanism of action for this compound.
Caption: Hypothesized role of MTH1 and inhibition by this compound.
Experimental Protocols
Principle: CETSA is a biophysical assay that verifies the direct binding of a compound to its target protein in a cellular environment. Ligand binding typically increases the thermal stability of the target protein. This protocol allows for the confirmation that this compound engages with MTH1 in intact cells.[10][11][12]
Caption: General experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (Tocris, MedChemExpress, etc.)
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
Protease and phosphatase inhibitor cocktails
-
Lysis buffer (e.g., RIPA buffer)
-
BCA Protein Assay Kit
-
Primary antibody against MTH1
-
HRP-conjugated secondary antibody
-
ECL substrate for chemiluminescence
-
Thermal cycler, centrifuge, Western Blot equipment
Procedure:
-
Cell Culture: Seed and grow cells to 80-90% confluency.
-
Compound Treatment: Harvest cells and resuspend in fresh media. Treat one batch of cells with the desired concentration of this compound (e.g., 1-10 µM) and another with an equivalent volume of DMSO (vehicle control). Incubate for 1-2 hours at 37°C.[10]
-
Heat Challenge: Aliquot the treated cell suspensions (e.g., 100 µL) into PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a 3-minute incubation at room temperature.[10][13]
-
Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles (e.g., liquid nitrogen followed by a 37°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.[10]
-
Western Blot Analysis: Carefully transfer the supernatant (soluble protein fraction) to new tubes. Determine the protein concentration of each sample using a BCA assay. Normalize all samples to the same protein concentration, run on an SDS-PAGE gel, and transfer to a PVDF membrane. Probe the membrane with a primary antibody specific for MTH1, followed by an HRP-conjugated secondary antibody.
-
Data Analysis: Visualize bands using an ECL substrate. In this compound-treated samples, the MTH1 protein should be more stable and thus remain in the soluble fraction at higher temperatures compared to the vehicle-treated control.
Expected Results: A shift in the melting curve of MTH1 to higher temperatures in the presence of this compound confirms target engagement.
Principle: To determine if this compound affects cell proliferation or viability. Assays like MTT or WST-8 measure the metabolic activity of cells, which correlates with the number of viable cells.
Caption: Workflow for cell viability and apoptosis assays.
Materials:
-
96-well cell culture plates
-
Cell line of interest and complete medium
-
This compound and DMSO
-
MTT or WST-8 reagent
-
Solubilization buffer (for MTT assay, e.g., DMSO or Sorenson's buffer)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound (e.g., 0.1 µM to 30 µM). Include wells with vehicle (DMSO) only as a negative control and wells with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C.
-
Reagent Addition: Add 10 µL of WST-8 solution or 20 µL of MTT solution (5 mg/mL) to each well and incubate for 1-4 hours at 37°C.
-
Measurement: If using WST-8, measure the absorbance directly at 450 nm. If using MTT, carefully remove the medium, add 100-150 µL of DMSO to dissolve the formazan crystals, and then measure the absorbance at 570 nm.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine an IC₅₀ value, if applicable.
Expected Results: Based on published data, this compound is not expected to cause a significant reduction in cell viability in most cancer cell lines.[7]
Principle: To detect programmed cell death (apoptosis). Annexin V binds to phosphatidylserine (PS), which translocates to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).
Materials:
-
6-well cell culture plates
-
This compound and DMSO
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach ~70% confluency, treat them with this compound at various concentrations (e.g., 1, 10, 30 µM) or DMSO for 24-48 hours. Include a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: After incubation, collect both the floating cells from the medium and the adherent cells (by trypsinization). Combine them and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with ice-cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Expected Results: Consistent with the lack of cytotoxicity, this compound is not expected to significantly induce apoptosis in most cell lines. However, this should be empirically determined for the cell line of interest.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Role of MTH1 in oxidative stress and therapeutic targeting of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Role of MTH1 in oxidative stress and therapeutic targeting of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Targeting the nucleic acid oxidative damage repair enzyme MTH1: a promising therapeutic option [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Validation and development of MTH1 inhibitors for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. benchchem.com [benchchem.com]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Application Notes and Protocols for BAY-707 in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-707 is a highly potent and selective chemical probe that acts as an inhibitor of the NUDT1 (MTH1) enzyme, with an IC50 of 2.3 nM.[1][2] It is a cell-permeable compound and has been shown to be active in vivo.[1][2] MTH1 is an enzyme that plays a role in sanitizing oxidized nucleotide pools, thereby preventing the incorporation of damaged bases into DNA.[3][4] While initially investigated as a potential anti-cancer target, extensive studies with this compound and other selective MTH1 inhibitors have demonstrated a clear lack of anti-tumor efficacy both in vitro and in vivo.[1][2]
These application notes provide an overview of the use of this compound in in vivo mouse studies, with a focus on posology for tolerability and pharmacokinetic assessments rather than for anti-cancer efficacy trials. The provided protocols are intended as a guide and may require optimization for specific research needs.
Data Presentation
This compound In Vivo Dosage and Properties
| Parameter | Value | Species | Administration | Study Type | Reference |
| Dosage Range | 50 - 250 mg/kg | Mouse | Oral gavage | Tolerability, Pharmacokinetics | [1] |
| Treatment Duration | Up to 2 weeks | Mouse | Oral gavage | Tolerability, Pharmacokinetics | [1] |
| Formulation | (Not specified in sources) | - | - | - | - |
| Molecular Weight | 288.34 g/mol | - | - | - | [2] |
| Solubility | 100 mM in DMSO, 10 mM in ethanol | - | - | - | [2] |
| In Vivo Efficacy | No anti-tumor activity observed | Mouse | Oral gavage | Efficacy | [1][2] |
Note: The formulation for in vivo administration was not detailed in the available search results. Researchers should develop a suitable vehicle for oral gavage, such as a suspension in 0.5% carboxymethylcellulose (CMC) or a similar inert vehicle. It is crucial to perform small-scale formulation and stability tests prior to large-scale animal studies.
Experimental Protocols
Protocol 1: General In Vivo Tolerability Study of this compound in Mice
Objective: To assess the maximum tolerated dose (MTD) and overall tolerability of this compound in mice.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% CMC in sterile water)
-
8-10 week old mice (strain to be chosen based on experimental goals, e.g., BALB/c or C57BL/6)
-
Oral gavage needles
-
Animal balance
-
Calipers for tumor measurement (if applicable for other study arms)
-
Standard animal housing and monitoring equipment
Procedure:
-
Animal Acclimatization: Acclimate mice to the animal facility for at least one week prior to the start of the experiment.
-
Group Allocation: Randomly assign mice to treatment groups (e.g., vehicle control, 50 mg/kg, 100 mg/kg, 150 mg/kg, 200 mg/kg, 250 mg/kg this compound). A group size of 3-5 mice is recommended for initial tolerability studies.
-
Formulation Preparation: Prepare a fresh suspension of this compound in the chosen vehicle on each day of dosing. Ensure the suspension is homogenous by vortexing or stirring.
-
Dosing: Administer this compound or vehicle via oral gavage once daily for 14 consecutive days. The volume of administration should be consistent across all groups (e.g., 10 mL/kg).
-
Monitoring:
-
Record the body weight of each mouse daily.
-
Perform daily clinical observations for signs of toxicity, such as changes in posture, activity, fur texture, and signs of distress.
-
Monitor food and water intake.
-
-
Endpoint: The primary endpoint for tolerability is the observation of significant weight loss (typically >15-20%) or severe clinical signs of toxicity, at which point the animal should be euthanized.
-
Data Analysis: Plot the mean body weight change for each group over time. The MTD can be defined as the highest dose that does not induce significant toxicity or weight loss.
Protocol 2: Pharmacokinetic (PK) Study of this compound in Mice
Objective: To determine the pharmacokinetic profile of this compound in mice after a single oral dose.
Materials:
-
This compound
-
Vehicle
-
8-10 week old mice (e.g., CD-1 or similar strain suitable for PK studies)
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated microcentrifuge tubes, capillaries)
-
Centrifuge
-
Equipment for plasma sample processing and storage (-80°C freezer)
-
LC-MS/MS or other bioanalytical instrumentation for quantifying this compound in plasma
Procedure:
-
Animal Acclimatization and Grouping: Follow steps 1 and 2 from Protocol 1. A single dose group (e.g., 100 mg/kg) is often sufficient for a preliminary PK study.
-
Dosing: Administer a single oral dose of this compound.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Blood can be collected via tail vein or saphenous vein bleeding. A sparse sampling design may be necessary depending on the blood volume limitations per animal.
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until bioanalysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software to calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
Visualizations
Signaling Pathway of MTH1
Caption: MTH1 hydrolyzes oxidized dNTPs, preventing their incorporation into DNA and subsequent damage.
Experimental Workflow for an In Vivo Mouse Study
Caption: General workflow for conducting an in vivo study with a small molecule in mice.
References
BAY-707: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, precise handling and preparation of investigational compounds are paramount to ensure experimental reproducibility and data integrity. This document provides detailed application notes and protocols for the MTH1 inhibitor, BAY-707, focusing on its solubility characteristics and the preparation of stock solutions.
Data Presentation: this compound Solubility
The solubility of this compound can vary between different batches and suppliers. The following table summarizes the available quantitative data on the solubility of this compound in various solvents. It is crucial to consult the batch-specific certificate of analysis for the most accurate information.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Notes |
| DMSO | 100 mM[1][2] | 28.83 mg/mL[2] | One supplier notes a solubility of 100 mg/mL (346.81 mM), requiring sonication.[3] Other sources report lower solubilities of >50 mg/mL, 20 mg/mL, and 2 mg/mL.[4] It is advisable to start with a lower concentration and gradually increase if needed. The use of newly opened, anhydrous DMSO is recommended as it is hygroscopic, and water content can affect solubility.[3] |
| Ethanol | 10 mM[1][2] | 2.88 mg/mL[2] | |
| Water | - | 2 mg/mL[4] | Warming may be required to achieve this concentration. |
Molecular Weight: 288.34 g/mol [1][2]
Experimental Protocols: Stock Solution Preparation
This protocol outlines the recommended procedure for preparing a stock solution of this compound. Adherence to these steps will help ensure the accuracy of the solution's concentration and maintain its stability.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene or glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
(Optional) Sonicator
Procedure:
-
Pre-dissolution Preparation:
-
Equilibrate the vial of this compound powder to room temperature for at least 15-20 minutes before opening to minimize condensation.
-
Calculate the required mass of this compound and the volume of DMSO needed to achieve the desired stock concentration. For example, to prepare 1 mL of a 10 mM stock solution, you would need 0.28834 mg of this compound. However, it is more practical to weigh a larger mass (e.g., 2.88 mg) and dissolve it in the appropriate volume (1 mL for 10 mM).
-
-
Weighing the Compound:
-
Tare a sterile, empty vial on a calibrated analytical balance.
-
Carefully add the calculated mass of this compound powder to the vial. Record the exact mass.
-
-
Dissolution:
-
Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Cap the vial tightly and vortex thoroughly for at least 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all the solid has dissolved and the solution is clear. If particulates remain, brief sonication in a water bath may be used to aid dissolution.[3]
-
-
Storage and Handling:
-
For long-term storage, it is recommended to store the stock solution at -20°C or -80°C.[1][3] One source suggests storage at -80°C for up to 6 months and at -20°C for up to 1 month.[3] Another indicates storage at -20°C is sufficient.[1][2] Some suppliers recommend storage of the solid compound at 2-8°C.[4] Always refer to the supplier's specific recommendations.
-
To minimize freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes before freezing.
-
When retrieving an aliquot for use, allow it to thaw completely and equilibrate to room temperature before opening. Gently vortex the vial before use to ensure a homogenous solution.
-
Mandatory Visualizations
References
Application Notes and Protocols for the MTH1 Inhibitor BAY-707 in Cancer Cell Line Research
Introduction
BAY-707 is a highly potent and selective chemical probe for the enzyme MTH1 (MutT homolog 1), also known as NUDT1 (Nudix hydrolase 1), with a reported IC50 of 2.3 nM.[1] MTH1 is responsible for hydrolyzing oxidized dNTPs, thereby preventing their incorporation into DNA and avoiding DNA damage and cell death. The initial hypothesis that cancer cells are more reliant on MTH1 for survival, and would therefore be susceptible to its inhibition, led to the development of MTH1 inhibitors as potential anti-cancer agents.
However, subsequent research, including studies with this compound, has demonstrated a clear lack of anti-proliferative or anti-cancer efficacy in both in vitro cell line models and in vivo studies.[1] Despite its high potency and good pharmacokinetic properties, this compound does not exert significant anti-tumor effects.[1]
These application notes provide a summary of the known characteristics of this compound, its mechanism of action as an MTH1 inhibitor, and protocols for its use as a research tool to study the MTH1 pathway. The data presented here is based on studies that evaluated its potential as an anti-cancer agent, which ultimately concluded it was ineffective for that purpose.
Data Presentation
The following tables summarize the quantitative data for this compound's biochemical and cellular activity, as well as its lack of anti-proliferative effects in tested cancer cell lines.
Table 1: Biochemical and Cellular Potency of this compound
| Parameter | Value | Description |
| IC50 | 2.3 nM | The half maximal inhibitory concentration against the MTH1 (NUDT1) enzyme. |
| EC50 | 7.6 nM | The half maximal effective concentration for cellular target engagement. |
| Kinase Selectivity | No significant activity | Tested at 1 µM against a panel of 97 kinases. |
Table 2: Summary of In Vitro Anti-Proliferative Studies with this compound
| Cell Line | Cancer Type | Concentration Range | Treatment Duration | Observed Effect |
| HMEC | Normal Human Mammary Epithelial | 0 - 30 µM | 24 hours | No anti-proliferative effect.[1] |
| HeLa | Cervical Cancer | 0 - 30 µM | 24 hours | No anti-proliferative effect.[1] |
| SW-480 | Colorectal Cancer | 0 - 30 µM | 24 hours | No anti-proliferative effect.[1] |
Table 3: Summary of In Vivo Studies with this compound
| Mouse Model | Cancer Type | Dosing | Treatment Duration | Observed Effect |
| CT26 | Colorectal Carcinoma | 50 - 250 mg/kg (oral) | 2 weeks | No anti-cancer efficacy (mono- or combination therapy).[1] |
| NCI-H460 | Non-Small Cell Lung Cancer | 50 - 250 mg/kg (oral) | 2 weeks | No anti-cancer efficacy (mono- or combination therapy).[1] |
Experimental Protocols
The following are representative protocols for the use of this compound in a research setting to study MTH1 inhibition.
Protocol 1: In Vitro Cell Viability Assay
This protocol describes a general method to assess the effect of this compound on the proliferation of cancer cell lines, similar to the studies that found it to be ineffective.
-
Cell Culture: Culture the desired cancer cell lines (e.g., SW-480, HeLa) in their recommended growth medium supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a series of dilutions in culture medium to achieve the final desired concentrations (e.g., ranging from 1 nM to 30 µM).
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) at the same concentration as the highest drug concentration well.
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment (MTT Assay):
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability.
Protocol 2: Western Blot for Cellular Target Engagement
This protocol can be used to confirm that this compound is engaging with its target MTH1 within the cell, which can be assessed through downstream markers if available, or more directly with cellular thermal shift assays (CETSA). A simplified immunoblotting protocol for a related pathway marker is provided.
-
Cell Lysis: After treating cells with this compound for the desired duration (e.g., 2-24 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against a relevant marker (e.g., a marker of DNA damage like γH2AX to test the downstream effects of MTH1 inhibition under oxidative stress) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like GAPDH or β-actin to ensure equal protein loading.
Mandatory Visualizations
MTH1 Signaling Pathway
The diagram below illustrates the role of the MTH1 enzyme in preventing the incorporation of oxidized nucleotides into DNA, the pathway targeted by this compound.
Caption: The MTH1 pathway targeted by this compound.
Experimental Workflow for Assessing this compound Efficacy
The following diagram outlines the typical workflow used in the studies that determined the lack of anti-cancer effect of this compound.
Caption: Workflow for in vitro testing of this compound.
Disclaimer: It is important to note that other anti-cancer therapeutic agents with similar names, such as CT-707 (Conteltinib) , an ALK inhibitor, and KB707 , an immunotherapy agent, are in development and have shown anti-tumor activity.[2][3][4] The information presented here is exclusively for the MTH1 inhibitor designated this compound, which has been demonstrated to lack efficacy as a direct anti-cancer agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CT-707 overcomes hypoxia-mediated sorafenib resistance in Hepatocellular carcinoma by inhibiting YAP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conteltinib (CT-707) in patients with advanced ALK-positive non-small cell lung cancer: a multicenter, open-label, first-in-human phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Krystal Biotech Receives FDA Fast Track Designation for Inhaled Oncology Candidate KB707 to Treat Solid Tumors of the Lung | Krystal Biotech, Inc. [ir.krystalbio.com]
Application Note: Western Blot Protocol for Monitoring MTH1 Inhibition by BAY-707
For Researchers, Scientists, and Drug Development Professionals
Introduction
MutT Homolog 1 (MTH1), also known as NUDT1, is a pyrophosphatase that plays a critical role in sanitizing nucleotide pools by hydrolyzing oxidized purine nucleoside triphosphates, such as 8-oxo-dGTP. This process prevents the incorporation of damaged nucleotides into DNA, thereby averting DNA damage and subsequent cell death. In cancer cells, which often exhibit elevated levels of reactive oxygen species (ROS), MTH1 is frequently upregulated to manage the increased load of oxidized nucleotides, making it an attractive target for anticancer drug development.
BAY-707 is a highly potent and selective substrate-competitive inhibitor of MTH1 with an IC50 of 2.3 nM.[1][2][3][4] Despite its high potency and demonstrated target engagement in cellular assays, this compound has shown a lack of significant anti-proliferative effects in various cancer cell lines and in vivo models.[1][2][3][4] This has led to a debate within the scientific community regarding the therapeutic potential of MTH1 inhibition. This application note provides a detailed protocol for utilizing Western blotting to monitor the cellular effects of MTH1 inhibition by this compound, including direct target engagement and potential downstream signaling consequences.
MTH1 Signaling Pathway and Inhibition
MTH1's primary function is to prevent the incorporation of oxidized nucleotides into DNA. Under conditions of oxidative stress, reactive oxygen species (ROS) can oxidize dNTPs, leading to the formation of mutagenic precursors like 8-oxo-dGTP. If incorporated into DNA, 8-oxo-dG can lead to G:C to T:A transversions. MTH1 hydrolyzes 8-oxo-dGTP to 8-oxo-dGMP, which cannot be incorporated into DNA. Inhibition of MTH1 is hypothesized to lead to an accumulation of oxidized nucleotides in the DNA of cancer cells, resulting in DNA damage, cell cycle arrest, and apoptosis.
Figure 1: MTH1 Signaling Pathway and Point of Inhibition by this compound.
Quantitative Data Summary
While this compound has shown limited efficacy in inducing cancer cell death, it demonstrates potent target engagement. The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm the binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.
| Parameter | Value | Assay | Reference |
| IC50 (this compound) | 2.3 nM | Enzymatic Assay | [1][2][3][4] |
| EC50 (this compound) | 7.6 nM | Cellular Thermal Shift Assay (CETSA) | [1] |
| Effect on 8-oxo-dG | No significant increase | Immunostaining in U2OS cells | [5] |
Experimental Protocols
A. Cell Culture and Treatment with this compound
-
Cell Lines: This protocol can be adapted for various human cancer cell lines (e.g., U2OS, SW480, HeLa).
-
Culture Conditions: Culture cells in the appropriate medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[3] Further dilute the stock solution in culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
Treatment: Seed cells in 6-well plates and allow them to adhere overnight. The next day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) or a vehicle control (DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
B. Western Blot Protocol for MTH1 and Downstream Markers
This protocol is designed to assess the levels of MTH1 protein and potential downstream markers of DNA damage, such as phosphorylated p53 (Ser15).
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 4-20% gradient gels)
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-MTH1 antibody
-
Rabbit anti-phospho-p53 (Ser15) antibody
-
Mouse anti-p53 antibody
-
Mouse anti-β-actin or anti-GAPDH antibody (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis:
-
Wash the cell monolayers twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well of a 6-well plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel according to the manufacturer's recommendations.
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle shaking.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the intensity of the target protein bands to the loading control (β-actin or GAPDH).
-
Experimental Workflow and Visualization
The following diagram illustrates the key steps in the Western blot protocol for analyzing the effects of this compound on MTH1 and downstream signaling.
Figure 2: Western Blot Experimental Workflow.
Expected Results and Interpretation
-
MTH1 Protein Levels: Treatment with this compound is not expected to significantly alter the total protein expression levels of MTH1. Western blotting for total MTH1 can serve as a control to ensure that observed downstream effects are not due to MTH1 degradation.
-
Phospho-p53 (Ser15) Levels: An increase in the phosphorylation of p53 at Ser15 is an indicator of DNA damage. If MTH1 inhibition by this compound leads to the incorporation of oxidized nucleotides into DNA, an increase in p-p53 (Ser15) may be observed. However, given the reported lack of cytotoxicity and failure to increase nuclear 8-oxo-dG, a significant increase in p-p53 may not be evident.
-
Total p53 Levels: Total p53 levels may also increase upon DNA damage due to protein stabilization.
-
Loading Control: β-actin or GAPDH levels should remain consistent across all samples, confirming equal protein loading.
The results from these experiments will help to elucidate the cellular consequences of MTH1 inhibition by this compound and contribute to the broader understanding of MTH1 as a therapeutic target in oncology.
References
BAY-707: Application Notes and Protocols for the Study of MTH1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of BAY-707, a potent and selective inhibitor of the enzyme MTH1 (MutT Homologue 1, also known as NUDT1). While initially investigated for its potential role in cancer therapy through the modulation of DNA damage repair pathways, the data on this compound reveals a more complex story. This document summarizes the key findings, presents available data in a structured format, and offers generalized protocols for its use in research settings.
Introduction
MTH1 is a nucleotide pool sanitizing enzyme that hydrolyzes oxidized dNTPs, such as 8-oxo-dGTP and 2-OH-dATP, preventing their incorporation into DNA. In cancer cells, which exhibit high levels of reactive oxygen species (ROS), MTH1 is thought to play a critical role in preventing DNA damage and subsequent cell death. The inhibition of MTH1 was therefore hypothesized to be a promising anti-cancer strategy. This compound was developed as a potent and selective chemical probe to test this hypothesis.
Mechanism of Action (Hypothesized)
The central hypothesis for the anti-cancer activity of MTH1 inhibitors is that their action leads to the incorporation of damaged nucleotides into the DNA of cancer cells, resulting in DNA damage, replication stress, and ultimately apoptosis.
Caption: Hypothesized mechanism of MTH1 inhibition leading to cancer cell death.
Summary of Quantitative Data
Despite its high potency and selectivity for MTH1, this compound has consistently shown a lack of anti-proliferative or anti-cancer efficacy in both in vitro and in vivo models.[1] This suggests that MTH1 inhibition alone may not be a viable broad-spectrum anti-cancer strategy.
Table 1: In Vitro Potency and Cellular Activity
| Parameter | Value | Species | Notes | Reference |
| IC50 | 2.3 nM | - | Enzymatic potency against MTH1. | [1][2] |
| EC50 | 7.6 nM | - | Cellular target engagement. | [1][2] |
| Kinase Selectivity | No significant activity | Human | Tested against a panel of 97 kinases at 1 µM. | |
| Cell Permeability | 288 nm/s | - | Caco-2 assay. | [1] |
Table 2: In Vitro Pharmacokinetics
| Parameter | Value | Species | Notes | Reference |
| Metabolic Stability | 0.29 L/h/kg (Fmax=78%) | Human | Microsomes. | [1] |
| Metabolic Stability | 0.54 L/h/kg (Fmax=87%) | Rat | Hepatocytes. | [1] |
Table 3: In Vivo Data
| Parameter | Dosing | Species | Outcome | Reference |
| Anti-cancer Efficacy | 50-250 mg/kg (oral admin.) for 2 weeks | Mouse | No anti-cancer efficacy observed (mono- or combination therapy). | [1] |
| Tolerability | 50-250 mg/kg (oral admin.) for 7 days | Nude Mouse | Well-tolerated; body weight loss did not exceed 10%. | [1] |
Experimental Protocols
The following are generalized protocols for the use of this compound. Researchers should adapt these to their specific experimental systems.
Preparation of Stock Solutions
This compound is soluble in DMSO and ethanol.
-
Materials:
-
This compound (MW: 288.34 g/mol )
-
Dimethyl sulfoxide (DMSO), sterile
-
Ethanol, sterile
-
Sterile microcentrifuge tubes
-
-
Protocol:
-
To prepare a 10 mM stock solution in DMSO , add 3.47 mL of DMSO to 1 mg of this compound powder.
-
To prepare a 100 mM stock solution in DMSO , add 0.35 mL of DMSO to 1 mg of this compound powder.
-
To prepare a 10 mM stock solution in ethanol , add 3.47 mL of ethanol to 1 mg of this compound powder.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[1]
-
In Vitro Cell-Based Assays
The following is a general workflow for assessing the effect of this compound on cancer cells.
Caption: General workflow for in vitro evaluation of this compound.
-
Protocol for Cell Treatment:
-
Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
The following day, prepare serial dilutions of this compound in a complete culture medium from your stock solution. It is crucial to ensure the final concentration of DMSO is consistent across all wells (typically ≤ 0.1%) and includes a vehicle-only control.
-
Based on existing data, a concentration range up to 30 µM has been shown to have no anti-proliferative effects in HMEC, HeLa, and SW-480 cells over 24 hours.[1]
-
Remove the old medium from the cells and add the medium containing the desired concentration of this compound or vehicle control.
-
Incubate for the desired period (e.g., 24, 48, 72 hours).
-
Proceed with downstream analysis, such as cell viability assays (e.g., MTT, CellTiter-Glo) or analysis of DNA damage markers (e.g., Western blotting for γH2AX, immunofluorescence).
-
In Vivo Studies in Mice
This compound has been shown to be well-tolerated in mice when administered orally.[1]
-
Materials:
-
This compound
-
Appropriate vehicle for oral administration (e.g., 0.5% Natrosol)
-
Tumor-bearing mice (e.g., CT26 or NCI-H460 xenograft models)[1]
-
-
Protocol for Formulation and Dosing:
-
Prepare a suspension of this compound in the chosen vehicle. The exact formulation will depend on the required dose and administration volume.
-
Administer this compound orally (e.g., by oral gavage) to the mice.
-
Dosing regimens of 50-250 mg/kg daily for two weeks have been tested without significant anti-tumor efficacy.[1]
-
Monitor animal health daily, including body weight, to assess toxicity. A body weight loss of up to 10% over 7 days has been reported as tolerable.[1]
-
At the end of the study, tumors can be excised for further analysis (e.g., histology, Western blot, or analysis of the tumor microenvironment).
-
Application Notes and Concluding Remarks
This compound is a valuable research tool for studying the biology of MTH1 due to its high potency and selectivity.[1][2] However, the accumulated evidence strongly suggests that it is not an effective anti-cancer agent, either as a monotherapy or in combination with other treatments.[1]
Key Takeaways for Researchers:
-
A Tool for MTH1 Biology: this compound can be effectively used to probe the cellular functions of MTH1, such as its role in nucleotide pool sanitation and its potential involvement in cellular processes other than cancer cell proliferation.
-
De-risking MTH1 as a Broad-Spectrum Cancer Target: The lack of efficacy of this compound and other potent MTH1 inhibitors has been instrumental in de-validating MTH1 as a broad-spectrum monotherapy target for cancer.[2]
-
Future Directions: While MTH1 inhibition alone appears insufficient, further studies could explore its role in specific genetic contexts or in combination with agents that induce high levels of oxidative stress. This compound remains an excellent chemical probe for such investigations.
References
Clarification on "BAY-707" and Application in Combination Therapies
Initial research indicates that the query "BAY-707" may refer to a potent and selective MTH1 inhibitor. However, published data suggests that this compound has demonstrated a lack of anti-cancer efficacy, both as a standalone agent and in combination therapies during preclinical studies.[1]
Conversely, two other investigational drugs, KB707 and SSGJ-707 , are currently in clinical development for cancer treatment and are being evaluated in combination with other therapies. Given the context of the request for application notes on combination drug use for researchers and drug development professionals, the following information on KB707 and SSGJ-707 is provided as it aligns with the likely intent of the query.
Application Notes and Protocols: KB707 in Combination Therapy
KB707 is an investigational, replication-defective herpes simplex virus type 1 (HSV-1)-based gene therapy vector. It is designed to be administered via inhalation to deliver genetic material encoding for human interleukin-2 (IL-2) and interleukin-12 (IL-12) directly to the tumor microenvironment in the lungs.[2][3] This local delivery aims to stimulate a robust anti-tumor immune response while minimizing systemic toxicity associated with cytokine therapies.
Combination Therapy Rationale
The localized production of IL-2 and IL-12 by KB707 is hypothesized to enhance the activity of immune checkpoint inhibitors and chemotherapy. By recruiting and activating immune cells within the tumor, KB707 may create a more favorable environment for other anti-cancer agents to exert their effects, potentially overcoming resistance to existing therapies.
Clinical Combination Strategies
Clinical trials are actively investigating KB707 in combination with:
These combinations are being evaluated in patients with advanced solid tumor malignancies affecting the lungs, particularly non-small cell lung cancer (NSCLC).[3][4]
Quantitative Data from Clinical Trials
Data from the phase 1/2 KYANITE-1 trial (NCT06228326) for inhaled KB707 monotherapy in patients with NSCLC provides a baseline for its activity. The combination therapy cohorts are ongoing.
| Efficacy Endpoint (Monotherapy) | Result (n=11, efficacy-evaluable NSCLC patients) |
| Overall Response Rate (ORR) - Initial Cutoff | 27% (3 Partial Responses, 5 Stable Disease, 3 Progressive Disease)[3] |
| Overall Response Rate (ORR) - Extended Follow-up | 36% (4 Partial Responses)[3] |
| Median Duration of Response (DOR) | Not Reached |
| Median Progression-Free Survival (PFS) | Not Reached |
| Safety Profile (Monotherapy) | Incidence |
| Any-Grade Treatment-Related Adverse Events (TRAEs) | 66.7%[3] |
| Most Common Any-Grade TRAEs | Chills (25.6%), Cytokine Release Syndrome (CRS; 23.1%), Fatigue (20.5%), Flu-like illness (15.4%), Dyspnea (15.4%), Vomiting (12.8%), Pyrexia (10.3%)[3] |
| Grade 3 CRS | 2.6%[3] |
| Grade 4 or 5 TRAEs | None Reported[3] |
Experimental Protocols (Clinical Trial Design)
The following provides a generalized protocol based on the design of the KYANITE-1 clinical trial (NCT06228326) for evaluating KB707 in combination therapy.
Objective: To evaluate the safety, tolerability, and preliminary efficacy of inhaled KB707 in combination with standard-of-care agents in patients with advanced solid tumors affecting the lungs.
Patient Population: Adults with advanced or metastatic NSCLC who have progressed on, are intolerant to, or have refused standard of care therapy.[4]
Experimental Arms:
-
KB707 with Pembrolizumab: Inhaled KB707 administered once every 2 weeks, in combination with Pembrolizumab administered once every 6 weeks.[4]
-
KB707 with Docetaxel: Inhaled KB707 in combination with Docetaxel administered once every 3 weeks.[4]
Methodology:
-
Patient Screening and Enrollment:
-
Confirm diagnosis of advanced solid tumor malignancy affecting the lungs (e.g., NSCLC).[4]
-
Ensure patients meet inclusion criteria, including age ≥ 18 years, ECOG performance status of 0-1, and life expectancy >12 weeks.[4]
-
Verify absence of exclusion criteria, such as active brain metastases or prior intolerable toxicity to anti-PD-1/PD-L1 therapy.[4]
-
-
Drug Administration:
-
KB707: Administered via nebulization (inhalation) at the recommended phase 2 dose (10^9 PFU).
-
Pembrolizumab/Docetaxel: Administered intravenously according to standard clinical protocols.
-
-
Monitoring and Assessments:
-
Safety: Monitor for treatment-related adverse events (TRAEs) continuously. Grade toxicities according to CTCAE.
-
Efficacy: Perform tumor assessments using RECIST v1.1 at baseline and regular intervals (e.g., every 6-9 weeks).[3]
-
Immunogenicity: Collect peripheral blood samples to assess circulating immune effectors and biomarkers.[5]
-
-
Treatment Duration: Continue treatment until tumor progression, unacceptable toxicity, patient withdrawal, or study termination.[4]
Signaling Pathway and Workflow Diagrams
Caption: Mechanism of KB707 and Pembrolizumab Combination.
Caption: Workflow for KYANITE-1 Combination Cohorts.
Application Notes and Protocols: SSGJ-707 in Combination Therapy
SSGJ-707 is an investigational recombinant humanized bispecific antibody built on an IgG4 backbone. It is designed to simultaneously target human programmed death 1 (PD-1) and vascular endothelial growth factor (VEGF).[6][7]
Combination Therapy Rationale
The dual targeting of PD-1 and VEGF is intended to provide a synergistic anti-tumor effect. By blocking the PD-1/PD-L1 immune checkpoint, SSGJ-707 aims to restore the anti-tumor activity of T-cells. Concurrently, by inhibiting VEGF, it aims to normalize the tumor vasculature, which can enhance immune cell infiltration and reduce immunosuppression within the tumor microenvironment. Clinical trials are evaluating SSGJ-707 in combination with standard chemotherapy regimens.[8]
Clinical Combination Strategies
A Phase II clinical trial (NCT06412471) is evaluating SSGJ-707 in combination with:[8]
-
Carboplatin + Pemetrexed (for non-squamous NSCLC)
-
Carboplatin + Paclitaxel/Paclitaxel-albumin (for squamous NSCLC)
Quantitative Data from Clinical Trials
The following data is from a Phase II study (NCT06361927) of SSGJ-707 monotherapy in treatment-naive advanced NSCLC patients.[6] The combination therapy trial is ongoing.
| Efficacy Endpoint (Monotherapy at 10mg/kg Q3W) | Result (n=34) |
| Overall Response Rate (ORR) | 61.8%[6] |
| Disease Control Rate (DCR) | 97.1%[6] |
| ORR in Non-Squamous NSCLC (n=22) | 54.5%[6] |
| ORR in Squamous NSCLC (n=12) | 75%[6] |
| ORR in PD-L1 TPS 1-49% (n=21) | 57%[6] |
| ORR in PD-L1 TPS ≥50% (n=13) | 69%[6] |
| Safety Profile (Monotherapy, all doses) | Incidence (N=83) |
| Any Treatment-Related Adverse Events (TRAEs) | 78.3%[7] |
| Grade ≥3 TRAEs | 24.1%[7] |
| Most Common TRAEs | Hypercholesterolemia (18.1%), Hypertriglyceridemia (18.1%), Alanine aminotransferase increased (15.7%), Aspartate aminotransferase increased (15.7%)[7] |
| TRAEs leading to discontinuation | 6%[7] |
Experimental Protocols (Clinical Trial Design)
The following provides a generalized protocol based on the design of the Phase II clinical trial (NCT06412471) for evaluating SSGJ-707 in combination with chemotherapy.
Objective: To assess the efficacy and safety of SSGJ-707 in combination with chemotherapy in first-line advanced NSCLC patients.
Patient Population: Patients with histologically or cytologically confirmed locally advanced or metastatic NSCLC who have not received prior systemic anti-tumor treatment.[9]
Experimental Arms: [8]
-
Non-Squamous NSCLC: SSGJ-707 + Carboplatin + Pemetrexed
-
Squamous NSCLC: SSGJ-707 + Carboplatin + Paclitaxel (or Paclitaxel-albumin)
Methodology:
-
Patient Screening and Enrollment:
-
Drug Administration:
-
SSGJ-707: Administered intravenously at a preset dose level.
-
Chemotherapy: Administered intravenously according to standard clinical protocols for the respective regimens.
-
-
Monitoring and Assessments:
-
Efficacy: Perform tumor assessments based on RECIST v1.1 at regular intervals (e.g., every 6 weeks).[7]
-
Safety: Continuously monitor for and grade adverse events.
-
-
Treatment Duration: Continue treatment until disease progression or unacceptable toxicity.[7]
Signaling Pathway and Workflow Diagrams
Caption: Dual-targeting mechanism of SSGJ-707.
Caption: Workflow for SSGJ-707 Combination Trial.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. onclive.com [onclive.com]
- 4. Facebook [cancer.gov]
- 5. Clinical Trial Details | Nebraska Medicine Omaha, NE [nebraskamed.com]
- 6. researchgate.net [researchgate.net]
- 7. ASCO Meetings [meetings.asco.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols for BAY-707 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-707 is a highly potent and selective substrate-competitive inhibitor of the MutT Homologue 1 (MTH1/NUDT1) enzyme.[1][2] MTH1 is responsible for hydrolyzing oxidized dNTPs, thereby preventing their incorporation into DNA and avoiding DNA damage and cell death. In cancer cells, which often exhibit high levels of reactive oxygen species (ROS), MTH1 has been investigated as a potential therapeutic target. The hypothesis is that inhibiting MTH1 would lead to the accumulation of damaged DNA, selectively killing cancer cells.
However, it is crucial to note that while this compound demonstrates excellent biochemical potency, cell permeability, and a favorable pharmacokinetic profile, multiple studies have concluded that it lacks anticancer efficacy both in vitro and in vivo.[1][2] Therefore, the following protocols for xenograft models should be interpreted not as a validated method for observing tumor regression with this compound, but as a general experimental framework for testing MTH1 inhibitors or other compounds with similar characteristics in a preclinical setting.
This compound Compound Details
| Property | Value | Source |
| Target | MTH1 (NUDT1) | [1][2] |
| IC₅₀ | 2.3 nM | [1][2] |
| Cellular Target Engagement (EC₅₀) | 7.6 nM | |
| Molecular Weight | 288.34 g/mol | [1] |
| Formula | C₁₅H₂₀N₄O₂ | [1] |
| Solubility | Soluble to 100 mM in DMSO and to 10 mM in ethanol | [1] |
| Storage | Store at -20°C | [1] |
Signaling Pathway
The diagram below illustrates the proposed mechanism of MTH1 and the effect of its inhibition.
Experimental Design for Xenograft Models
This section provides a general protocol for evaluating a compound like this compound in a subcutaneous xenograft model. Researchers should adapt this protocol based on the specific cell line and research question.
Experimental Workflow Diagram
The following diagram outlines the typical workflow for a xenograft study.
Protocol: Subcutaneous Xenograft Study
1. Cell Line Selection and Culture:
-
Select a human cancer cell line of interest (e.g., SW480, NCI-H460).
-
Culture cells in the recommended medium and conditions until a sufficient number of cells are available for implantation.
-
Harvest cells during the logarithmic growth phase and assess viability (should be >90%).
2. Animal Model:
-
Use immunodeficient mice (e.g., Athymic Nude, NOD/SCID) of 6-8 weeks of age.
-
Allow mice to acclimate to the facility for at least one week before the start of the experiment.
3. Tumor Cell Implantation:
-
Resuspend the harvested cancer cells in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel to improve tumor take rate.
-
Inject approximately 1 x 10⁶ to 10 x 10⁶ cells in a volume of 100-200 µL subcutaneously into the flank of each mouse.
4. Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length (L) and width (W) with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (W² x L) / 2.
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
5. Formulation and Administration of this compound:
-
Vehicle Preparation: Prepare a suitable vehicle for oral administration (e.g., 0.5% methylcellulose in water).
-
This compound Formulation: Based on its solubility, this compound can be dissolved in DMSO and then diluted with the vehicle. Ensure the final DMSO concentration is low and well-tolerated. Prepare fresh formulations regularly.
-
Dosing: While studies have shown a lack of efficacy, a dose range of 50-250 mg/kg administered orally once or twice daily has been reported to be well-tolerated in mice. A tolerability study is recommended before commencing the efficacy study.
-
Administration: Administer the prepared formulation or vehicle to the respective groups via oral gavage for a predetermined period (e.g., 14-21 days).
6. Efficacy and Tolerability Assessment:
-
Continue to measure tumor volume and mouse body weight 2-3 times per week.
-
Monitor the animals daily for any signs of toxicity (e.g., changes in behavior, ruffled fur, significant weight loss).
-
Endpoint: The study may be terminated when tumors in the control group reach a predetermined size limit, or if mice show signs of excessive toxicity (e.g., >20% body weight loss).
7. Data Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Analyze the difference in tumor growth between the treated and control groups. Data can be presented as mean tumor volume ± SEM over time.
-
Tumor growth inhibition (TGI) can be calculated, although significant TGI is not expected based on existing data for this compound.
Summary of Expected Outcomes
Based on the available scientific literature, researchers should anticipate that this compound will be well-tolerated at the suggested doses but will likely not produce a significant anti-tumor effect in most standard xenograft models.[1][2] The value of such an experiment would be to confirm these findings in a specific cancer model of interest or to use this compound as a negative control for a novel MTH1 inhibitor. Any observed anti-tumor activity would be contrary to current evidence and would require rigorous validation.
References
Application Note: Mass Spectrometry-Based Proteomic Analysis of Cellular Response to the MTH1 Inhibitor BAY-707
Audience: Researchers, scientists, and drug development professionals.
Abstract
BAY-707 is a highly potent and selective substrate-competitive inhibitor of MTH1 (NUDT1), an enzyme responsible for hydrolyzing oxidized purine nucleoside triphosphates to prevent their incorporation into DNA and subsequent damage.[1][2] Despite its high enzymatic potency and cellular target engagement, this compound has shown a conspicuous lack of anti-proliferative or anti-cancer efficacy in various cell lines and in vivo models.[1] This application note provides a detailed framework and protocols for utilizing quantitative mass spectrometry to investigate the global proteomic changes in cells treated with this compound. The objective is to elucidate potential mechanisms behind its limited efficacy, such as compensatory pathway activation, off-target effects, or other cellular responses that counteract the inhibition of MTH1.
Introduction to this compound and MTH1
MutT Homologue 1 (MTH1), also known as NUDT1, plays a critical role in sanitizing the nucleotide pool by hydrolyzing oxidized dNTPs, such as 8-oxo-dGTP, thus preventing their incorporation into DNA. In cancer cells, elevated reactive oxygen species (ROS) can increase the pool of oxidized nucleotides, making MTH1 a potential therapeutic target. This compound was developed as a potent chemical probe to inhibit MTH1, with an IC50 of 2.3 nM.[1] However, subsequent studies have questioned the utility of MTH1 as a broad-spectrum cancer target, largely due to the lack of efficacy of inhibitors like this compound.[1]
Quantitative proteomics offers a powerful, unbiased approach to map the cellular response to drug treatment. By comparing the proteomes of this compound treated and untreated cells, researchers can identify significantly altered proteins and pathways, providing insights into the drug's true mechanism of action and the cell's adaptive responses.
Signaling Pathway and Experimental Rationale
The core hypothesis is that while this compound effectively inhibits MTH1, cancer cells may trigger compensatory mechanisms that mitigate the intended cytotoxic effects. Mass spectrometry can help identify these changes.
Caption: MTH1 pathway and the inhibitory action of this compound.
Experimental Design and Workflow
A typical quantitative proteomics experiment involves stable isotope labeling, such as Tandem Mass Tag (TMT) or Stable Isotope Labeling by Amino acids in Cell culture (SILAC), to accurately compare protein abundance between control and treated samples.
Caption: Quantitative proteomics workflow for analyzing this compound treated cells.
Detailed Experimental Protocols
These protocols provide a step-by-step guide for a TMT-based quantitative proteomics analysis. Biological triplicates are recommended for statistical robustness.[3]
Protocol 1: Cell Culture and this compound Treatment
-
Cell Line Selection : Choose a relevant cancer cell line (e.g., SW-480, HeLa, as used in initial this compound studies).[1]
-
Seeding : Seed 1x10^6 cells per 100-mm petri dish and allow them to adhere and grow for 24 hours.[3]
-
Treatment :
-
Treat the experimental group with this compound at a final concentration of 1-10 µM.
-
Treat the control group with an equivalent volume of the vehicle (e.g., DMSO).
-
Incubate for a specified time course (e.g., 24, 48 hours).
-
-
Harvesting :
-
Remove and discard the culture medium.
-
Briefly rinse the cell layer with ice-cold PBS.[3]
-
Add 1 ml of trypsin-EDTA solution and incubate for 2-5 minutes until cells detach.[3]
-
Add 8 ml of complete growth medium to inactivate trypsin and transfer the cell suspension to a 15-ml conical tube.
-
Centrifuge at 1500 rpm for 3 minutes. Discard the supernatant.
-
Wash the cell pellet with 5 ml of ice-cold PBS and centrifuge again.
-
Discard the supernatant and snap-freeze the cell pellet in liquid nitrogen. Store at -80°C until lysis.[3]
-
Protocol 2: Protein Extraction, Digestion, and TMT Labeling
-
Lysis :
-
Resuspend the cell pellet in lysis buffer (e.g., 8 M urea in 100 mM TEAB, pH 8.5) containing protease and phosphatase inhibitors.
-
Sonicate the sample on ice to ensure complete lysis and shear DNA.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Quantification : Determine the protein concentration using a BCA assay.
-
Reduction and Alkylation :
-
Take 100 µg of protein from each sample.
-
Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour.
-
Add iodoacetamide to a final concentration of 20 mM and incubate for 45 minutes at room temperature in the dark.[4]
-
-
Digestion :
-
Dilute the sample 4-fold with 100 mM TEAB to reduce the urea concentration to 2 M.
-
Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.[4]
-
-
Desalting : Desalt the resulting peptide mixture using a C18 Sep-Pak cartridge or equivalent.[5] Dry the peptides using a vacuum centrifuge.
-
TMT Labeling :
-
Reconstitute the dried peptides and TMT reagents according to the manufacturer's protocol (e.g., Thermo Scientific TMTpro™ 16plex).
-
Incubate for 1 hour at room temperature.
-
Quench the reaction with hydroxylamine.
-
Combine all labeled samples into a single tube, desalt, and dry.
-
Protocol 3: LC-MS/MS Analysis
-
Instrumentation : Use a high-resolution mass spectrometer (e.g., Thermo Scientific Orbitrap Exploris™ 480) coupled with a nano-LC system.
-
Chromatography :
-
Resuspend the combined TMT-labeled peptide sample in 0.1% formic acid.
-
Load the sample onto a C18 reversed-phase analytical column.
-
Elute peptides using a gradient of acetonitrile in 0.1% formic acid over 90-120 minutes.[4]
-
-
Mass Spectrometry :
-
Operate the mass spectrometer in data-dependent acquisition (DDA) mode.
-
Acquire full MS scans in the Orbitrap at a resolution of 60,000.
-
Select the top 15-20 most intense precursor ions for fragmentation by higher-energy collisional dissociation (HCD).
-
Acquire MS/MS scans in the Orbitrap at a resolution of 30,000 to detect the TMT reporter ions.[6]
-
Protocol 4: Data Analysis
-
Database Search : Analyze the raw MS data using software such as Proteome Discoverer or MaxQuant. Search against a human protein database (e.g., Swiss-Prot).
-
Parameters : Specify TMT labels as a fixed modification, trypsin as the enzyme, and include variable modifications like methionine oxidation.
-
Quantification : Calculate the abundance of TMT reporter ions for each identified peptide to determine relative protein abundance across samples.
-
Statistical Analysis : Normalize the data and perform statistical tests (e.g., t-test) to identify proteins that are significantly differentially expressed between this compound treated and control groups.
-
Bioinformatics : Use tools like DAVID, STRING, or Ingenuity Pathway Analysis (IPA) to perform functional annotation, pathway enrichment, and protein-protein interaction network analysis on the list of significantly altered proteins.
Data Presentation
Quantitative data should be presented in clear, structured tables. Below are examples of how to summarize the proteomic results.
Table 1: Hypothetical Proteins Significantly Upregulated by this compound Treatment
| Protein Accession | Gene Name | Fold Change (Treated/Control) | p-value | Putative Function |
| P04637 | TP53 | 2.1 | 0.005 | DNA damage response |
| Q06609 | HMOX1 | 3.5 | 0.001 | Oxidative stress response |
| P10636 | G6PD | 1.8 | 0.012 | Pentose Phosphate Pathway |
| P08263 | SOD2 | 2.4 | 0.003 | Antioxidant defense |
Table 2: Hypothetical Proteins Significantly Downregulated by this compound Treatment
| Protein Accession | Gene Name | Fold Change (Treated/Control) | p-value | Putative Function |
| P62258 | RPL10 | 0.45 | 0.002 | Ribosomal protein, translation |
| P08670 | VIM | 0.60 | 0.008 | Cytoskeleton, cell migration |
| P31946 | TOP2A | 0.55 | 0.004 | DNA replication |
| Q16665 | PCNA | 0.65 | 0.010 | DNA replication and repair |
Interpretation and Further Steps
The analysis of differentially expressed proteins may reveal key cellular responses.
Caption: Logical flow from proteomics data to hypothesis generation.
For example, a significant upregulation of antioxidant proteins could suggest that cells are mounting a robust defense against oxidative stress, thereby neutralizing the potential damage from oxidized nucleotides that are no longer being cleared by the inhibited MTH1. Further validation of key protein changes using techniques like Western blotting or targeted mass spectrometry (SRM/PRM) is essential to confirm the findings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound = 98 HPLC 2109805-96-9 [sigmaaldrich.com]
- 3. wp.uthscsa.edu [wp.uthscsa.edu]
- 4. Temporal Proteomic Analysis of Pancreatic β-Cells in Response to Lipotoxicity and Glucolipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting BAY-707 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using BAY-707. The information is designed to address specific issues that may be encountered during experimentation, ensuring proper use of the compound and accurate interpretation of results.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected anti-cancer phenotype with this compound in our cancer cell lines. Is there something wrong with the compound?
A1: This is a critical and recurring observation with this compound. While it is a highly potent and selective inhibitor of its direct target, MTH1 (NUDT1), extensive research has shown that this compound does not exhibit anti-proliferative or anti-cancer effects in either in vitro cell cultures or in vivo models.[1][2] Therefore, the absence of an anti-cancer phenotype is the expected result with this specific compound. Your focus should be on verifying the direct engagement of this compound with its target, MTH1, rather than on observing a downstream anti-cancer effect.
Q2: How can we confirm that this compound is active in our experimental system?
A2: To confirm the activity of this compound, you should focus on assays that directly measure its effect on its target, MTH1, or on the immediate downstream consequences of MTH1 inhibition. This can include:
-
Cellular Thermal Shift Assay (CETSA): This assay can demonstrate target engagement by showing that this compound stabilizes MTH1 in cells.
-
Biochemical MTH1 Activity Assay: You can assess the ability of this compound to inhibit MTH1 enzymatic activity in cell lysates.
-
Quantification of 8-oxo-dGTP levels: Inhibition of MTH1 should lead to an accumulation of oxidized nucleotides like 8-oxo-dGTP in the nucleotide pool.
Q3: The this compound powder is not dissolving properly in our aqueous buffer. What should we do?
A3: this compound has low solubility in aqueous solutions. It is recommended to first prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for this purpose.[2][3] From this stock, you can make further dilutions into your aqueous experimental medium. It is crucial to ensure that the final concentration of the organic solvent in your assay is low (typically below 0.5% v/v) to avoid solvent-induced artifacts.[3]
Q4: We are observing inconsistent results between experiments. What could be the cause?
A4: Inconsistent results with small molecule inhibitors like this compound can stem from several factors related to compound handling and storage. Ensure you are following best practices:
-
Storage: Store the stock solution at -20°C or -80°C.[4]
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of the stock solution, as this can lead to precipitation and degradation of the compound.[4] Aliquoting the stock solution into smaller, single-use volumes is highly recommended.
-
Light Exposure: Protect the compound and its solutions from excessive light exposure to prevent photochemical degradation.[4]
Troubleshooting Guide
This guide provides a structured approach to troubleshoot experiments when this compound is not performing as expected, focusing on validating its known activity rather than an anticipated anti-cancer phenotype.
Problem 1: No detectable inhibition of MTH1 activity.
| Possible Cause | Recommended Solution |
| Compound Degradation | Prepare a fresh stock solution of this compound from powder. Ensure proper storage conditions (-20°C or -80°C) and avoid multiple freeze-thaw cycles. |
| Incorrect Concentration | Verify the calculations for your dilutions. Perform a dose-response experiment to confirm the IC50 in your assay system. |
| Assay Conditions | Optimize the biochemical assay conditions, including substrate concentration and incubation time. |
| Cell Permeability Issues | While this compound is reported to be cell-permeable, this can vary between cell lines.[2] Consider performing a cellular target engagement assay like CETSA. |
Problem 2: Vehicle control (e.g., DMSO) shows a biological effect.
| Possible Cause | Recommended Solution |
| High Solvent Concentration | Ensure the final concentration of DMSO (or other solvent) is below 0.5%, and ideally below 0.1%.[5] |
| Solvent Purity | Use a high-purity, sterile-filtered solvent for your stock solutions. |
| Inconsistent Solvent Concentration | Ensure that all experimental wells, including the untreated control, contain the same final concentration of the vehicle.[5] |
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound.
| Parameter | Value | Reference |
| MTH1 (NUDT1) IC50 | 2.3 nM | [1][2] |
| Cellular EC50 | 7.6 nM | [1] |
| Solubility in DMSO | Up to 100 mM | [2] |
| Solubility in Ethanol | Up to 10 mM | [2] |
| Antiproliferative Effect (HMEC, HeLa, SW-480 cells) | None observed up to 30 µM | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, high-purity dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in DMSO. For example, to prepare 1 mL of a 10 mM stock solution of this compound (Molecular Weight: 288.34 g/mol ), dissolve 2.88 mg of the compound in 1 mL of DMSO.
-
Vortex the solution until the compound is completely dissolved. Gentle warming or sonication can be used if necessary, provided the compound is heat-stable.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Western Blotting for Downstream Pathway Analysis (Hypothetical)
While this compound does not induce an anti-cancer phenotype, researchers may still wish to investigate its effects on downstream signaling pathways related to oxidative stress.
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound (and appropriate vehicle controls) for the specified duration.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against a protein of interest (e.g., markers of DNA damage or oxidative stress) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize the protein of interest signal to a loading control (e.g., GAPDH or β-actin).
-
Visualizations
Caption: Signaling pathway of MTH1 and the inhibitory action of this compound.
References
BAY-707 degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of BAY-707. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage of this compound is crucial to maintain its integrity and activity. Based on manufacturer recommendations and stability data, the following conditions should be observed.[1][2][3]
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | Long-term | Protect from light and moisture. |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
Q2: What are the appropriate solvents for dissolving this compound?
A2: this compound exhibits good solubility in common organic solvents. For biological experiments, Dimethyl Sulfoxide (DMSO) is the most frequently used solvent.
Table 2: Solubility of this compound
| Solvent | Maximum Concentration |
| DMSO | 100 mM[1][3] |
| Ethanol | 10 mM[1][3] |
For in vivo studies, a common formulation involves a multi-component solvent system. One such protocol is the sequential addition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2] If precipitation occurs upon preparation of a solution, gentle heating and/or sonication can be used to aid dissolution.[2]
Q3: What are the known degradation pathways for this compound?
A3: Currently, there is no publicly available experimental data specifically detailing the degradation pathways of this compound. However, based on its chemical structure, N-Ethyl-4-[(3S)-3-methyl-4-morpholinyl]-1H-pyrrolo[2,3-b]pyridine-2-carboxamide, potential degradation pathways can be hypothesized. These include hydrolysis of the ethylamide group and oxidation of the morpholine or pyrrolopyridine rings. It is important to note that these are theoretical pathways and would need to be confirmed by experimental data.
Q4: Are there any known incompatibilities with this compound?
A4: There is no specific information on incompatibilities of this compound with other common laboratory reagents. However, as a general precaution, it is advisable to avoid strong oxidizing agents and extreme pH conditions, as these could potentially promote degradation.
Troubleshooting Guide
Issue 1: Inconsistent or lower than expected activity in cellular assays.
-
Possible Cause 1: Improper Storage. this compound may have degraded due to storage at room temperature or repeated freeze-thaw cycles of stock solutions.
-
Solution: Always store the solid compound at -20°C and stock solutions at -20°C or -80°C in small aliquots. Use a fresh aliquot for each experiment.
-
-
Possible Cause 2: Incomplete Dissolution. The compound may not be fully dissolved in the solvent, leading to a lower effective concentration.
-
Solution: Ensure complete dissolution by vortexing and, if necessary, gentle sonication. Visually inspect the solution for any precipitate before use.
-
-
Possible Cause 3: Adsorption to Plastics. Small molecules can sometimes adsorb to the surface of plasticware, reducing the available concentration.
-
Solution: Consider using low-adhesion microplates and pipette tips, especially for experiments with low concentrations of this compound.
-
Issue 2: Appearance of unknown peaks in analytical chromatography (e.g., HPLC, LC-MS).
-
Possible Cause 1: Degradation. The compound may be degrading under the experimental or storage conditions.
-
Solution: Review storage and handling procedures. To investigate potential degradation, a forced degradation study can be performed (see Experimental Protocols section).
-
-
Possible Cause 2: Contamination. The sample may be contaminated with impurities from solvents, reagents, or labware.
-
Solution: Use high-purity solvents and reagents. Ensure all labware is thoroughly cleaned. Run a blank sample (solvent only) to identify any background peaks.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and assess its stability.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Formic acid
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or UPLC system with a photodiode array (PDA) detector and coupled to a mass spectrometer (MS)
-
C18 reverse-phase column
-
pH meter
-
Incubator/oven
-
Photostability chamber
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile or a suitable solvent.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 1N HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 1N NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate an aliquot of the solid compound at 80°C for 48 hours. Dissolve in the mobile phase for analysis.
-
Photolytic Degradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.
-
Sample Analysis:
-
For each condition, take samples at various time points (e.g., 0, 4, 8, 24 hours).
-
Neutralize the acidic and basic samples before injection.
-
Analyze all samples, including an unstressed control, by HPLC-MS.
-
Use a gradient elution method to separate the parent compound from any degradation products. A typical gradient might be from 95% water with 0.1% formic acid to 95% acetonitrile with 0.1% formic acid over 20-30 minutes.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with the control.
-
Identify and quantify the degradation products.
-
Use the mass spectrometry data to propose structures for the major degradation products.
-
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: Experimental workflow for a forced degradation study.
References
Troubleshooting BAY-707 insolubility in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with BAY-707 insolubility in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my cell culture medium?
A1: This is a common issue that arises when a compound is dissolved in a strong organic solvent, like DMSO, and then introduced into an aqueous solution, such as cell culture media.[1] this compound, like many small molecule inhibitors, is hydrophobic and has poor aqueous solubility. While it dissolves readily in DMSO, the drastic dilution of DMSO upon addition to the medium reduces the solvent's power, causing the compound to fall out of solution, or "crash out".[1][2]
Q2: I've prepared my this compound solution, but it appears cloudy or has visible particles. What should I do?
A2: Cloudiness or visible particles are clear indicators of precipitation. This suggests that the concentration of this compound exceeds its solubility limit in your final experimental conditions. You should not proceed with the experiment using this solution, as the actual concentration of the dissolved compound is unknown and the precipitate can cause confounding effects. Refer to the troubleshooting guides below to resolve this issue.
Q3: What is the recommended starting solvent and stock concentration for this compound?
A3: The recommended solvent for this compound is DMSO.[3][4][5] It is advisable to prepare a high-concentration stock solution, for example, 10 mM to 100 mM in 100% DMSO.[3][5][6] Ensure the compound is fully dissolved, using brief sonication or gentle heating if necessary.[4][6] Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[7]
Q4: What is the maximum final concentration of DMSO that is safe for my cells?
A4: The final concentration of DMSO in your culture medium should be kept as low as possible to avoid cytotoxicity.[1] A concentration of 0.5% is generally considered safe for most cell lines, with concentrations below 0.1% being ideal.[1] It is crucial to include a vehicle control in your experiments, which consists of the culture medium with the same final concentration of DMSO used for this compound, but without the compound itself.[1]
Data Presentation: this compound Solubility
The solubility of this compound can vary based on the solvent and specific batch of the compound. Always refer to the batch-specific Certificate of Analysis. The data below is for guidance.
| Solvent | Maximum Concentration (Reported) | Source |
| DMSO | 100 mM | [3][5] |
| DMSO | 100 mg/mL (~347 mM) (ultrasonication may be needed) | [4] |
| DMSO | 2 mg/mL (~6.9 mM) | |
| Ethanol | 10 mM | [3][5] |
Note: The variability in reported DMSO solubility highlights the importance of performing a small-scale solubility test for your specific batch and experimental conditions.
Troubleshooting Guides
If you are experiencing precipitation of this compound in your cell culture medium, follow these troubleshooting steps.
Guide 1: Optimizing the Dilution Protocol
Precipitation often occurs due to rapid solvent exchange. A stepwise dilution protocol can prevent this.
Caption: A workflow for preparing the final working solution of this compound.
Guide 2: Addressing Persistent Precipitation
If the optimized dilution protocol is not sufficient, consider the following factors.
Caption: A logical troubleshooting guide for persistent precipitation issues.
Experimental Protocols
Protocol 1: Small-Scale Solubility Test
This protocol helps determine the maximum soluble concentration of this compound in your specific complete cell culture medium.[1][6]
-
Prepare Serial Dilutions: In a 96-well plate, prepare a serial dilution of your this compound DMSO stock into your complete cell culture medium. For example, create final concentrations ranging from your desired highest concentration down to a low concentration (e.g., 50 µM, 25 µM, 12.5 µM, etc.).
-
Incubation: Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO₂) for a period relevant to your experiment's duration (e.g., 2, 6, and 24 hours).[6]
-
Visual Inspection: At each time point, carefully inspect the wells for any signs of precipitation, such as cloudiness, film, or visible particles.[1][6]
-
Determine Maximum Concentration: The highest concentration that remains completely clear throughout the incubation period is the maximum working soluble concentration you should use for your experiments under these conditions.[6]
Mandatory Visualizations
Mechanism of Action: this compound as an MTH1 Inhibitor
This compound is a potent and selective inhibitor of MTH1 (also known as NUDT1).[3][4][5] The MTH1 enzyme plays a role in sanitizing the nucleotide pool to prevent DNA damage.
Caption: this compound inhibits the MTH1 enzyme, preventing the hydrolysis of oxidized nucleotides.
Cause of Precipitation: Solvent Exchange
This diagram illustrates the physicochemical reason for compound precipitation when moving from a high-concentration organic stock to an aqueous medium.
Caption: The relationship between solvent concentration and compound solubility.
References
Off-target effects of BAY-707 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the MTH1 inhibitor, BAY-707, particularly concerning potential off-target effects at high concentrations.
FAQs: Understanding this compound Selectivity
Q1: What is the primary target of this compound and its potency?
A1: this compound is a highly potent and selective substrate-competitive inhibitor of MTH1 (NUDT1), with a reported IC50 of 2.3 nM.[1] It demonstrates excellent cellular target engagement with an EC50 of 7.6 nM in Cellular Thermal Shift Assays (CETSA).[1]
Q2: What is known about the off-target profile of this compound at standard concentrations?
A2: this compound is considered a very selective inhibitor. At a concentration of 1 µM, it has been shown to have no significant activity against a panel of 97 different kinases.[1] This indicates a high degree of selectivity for its primary target, MTH1, under these conditions.
Q3: Are there any known off-target effects of this compound at concentrations higher than 1 µM?
A3: While extensive data at very high concentrations are limited in publicly available literature, one screening study identified a weak interaction with the GABAA/BZP receptor. The reported pKi for this interaction is 5.8, which corresponds to a Ki of approximately 1.58 µM. This suggests that at concentrations approaching and exceeding 1.58 µM, there is a potential for off-target effects on GABAA receptor signaling.
Troubleshooting Guide: Investigating Unexpected Phenotypes
Issue 1: I am observing a cellular phenotype that is inconsistent with MTH1 inhibition.
-
Potential Cause 1: Off-Target Effects. At high concentrations, this compound may engage with other cellular targets, leading to phenotypes unrelated to MTH1 inhibition. The known weak interaction with the GABAA/BZP receptor could be a contributing factor if your experimental system is sensitive to GABAergic modulation.
-
Troubleshooting Steps:
-
Concentration-Response Analysis: Perform a detailed concentration-response curve for your observed phenotype. If the phenotype only manifests at concentrations significantly higher than the EC50 for MTH1 engagement (7.6 nM), it is more likely to be an off-target effect.
-
Use a Structurally Different MTH1 Inhibitor: To confirm that the observed phenotype is due to MTH1 inhibition, use a structurally unrelated MTH1 inhibitor as a control. If the phenotype is not replicated with a different inhibitor, it is likely an off-target effect of this compound.
-
Genetic Knockdown/Knockout: The most rigorous control is to use genetic methods (siRNA, shRNA, or CRISPR/Cas9) to deplete MTH1. If the phenotype of MTH1 depletion does not match the phenotype observed with high concentrations of this compound, an off-target effect is highly probable.
-
Investigate GABAA Receptor Involvement: If relevant to your system (e.g., neuronal cells), investigate the involvement of the GABAA receptor. You can use a known GABAA receptor antagonist in combination with this compound to see if the unexpected phenotype is reversed.
-
Issue 2: I am observing unexpected cytotoxicity at high concentrations of this compound.
-
Potential Cause 1: Off-Target Toxicity. Inhibition of other essential cellular proteins can lead to cytotoxicity. While this compound has been reported to be well-tolerated in mice, high concentrations in vitro may have different effects.
-
Potential Cause 2: Compound Precipitation. this compound has limited solubility in aqueous solutions. At high concentrations, it may precipitate out of the cell culture medium, leading to non-specific cellular stress and death.
-
Troubleshooting Steps:
-
Solubility Check: Visually inspect your cell culture medium containing the highest concentration of this compound under a microscope. Look for any signs of compound precipitation.
-
Use a Lower Concentration: Determine the lowest effective concentration of this compound that engages MTH1 in your system and assess if the cytotoxicity persists at this concentration.
-
Control for Solvent Toxicity: Ensure that the final concentration of your solvent (e.g., DMSO) is consistent across all conditions and is at a level that is not toxic to your cells.
-
Quantitative Data Summary
| Compound | Primary Target | On-Target Potency (IC50) | Known Off-Target | Off-Target Potency (Ki) |
| This compound | MTH1 (NUDT1) | 2.3 nM | GABAA/BZP Receptor | ~1.58 µM |
Mandatory Visualizations
Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling
This protocol describes a general method for assessing the selectivity of an inhibitor against a broad panel of kinases.
Materials:
-
Purified recombinant kinases (large panel, e.g., >300 kinases)
-
Specific peptide substrates for each kinase
-
This compound stock solution (10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP
-
ATP solution
-
384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. To investigate off-target effects at high concentrations, a starting concentration of 100 µM with subsequent 3-fold dilutions is recommended.
-
Reaction Setup: In a 384-well plate, add the kinase reaction buffer, the specific kinase, and the diluted this compound or DMSO (vehicle control).
-
Initiation: Start the kinase reaction by adding a mixture of the peptide substrate and [γ-³³P]ATP. The concentration of ATP should be close to the Km for each kinase to accurately determine IC50 values.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by adding phosphoric acid.
-
Detection: Transfer the reaction mixture to a phosphocellulose filter plate. Wash the plate to remove unincorporated [γ-³³P]ATP.
-
Quantification: Add scintillation fluid to the wells and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 values for any kinases that show significant inhibition.
Protocol 2: Cellular Thermal Shift Assay with Mass Spectrometry (CETSA-MS) for Proteome-Wide Off-Target Identification
This protocol outlines a workflow to identify protein targets of a compound in an unbiased manner within intact cells.
Materials:
-
Cell line of interest
-
This compound stock solution (10 mM in DMSO)
-
Complete cell culture medium
-
PBS
-
Lysis buffer with protease and phosphatase inhibitors
-
Equipment for protein quantification (e.g., BCA assay)
-
Thermal cycler
-
Ultracentrifuge
-
Reagents and equipment for proteomics sample preparation (trypsin, TMT labels, etc.)
-
LC-MS/MS instrument
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with a high concentration of this compound (e.g., 10 µM or 30 µM) and a vehicle control (DMSO) for a defined period (e.g., 1 hour) at 37°C.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the samples to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 100,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Sample Preparation for MS: Collect the supernatant (soluble protein fraction). Perform protein quantification, reduction, alkylation, and tryptic digestion.
-
TMT Labeling: Label the peptides from each temperature point and treatment condition with tandem mass tags (TMT) for multiplexed analysis.
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze by LC-MS/MS.
-
Data Analysis: Identify and quantify the proteins in each sample. For each protein, plot the relative soluble amount against the temperature to generate melting curves for both the vehicle and this compound treated samples. A shift in the melting curve indicates a potential interaction between this compound and the protein. Identify proteins that show a significant thermal shift in the presence of this compound as potential off-targets.
References
Technical Support Center: Confirming BAY-707 Target Engagement in Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the cellular target engagement of BAY-707. This compound is a potent and selective inhibitor of MutT Homologue 1 (MTH1), also known as NUDT1. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary cellular target of this compound?
A1: The primary cellular target of this compound is the enzyme MTH1 (MutT Homologue 1 or NUDT1)[1][2][3]. MTH1 is a nucleotide pool sanitizing enzyme that hydrolyzes oxidized purine deoxynucleoside triphosphates (dNTPs), such as 8-oxo-dGTP, preventing their incorporation into DNA[4][5].
Q2: How can I confirm that this compound is engaging MTH1 in my cell line?
A2: The most direct method to confirm target engagement in a cellular context is the Cellular Thermal Shift Assay (CETSA)[6][7]. This assay leverages the principle that a protein becomes more thermally stable when bound to a ligand. An increase in the melting temperature of MTH1 in the presence of this compound is a direct indication of target engagement.
Q3: What are the expected downstream consequences of MTH1 inhibition by this compound?
A3: Inhibition of MTH1's enzymatic activity leads to an increase in the cellular pool of oxidized nucleotides, such as 8-oxo-dGTP. This can result in the incorporation of these damaged bases into DNA during replication, leading to DNA damage and, in some cancer cells, cell death[5][8]. A measurable downstream biomarker is the increased level of 8-oxoguanine (8-oxoG) in genomic DNA[1][9].
Q4: Are there alternative methods to CETSA for confirming MTH1 target engagement?
A4: While CETSA is a widely used method, other techniques can also be employed. These include Drug Affinity Responsive Target Stability (DARTS) and Stability of Proteins from Rates of Oxidation (SPROX)[10]. Additionally, assessing downstream biomarkers, such as the incorporation of 8-oxo-dGTP into DNA, can provide indirect evidence of target engagement[1][9].
MTH1 Signaling and Point of Inhibition
MTH1 plays a crucial role in maintaining genome integrity by preventing the incorporation of oxidized nucleotides into DNA. Cancer cells, often characterized by high levels of reactive oxygen species (ROS), are particularly dependent on MTH1 to mitigate DNA damage and support survival[5][11]. This compound acts by directly inhibiting the enzymatic activity of MTH1.
Troubleshooting Guides
Cellular Thermal Shift Assay (CETSA) for MTH1
| Problem | Possible Cause | Solution |
| No thermal shift observed | This compound is not entering the cells or not binding to MTH1 under the experimental conditions. | - Verify the activity of your this compound stock. - Increase the incubation time or concentration of this compound. - Ensure the chosen cell line expresses sufficient levels of MTH1. |
| Incorrect temperature range for the heat challenge. | Perform a wider temperature gradient in your initial experiment to determine the optimal melting temperature (Tm) of MTH1 in your cell line. | |
| High variability between replicates | Inconsistent heating or cooling of samples. | Use a thermal cycler with a heated lid for precise and uniform temperature control. |
| Inconsistent cell lysis or protein extraction. | Ensure complete and consistent cell lysis. Be meticulous when collecting the supernatant to avoid the aggregated protein pellet. | |
| Weak or no MTH1 signal on Western blot | Low MTH1 expression in the chosen cell line. | Select a cell line known to have higher MTH1 expression or consider overexpressing MTH1. |
| Poor antibody quality. | Validate your primary antibody for MTH1 to ensure it is specific and provides a strong signal. |
Modified Comet Assay for 8-oxodG Incorporation
| Problem | Possible Cause | Solution |
| No increase in comet tails with this compound treatment | Insufficient MTH1 inhibition. | Confirm MTH1 target engagement with CETSA first. Increase this compound concentration or treatment time. |
| Low levels of cellular ROS, resulting in minimal oxidized dNTPs. | Consider co-treatment with a mild oxidative stress-inducing agent to increase the pool of oxidized dNTPs. | |
| Inefficient OGG1 enzyme activity. | Ensure the recombinant OGG1 enzyme is active and used at the recommended concentration. Include a positive control (e.g., cells treated with KBrO3) to verify enzyme activity. | |
| High background of DNA damage in control cells | Cells are stressed or undergoing apoptosis. | Ensure optimal cell culture conditions. Harvest cells when they are in a healthy, logarithmic growth phase. |
| Excessive DNA damage during sample preparation. | Handle cells gently and keep them on ice to minimize DNA damage. |
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound and other common MTH1 inhibitors.
| Compound | Target | Assay Type | IC50 / EC50 | Reference |
| This compound | MTH1 | Biochemical Assay | 2.3 nM | [1][2][3] |
| This compound | MTH1 | Cellular Target Engagement | 7.6 nM | [1][6] |
| (S)-crizotinib | MTH1 | Biochemical Assay | ~20-50 nM | [12] |
| TH588 | MTH1 | Biochemical Assay | 5 nM | [13] |
| Karonudib (TH1579) | MTH1 | Biochemical Assay | ~1 nM | [5] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for MTH1
This protocol details the steps to determine the thermal stabilization of MTH1 in response to this compound treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of Potent and Selective MTH1 Inhibitors for Oncology: Enabling Rapid Target (In)Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of MTH1 in oxidative stress and therapeutic targeting of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stereospecific targeting of MTH1 by (S)-crizotinib as anticancer strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
BAY-707 Technical Support Center: Interpreting Negative Results
This technical support center provides guidance for researchers, scientists, and drug development professionals who are using BAY-707 and encountering unexpected negative or null results in their experiments. This guide will help you troubleshoot your experiments and correctly interpret your findings in the context of the current scientific understanding of MTH1 inhibition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly potent and selective chemical probe that acts as a substrate-competitive inhibitor of MTH1 (MutT Homologue 1), also known as NUDT1 (Nudix Hydrolase 1).[1] MTH1 is an enzyme that hydrolyzes oxidized purine nucleoside triphosphates (e.g., 8-oxo-dGTP), preventing their incorporation into DNA and thus averting DNA damage.[2] this compound has a reported IC50 of 2.3 nM for MTH1.[1][3]
Q2: I've treated my cancer cell lines with this compound, but I'm not observing any anti-proliferative or cytotoxic effects. Is this expected?
Yes, this is a widely reported and expected outcome. Despite its high potency and selectivity for MTH1, this compound has been shown to have a clear lack of in vitro and in vivo anticancer efficacy.[1][2] Studies have demonstrated no anti-proliferative effects in various cell lines, including HMEC, HeLa, and SW-480, at concentrations up to 30 μM after 24 hours of treatment.[1]
Q3: Why doesn't a potent MTH1 inhibitor like this compound kill cancer cells?
Q4: Could my experimental setup be flawed if I don't see an effect?
While it's always good practice to review your experimental protocol, the lack of an anti-cancer phenotype with this compound is the scientifically accepted result. However, you should always include positive and negative controls in your experiments to ensure your assay system is working correctly. For example, a known cytotoxic agent should induce cell death in your cancer cell lines.
Q5: Are there any known off-target effects of this compound that could be confounding my results?
This compound is considered a highly selective inhibitor. It has been tested against a panel of 97 kinases at a concentration of 1 µM and showed no significant activity, highlighting its specificity for MTH1.[3] Therefore, it is unlikely that off-target effects are masking a potential anti-cancer phenotype.
Troubleshooting Guide
If you are observing no effect with this compound treatment and want to ensure the integrity of your experiment, follow these troubleshooting steps.
Problem: No observable anti-proliferative or cytotoxic effect in cancer cell lines.
Possible Cause 1: Inactive Compound
-
Solution: Verify the integrity and activity of your this compound stock.
-
Storage: Ensure that this compound has been stored correctly. Stock solutions should be stored at -20°C for up to one month or -80°C for up to six months.[1]
-
Solubility: Confirm that this compound is fully dissolved. It is soluble up to 100 mM in DMSO and 10 mM in ethanol.[3] When preparing your working dilutions, ensure the final DMSO concentration is compatible with your cell line and does not exceed cytotoxic levels (typically <0.5%).
-
Activity Check: If possible, perform an in vitro MTH1 enzyme activity assay to confirm that your batch of this compound inhibits MTH1 with the expected potency (IC50 ≈ 2.3 nM).
-
Possible Cause 2: Incorrect Assay Expectations
-
Solution: Re-evaluate the experimental hypothesis.
-
The primary role of this troubleshooting guide is to emphasize that the lack of an anti-cancer effect is the expected outcome with this compound. Your negative results are in line with published data.[1][2][3]
-
Consider using this compound as a tool to probe other cellular functions of MTH1 that are not directly linked to cancer cell proliferation.
-
Possible Cause 3: Cell Line Insensitivity
-
Solution: While a general lack of efficacy is reported, you can confirm target engagement in your specific cell line.
-
Cellular Thermal Shift Assay (CETSA): This assay can be used to verify that this compound is binding to MTH1 in your cells. Target engagement has been demonstrated with an EC50 of 7.6 nM.[1]
-
Western Blot: Check for the expression of MTH1 in your cell lines of interest. While MTH1 is ubiquitously expressed, levels can vary.
-
Quantitative Data Summary
| Property | Value | Source |
| IC50 (MTH1) | 2.3 nM | [1][3] |
| EC50 (Cellular Target Engagement) | 7.6 nM | [1] |
| Molecular Weight | 288.34 g/mol | [3] |
| Formula | C15H20N4O2 | [3] |
| Solubility in DMSO | Up to 100 mM | [3] |
| Solubility in Ethanol | Up to 10 mM | [3] |
| Storage (Stock Solution) | -20°C (1 month), -80°C (6 months) | [1] |
Experimental Protocols
Cell Viability/Proliferation Assay (Example using a colorimetric method)
-
Cell Seeding: Plate your cancer cell lines in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X stock solution of this compound in your cell culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0.1 nM to 30 µM). Also, prepare a vehicle control (e.g., 0.5% DMSO) and a positive control (a known cytotoxic agent).
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells.
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, 72 hours).
-
Assay: Add the viability reagent (e.g., MTT, WST-1) to each well according to the manufacturer's instructions.
-
Reading: Incubate for the recommended time and then read the absorbance on a plate reader at the appropriate wavelength.
-
Analysis: Normalize the data to the vehicle-treated cells and plot the dose-response curve.
Visualizations
MTH1 Signaling Pathway and the Action of this compound
Caption: Mechanism of MTH1 and inhibition by this compound.
Troubleshooting Workflow for Negative Results with this compound
Caption: Logical steps to validate experiments with this compound.
References
Technical Support Center: Enhancing the In Vivo Bioavailability of BAY-707
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges in achieving optimal in vivo bioavailability of the MTH1 inhibitor, BAY-707. Despite a favorable in vitro profile, including high potency and metabolic stability, this compound's translation to in vivo efficacy can be challenging. This guide offers potential reasons for this discrepancy and strategies to overcome them.
Frequently Asked Questions (FAQs)
Q1: My in vivo experiments with this compound are showing a lack of efficacy, despite its high in vitro potency. What are the potential reasons for this?
A1: A discrepancy between in vitro potency and in vivo efficacy is a common challenge in drug development. For a compound like this compound with good reported in vitro metabolic stability, several factors could be at play:
-
Poor Aqueous Solubility: While soluble in organic solvents like DMSO and ethanol for in vitro assays, this compound's solubility in aqueous physiological fluids of the gastrointestinal (GI) tract might be limited, leading to poor dissolution and absorption.
-
P-glycoprotein (P-gp) Efflux: this compound could be a substrate for efflux transporters like P-glycoprotein, which are present in the intestinal lining and other tissues. These transporters can actively pump the compound back into the intestinal lumen, reducing its net absorption into the bloodstream.[1][2][3][4]
-
First-Pass Metabolism: Although reported to have high metabolic stability in microsomes and hepatocytes, there might be other metabolic pathways in the intestine or liver that contribute to its pre-systemic elimination.
-
Inadequate Formulation: The formulation used for in vivo administration may not be suitable for optimal absorption of this compound.
Q2: How can I determine if P-glycoprotein efflux is limiting the bioavailability of this compound in my experiments?
A2: To investigate the potential role of P-gp efflux, you can perform in vitro and in vivo studies:
-
In Vitro Transwell Assays: Utilize cell lines that overexpress P-gp, such as Caco-2 or MDCK-MDR1, in a transwell assay. By measuring the bidirectional transport of this compound, you can calculate the efflux ratio. A ratio significantly greater than 2 is indicative of active efflux.
-
In Vivo Studies with a P-gp Inhibitor: Co-administer this compound with a known P-gp inhibitor, such as verapamil or cyclosporine, in your animal model. A significant increase in the plasma concentration of this compound in the presence of the inhibitor would strongly suggest that P-gp-mediated efflux is a limiting factor.
Q3: What are the most promising formulation strategies to improve the oral bioavailability of a compound like this compound?
A3: Several advanced formulation strategies can be employed to enhance the oral bioavailability of poorly soluble or P-gp substrate drugs.[5][6][7][8][9] The most common and effective approaches include:
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area, leading to enhanced dissolution and absorption.[10][11][12][13][14]
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulating this compound in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve its solubilization in the GI tract and facilitate its absorption through the lymphatic pathway, potentially bypassing first-pass metabolism.[6][7][15][16][17]
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in its amorphous form can prevent crystallization and maintain a supersaturated state in the GI tract, thereby improving its dissolution and absorption.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting poor in vivo bioavailability of this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Low and variable plasma concentrations of this compound after oral administration. | Poor aqueous solubility and dissolution rate in the GI tract. | 1. Characterize the solubility of this compound in simulated gastric and intestinal fluids. 2. Implement formulation strategies to enhance solubility, such as nanoparticle formulations or lipid-based systems. |
| High efflux ratio in Caco-2 assays and/or increased exposure with a P-gp inhibitor in vivo. | P-glycoprotein mediated efflux. | 1. Co-formulate this compound with a P-gp inhibitor. 2. Utilize nanoparticle formulations that can be taken up by cells through endocytosis, bypassing efflux pumps. |
| Discrepancy between in vitro metabolic stability and in vivo clearance. | Potential for first-pass metabolism not captured by in vitro models. | 1. Investigate the metabolic profile of this compound in intestinal and liver S9 fractions. 2. Consider lipid-based formulations that can promote lymphatic absorption, partially bypassing the liver. |
Data Presentation: Comparison of Formulation Strategies
| Formulation Strategy | Mechanism of Bioavailability Enhancement | Advantages | Disadvantages |
| Nanoparticle Formulations | Increases surface area for dissolution, can be taken up by endocytosis.[10][12] | Applicable to a wide range of drugs, can be scaled up. | Potential for particle aggregation, manufacturing complexity. |
| Lipid-Based Drug Delivery Systems (LBDDS) | Improves solubilization, promotes lymphatic transport, bypasses first-pass metabolism.[7][15] | High drug loading capacity, can be simple to prepare (e.g., SEDDS). | Potential for drug precipitation upon dilution, excipient stability issues. |
| Amorphous Solid Dispersions (ASDs) | Maintains the drug in a high-energy, amorphous state, leading to supersaturation. | Significant improvement in dissolution rate and bioavailability. | Potential for recrystallization during storage, requires specific polymers. |
Experimental Protocols
Protocol 1: Preparation of this compound Nanoparticles by Wet Milling
-
Preparation of Suspension: Disperse 1% (w/v) of this compound and 0.5% (w/v) of a suitable stabilizer (e.g., Poloxamer 188 or Soluplus®) in deionized water.
-
Milling: Transfer the suspension to a high-speed homogenizer or a wet milling chamber containing milling beads (e.g., yttrium-stabilized zirconium oxide).
-
Particle Size Reduction: Mill the suspension at a high speed (e.g., 20,000 rpm) for a specified duration (e.g., 1-4 hours), with cooling to prevent drug degradation.
-
Characterization: Monitor the particle size and polydispersity index (PDI) at regular intervals using dynamic light scattering (DLS).
-
Post-Processing: Once the desired particle size is achieved, the nanosuspension can be used directly or lyophilized into a powder for reconstitution.
Protocol 2: Formulation of this compound in a Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening: Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-surfactants (e.g., Transcutol HP, Plurol Oleique CC 497).
-
Ternary Phase Diagram Construction: Based on the solubility data, construct ternary phase diagrams with different ratios of oil, surfactant, and co-surfactant to identify the self-emulsifying region.
-
Formulation Preparation: Select a ratio from the self-emulsifying region and prepare the SEDDS formulation by mixing the oil, surfactant, and co-surfactant until a clear and homogenous solution is formed.
-
Drug Loading: Dissolve this compound in the prepared SEDDS formulation with gentle heating and stirring if necessary.
-
Characterization: Evaluate the self-emulsification performance by adding the formulation to water and observing the formation of a nanoemulsion. Characterize the droplet size, PDI, and zeta potential of the resulting nanoemulsion.
Visualizations
Caption: MTH1 signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for improving this compound bioavailability.
References
- 1. Impact of P-glycoprotein-mediated intestinal efflux kinetics on oral bioavailability of P-glycoprotein substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. P-glycoprotein: a defense mechanism limiting oral bioavailability and CNS accumulation of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 4. tsijournals.com [tsijournals.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. longdom.org [longdom.org]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. upm-inc.com [upm-inc.com]
- 10. rroij.com [rroij.com]
- 11. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 12. Nanoparticles for oral delivery: design, evaluation and state-of-the-art - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nanoparticle tools for maximizing oral drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lipid based drug delivery systems: A strategy for enhancing the oral bioavailability of poorly water-soluble drugs | International Journal of Current Research [journalcra.com]
- 17. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
Preventing BAY-707 precipitation in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the handling and use of BAY-707, a potent and selective MTH1 inhibitor. Our aim is to help you overcome common challenges, particularly the issue of precipitation in aqueous solutions, ensuring the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of the MTH1 (MutT Homolog 1) enzyme. MTH1 is a "housekeeping" enzyme that sanitizes the cellular nucleotide pool by hydrolyzing oxidized deoxynucleoside triphosphates (dNTPs), such as 8-oxo-dGTP.[1] In cancer cells, which exhibit high levels of reactive oxygen species (ROS) and oxidative stress, MTH1 is crucial for preventing the incorporation of these damaged nucleotides into DNA, thereby averting DNA damage and cell death.[1][2] By inhibiting MTH1, this compound allows for the accumulation of oxidized dNTPs, leading to DNA damage and selective killing of cancer cells.
Q2: I observed precipitation after diluting my this compound DMSO stock solution in aqueous buffer/media. What is the cause?
A2: this compound is a hydrophobic molecule with limited solubility in aqueous solutions.[3] When a concentrated DMSO stock of this compound is diluted into an aqueous environment like PBS or cell culture media, the compound can "crash out" or precipitate due to the rapid change in solvent polarity. This is a common issue with many small molecule inhibitors.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO). It is soluble up to 100 mM in DMSO. For lower concentration stock solutions, ethanol can also be used, with a solubility of up to 10 mM.
Q4: How can I prevent this compound from precipitating in my cell culture experiments?
A4: To prevent precipitation, it is crucial to follow a careful dilution protocol. This typically involves a serial dilution approach and the use of pre-warmed media. For in vivo studies, a formulation containing co-solvents and surfactants like PEG300 and Tween-80 is often necessary to maintain solubility.[4] Refer to the detailed experimental protocols in this guide for specific instructions.
Q5: What is the recommended storage condition for this compound stock solutions?
A5: this compound stock solutions in DMSO should be stored at -20°C or -80°C to ensure stability.[4] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and potentially lead to precipitation.
Troubleshooting Guide
This guide addresses specific issues you may encounter with this compound precipitation during your experiments.
| Issue | Potential Cause | Recommended Solution |
| Immediate Precipitation Upon Dilution | High Final Concentration: The final concentration of this compound in the aqueous solution exceeds its solubility limit. | - Determine the maximum soluble concentration of this compound in your specific medium through a solubility test (see Experimental Protocols).- Lower the final working concentration if possible. |
| Rapid Solvent Change: Adding a concentrated DMSO stock directly to a large volume of aqueous media causes the compound to "crash out." | - Perform a serial dilution. First, create an intermediate dilution of the this compound stock in pre-warmed (37°C) cell culture medium.- Add the intermediate dilution to the final volume of media dropwise while gently vortexing. | |
| Low Temperature of Media: Adding the compound to cold media can decrease its solubility. | - Always use pre-warmed (37°C) cell culture media for preparing your final working solutions. | |
| Delayed Precipitation (after hours/days) | Media Instability: Changes in pH or evaporation of the media in the incubator over time can lead to precipitation. | - Ensure your incubator is properly humidified to prevent evaporation.- Check and maintain the pH of your cell culture media. The addition of HEPES buffer (10-25 mM) can provide extra buffering capacity.[5] |
| Interaction with Media Components: this compound may interact with salts or other components in the media, forming insoluble complexes. | - If possible, test the solubility of this compound in different basal media formulations. | |
| Compound Degradation: The compound may be degrading over time, leading to less soluble byproducts. | - Prepare fresh working solutions for each experiment from a frozen stock.- Avoid prolonged storage of diluted aqueous solutions. | |
| Inconsistent Experimental Results | Precipitation Affecting Concentration: Undetected microprecipitation can lower the effective concentration of this compound in your assay. | - After preparing the final working solution, centrifuge a small aliquot at high speed to check for any pellet.- Visually inspect your culture plates under a microscope for any signs of precipitation before and during the experiment. |
Data Presentation
This compound Solubility Data
| Solvent | Maximum Concentration | Reference |
| DMSO | 100 mM (28.83 mg/mL) | |
| Ethanol | 10 mM (2.88 mg/mL) | |
| DMSO (alternative) | 2 mg/mL | |
| Formulation for In Vivo Use | ||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (8.67 mM) | [4] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Dissolution: Vortex the solution vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
Protocol 2: Preparation of Aqueous Working Solutions from DMSO Stock (for In Vitro Assays)
-
Pre-warm Media: Pre-warm your complete cell culture medium to 37°C.
-
Intermediate Dilution: Prepare an intermediate dilution of your this compound DMSO stock solution in the pre-warmed medium. For example, to achieve a final concentration of 10 µM with 0.1% DMSO, you can add 1 µL of a 10 mM stock to 99 µL of media to make a 100 µM intermediate solution.
-
Final Dilution: Add the required volume of the intermediate solution to your final volume of pre-warmed media while gently mixing. For example, add 100 µL of the 100 µM intermediate solution to 900 µL of media to get a final 10 µM working solution.
-
Final Check: Visually inspect the final solution for any signs of precipitation before adding it to your cells.
Protocol 3: Formulation for In Vivo Administration
This protocol is adapted from a method for formulating MTH1 inhibitors for in vivo use and should be optimized for your specific application.[4][6]
-
Prepare Stock: Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Add Co-solvent: In a sterile tube, add the required volume of the this compound DMSO stock to PEG300 (e.g., 100 µL of 25 mg/mL stock to 400 µL of PEG300). Mix thoroughly.
-
Add Surfactant: Add Tween-80 to the mixture (e.g., 50 µL). Mix until the solution is clear.
-
Add Saline: Add saline to the desired final volume (e.g., 450 µL). Mix well.
-
Administration: The final solution should be clear. Use immediately after preparation. If precipitation occurs, gentle warming and sonication may help in redissolution.[4]
Mandatory Visualizations
MTH1 Signaling Pathway and Inhibition by this compound
Caption: MTH1 pathway and the effect of this compound inhibition.
Experimental Workflow for Preparing this compound Working Solutions
Caption: Workflow for preparing aqueous solutions of this compound.
References
- 1. su.se [su.se]
- 2. What are MTH1 antagonists and how do they work? [synapse.patsnap.com]
- 3. Sequential release of MTH1 inhibitor and chemotherapeutic drug using a pH-sensitive polymeric delivery system induces apoptosis in human tongue squamous cell carcinoma CAL-27 cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 細胞培養培地サプリメント | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. selleckchem.com [selleckchem.com]
BAY-707 lot-to-lot variability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential lot-to-lot variability issues with the MTH1 inhibitor, BAY-707.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly potent and selective substrate-competitive inhibitor of MTH1 (MutT Homologue 1 or NUDT1).[1] MTH1 is an enzyme that sanitizes the deoxynucleotide triphosphate (dNTP) pool by hydrolyzing oxidized dNTPs, such as 8-oxo-dGTP, preventing their incorporation into DNA and thereby averting DNA damage and mutations. By inhibiting MTH1, this compound is studied for its potential to induce DNA damage and cell death in cancer cells, which often exhibit high levels of reactive oxygen species (ROS) and a corresponding reliance on MTH1 for survival.
Q2: Are there any documented cases of lot-to-lot variability with this compound?
Currently, there is no specific publicly available documentation detailing widespread lot-to-lot variability issues for this compound. However, as with any chemical compound, variations in synthesis, purification, and storage can potentially lead to differences between batches.[2][3] It is crucial for researchers to perform their own quality control and validation experiments when receiving a new lot of any reagent.
Q3: My new lot of this compound is showing lower potency than the previous lot. What could be the cause?
Several factors could contribute to a perceived decrease in potency:
-
Compound Integrity: The compound may have degraded due to improper storage or handling. This compound should be stored at -20°C for short-term use (up to 1 month) and -80°C for long-term storage (up to 6 months).[1]
-
Solubility Issues: Incomplete solubilization of the compound can lead to a lower effective concentration. Ensure the compound is fully dissolved in the recommended solvent (e.g., DMSO) before further dilution.[4][5]
-
Experimental Variability: Changes in cell culture conditions, passage number, or reagent quality can all impact experimental outcomes.
-
Inaccurate Quantification: The concentration of the stock solution for the new lot may have been inaccurately determined.
Q4: How can I validate a new lot of this compound before starting my experiments?
It is highly recommended to perform a side-by-side comparison of the new lot with a previously validated lot. Key validation experiments include:
-
In Vitro Potency Assay: Determine the IC50 value of the new lot against purified MTH1 enzyme and compare it to the expected value (around 2.3 nM) and the value obtained with your old lot.[1]
-
Cellular Target Engagement Assay: Measure the EC50 of the new lot in a cellular thermal shift assay (CETSA) or a similar assay to confirm its ability to engage MTH1 within cells. The expected EC50 is approximately 7.6 nM.[1]
-
Cell-Based Functional Assay: If you have a functional assay where MTH1 inhibition produces a known phenotype (e.g., increased DNA damage markers), compare the dose-response of the new and old lots.
Troubleshooting Guides
Issue 1: Inconsistent IC50/EC50 Values Between Lots
Symptoms:
-
The IC50 value from your enzymatic assay is significantly different from the previously validated lot or the manufacturer's specification (2.3 nM).[1]
-
The EC50 value from your cellular assay is shifted compared to the previous lot (expected around 7.6 nM).[1]
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Compound Degradation | 1. Verify the storage conditions and age of the compound. 2. Prepare a fresh stock solution from the new lot. 3. If possible, obtain a certificate of analysis (CoA) for the new lot and check the purity and identity. |
| Inaccurate Stock Concentration | 1. Re-measure the concentration of your stock solution using a reliable method (e.g., UV-Vis spectroscopy if an extinction coefficient is known, or by sending a sample for quantitative NMR). 2. Prepare a new stock solution, ensuring the compound is completely dissolved. |
| Assay Variability | 1. Run the old, validated lot in parallel with the new lot as a positive control. 2. Ensure all other assay reagents and conditions are consistent. 3. Check the health and passage number of the cells being used. |
Issue 2: Unexpected or Off-Target Effects
Symptoms:
-
You observe a cellular phenotype that is not consistent with MTH1 inhibition.
-
The effect is seen at concentrations where this compound should be highly selective. This compound shows no significant activity against a panel of 97 kinases at 1 µM.[4]
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Presence of Impurities | 1. Review the Certificate of Analysis (CoA) for the purity of the new lot. 2. If purity is a concern, consider re-purifying the compound or obtaining a new lot from a different supplier. |
| Solvent Effects | 1. Run a vehicle control (e.g., DMSO) at the same final concentration used for this compound to rule out solvent-induced toxicity or artifacts. |
| Cell Line Specific Effects | 1. Test the compound in a different cell line to see if the unexpected effect is cell-type specific. 2. Consider performing a rescue experiment by overexpressing MTH1 to confirm the on-target effect. |
Data Presentation
Table 1: Hypothetical Lot-to-Lot Comparison of this compound Performance
| Parameter | Lot A (Validated) | Lot B (New) | Expected Value |
| Purity (HPLC) | >99% | 95% | ≥98% |
| MTH1 IC50 (nM) | 2.5 ± 0.3 | 15.2 ± 1.1 | ~2.3[1] |
| CETSA EC50 (nM) | 8.1 ± 0.9 | 55.6 ± 4.5 | ~7.6[1] |
| Cell Viability EC50 (µM) in SW-480 | >30 | >30 | No antiproliferative effect expected[1] |
This table presents hypothetical data for troubleshooting purposes and does not represent actual product specifications.
Experimental Protocols
Protocol 1: Determination of IC50 of this compound against MTH1
-
Reagents and Materials:
-
Recombinant human MTH1 enzyme
-
8-oxo-dGTP (substrate)
-
Phosphate-binding protein-based fluorescence assay kit
-
This compound (old and new lots) dissolved in DMSO
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)
-
-
Procedure:
-
Prepare a serial dilution of both lots of this compound in DMSO, followed by a further dilution in assay buffer.
-
In a 384-well plate, add the MTH1 enzyme to all wells except the negative control.
-
Add the diluted this compound from both lots to their respective wells. Include a DMSO vehicle control.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the 8-oxo-dGTP substrate.
-
Incubate for 30 minutes at room temperature.
-
Stop the reaction and measure the amount of released phosphate using the fluorescence-based detection reagent according to the manufacturer's instructions.
-
Calculate the percent inhibition for each concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Reagents and Materials:
-
Cell line of interest (e.g., SW-480)
-
Complete cell culture medium
-
This compound (old and new lots) dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
-
Procedure:
-
Culture cells to ~80% confluency.
-
Treat cells with various concentrations of this compound (from both lots) or DMSO vehicle for 1 hour.
-
Harvest, wash, and resuspend the cells in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 45°C to 65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized MTH1) from the precipitated proteins by centrifugation.
-
Analyze the soluble fraction by Western blot using an anti-MTH1 antibody.
-
Quantify the band intensities and plot them against the temperature to generate melting curves. A shift in the melting curve indicates target engagement. The EC50 can be determined by plotting the isothermal dose-response at a specific temperature.
-
Visualizations
Caption: MTH1 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for validating a new lot of this compound.
Caption: Logical workflow for troubleshooting inconsistent experimental results.
References
Validation & Comparative
Navigating the Landscape of MTH1 Inhibition: A Comparative Guide to BAY-707 and Other Key Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the MTH1 inhibitor BAY-707 against other notable alternatives. It delves into their performance, supported by experimental data, and offers detailed methodologies for key assays to aid in the design and interpretation of preclinical studies.
The MutT Homolog 1 (MTH1) enzyme, a critical player in the sanitation of the cellular nucleotide pool, has emerged as a compelling target in oncology. By hydrolyzing oxidized deoxynucleoside triphosphates (dNTPs), MTH1 prevents their incorporation into DNA, a process that can otherwise lead to mutations and cell death. Cancer cells, with their inherently high levels of reactive oxygen species (ROS), are particularly dependent on MTH1 for survival. This dependency has spurred the development of numerous MTH1 inhibitors. This guide focuses on this compound, a potent and selective MTH1 inhibitor, and provides a comparative analysis with other widely studied inhibitors, including TH588, TH287, and (S)-crizotinib.
Quantitative Data Summary
A direct comparison of the in vitro and cellular potency, as well as the pharmacokinetic profiles of this compound and its key comparators, is essential for evaluating their potential as research tools and therapeutic agents.
In Vitro and Cellular Potency
| Inhibitor | Target | IC50 (nM) | Cellular EC50 (nM) | Notes |
| This compound | MTH1 | 2.3[1][2][3][4] | 7.6[1] | Highly potent and selective, but lacks in vitro and in vivo anticancer efficacy.[1][2][3][4] |
| TH588 | MTH1 | 5 | Not consistently reported | A first-in-class MTH1 inhibitor. |
| TH287 | MTH1 | 0.8 | Not consistently reported | A potent MTH1 inhibitor. |
| (S)-crizotinib | MTH1 | 72 | Not consistently reported | The (S)-enantiomer of the ALK inhibitor crizotinib, identified as a potent MTH1 inhibitor. |
| TH1579 | MTH1 | Potent (specific value not consistently reported) | Not consistently reported | An analogue of TH588 with good oral availability and in vivo anticancer properties. |
Pharmacokinetic Properties
| Inhibitor | Key Pharmacokinetic Parameters |
| This compound | Good metabolic stability in human microsomes and rat hepatocytes. High cell permeability.[1] |
| TH588 | Half-life (T1/2) in mice is ≤3.5h. Maximum concentration (Cmax) ranges from 0.82 to 338µM depending on the administration route. |
| TH287 | Half-life (T1/2) in mice is ≤3.5h. |
| (S)-crizotinib | Oral bioavailability is approximately 43%. Apparent terminal half-life of 42 hours in cancer patients. Exhibits non-linear pharmacokinetics. |
| TH1579 | Good oral availability and demonstrates excellent pharmacokinetic properties in vivo. |
MTH1 Signaling Pathway and Experimental Workflow
To provide a conceptual framework for understanding the mechanism of MTH1 inhibition and the methods used for its evaluation, the following diagrams illustrate the MTH1 signaling pathway and a typical experimental workflow.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used in the characterization of MTH1 inhibitors.
MTH1 Biochemical Inhibition Assay
This assay determines the in vitro potency (IC50) of a compound against the MTH1 enzyme.
Materials:
-
Recombinant human MTH1 enzyme
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT, 0.01% Tween-20)
-
Substrate: 8-oxo-dGTP
-
Phosphate detection reagent (e.g., Malachite Green-based)
-
Test compound (e.g., this compound) dissolved in DMSO
-
384-well microplate
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
Add a fixed concentration of MTH1 enzyme to each well of the microplate, except for the negative control wells.
-
Add the diluted test compound to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the 8-oxo-dGTP substrate.
-
Incubate the plate at 37°C for a specific duration (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate produced using a phosphate detection reagent.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement of a compound within intact cells by measuring the thermal stabilization of the target protein upon ligand binding.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compound (e.g., this compound) dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Primary antibody against MTH1
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence detection system
Procedure:
-
Culture cells to 70-80% confluency.
-
Treat the cells with the test compound or vehicle (DMSO) for a specific time (e.g., 1-2 hours) at 37°C.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes or a PCR plate.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
Analyze the levels of soluble MTH1 protein in each sample by Western blotting using an anti-MTH1 antibody.
-
Quantify the band intensities and plot the percentage of soluble MTH1 as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.
Clonogenic Survival Assay
This assay assesses the long-term effect of a compound on the ability of single cells to proliferate and form colonies, providing a measure of its cytotoxic or cytostatic potential.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compound (e.g., this compound) dissolved in DMSO
-
6-well plates
-
Trypsin-EDTA
-
Crystal violet staining solution (e.g., 0.5% crystal violet in 20% methanol)
Procedure:
-
Harvest and count the cells to prepare a single-cell suspension.
-
Seed a low and precise number of cells (e.g., 200-1000 cells per well) into 6-well plates and allow them to attach overnight.
-
Treat the cells with increasing concentrations of the test compound or vehicle (DMSO).
-
Incubate the plates for a period that allows for colony formation (typically 7-14 days), with media changes as necessary.
-
After the incubation period, wash the colonies with PBS.
-
Fix the colonies with a suitable fixative (e.g., methanol or 4% paraformaldehyde).
-
Stain the colonies with crystal violet solution for 10-30 minutes.
-
Wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Calculate the surviving fraction for each treatment condition by normalizing the number of colonies to that of the vehicle-treated control.
Conclusion
This compound stands out as a highly potent and selective MTH1 inhibitor with excellent cellular target engagement. However, a critical finding from multiple studies is its lack of observable anticancer efficacy, both in vitro and in vivo. This paradox has been instrumental in the ongoing debate about the therapeutic potential of MTH1 inhibition. While early inhibitors like TH588 and TH287 showed promising anticancer effects, the discrepancy with newer, more selective compounds like this compound suggests that the initial observations might have been influenced by off-target effects. (S)-crizotinib, another potent MTH1 inhibitor, has demonstrated in vivo anticancer activity, adding another layer of complexity to the MTH1 story. The development of next-generation inhibitors like TH1579, which shows in vivo efficacy, continues to fuel interest in MTH1 as a therapeutic target.
For researchers in the field, this comparative guide underscores the importance of rigorous target validation using well-characterized chemical probes. The detailed experimental protocols provided herein should serve as a valuable resource for conducting robust preclinical studies to further elucidate the role of MTH1 in cancer and to evaluate the true potential of its inhibitors as therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and validation of method for TH588 and TH287, potent MTH1 inhibitors and new anti-cancer agents, for pharmacokinetic studies in mice plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Population pharmacokinetic analysis of crizotinib in children with progressive/recurrent high-grade and diffuse intrinsic pontine gliomas - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two MTH1 Inhibitors: A Comparative Analysis of BAY-707 and TH588 Efficacy
In the landscape of cancer therapeutics, the enzyme MutT Homologue 1 (MTH1) has emerged as a promising target. MTH1 is responsible for sanitizing oxidized nucleotide pools, preventing the incorporation of damaged bases into DNA and thereby averting mutations and cell death.[1][2] This function is particularly critical for cancer cells, which exhibit high levels of reactive oxygen species (ROS) and are thus more reliant on MTH1 for survival.[3][4] This guide provides a detailed comparison of two prominent MTH1 inhibitors, BAY-707 and TH588, focusing on their efficacy, mechanisms of action, and supporting experimental data.
Executive Summary
While both this compound and TH588 were developed as potent inhibitors of the MTH1 enzyme, their ultimate anti-cancer activities diverge significantly. This compound, despite its high potency and selectivity for MTH1, demonstrates a surprising lack of efficacy in both in vitro and in vivo cancer models.[5] In contrast, TH588 exhibits robust cytotoxic effects against a range of cancer cell lines; however, accumulating evidence strongly suggests that this activity is primarily driven by off-target effects, namely the disruption of microtubule dynamics, rather than direct MTH1 inhibition.[6][7][8]
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the key quantitative data for this compound and TH588, highlighting their distinct profiles.
Table 1: In Vitro Potency Against MTH1
| Compound | Target | IC50 (Cell-Free Assay) | Cellular Target Engagement (EC50) |
| This compound | MTH1 (NUDT1) | 2.3 nM[5] | 7.6 nM[5] |
| TH588 | MTH1 (NUDT1) | 5 nM[9][10] | Not explicitly reported |
Table 2: In Vitro Cytotoxicity in Cancer Cell Lines
| Compound | Cell Line | IC50 (Cell Viability) | Notes |
| This compound | HMEC, HeLa, SW-480 | No antiproliferative effects observed (up to 30 µM)[5] | Demonstrates a clear lack of in vitro anticancer efficacy. |
| TH588 | U2OS | 1.38 µM[10] | Potent cytotoxic effects observed across various cancer cell lines. |
| HeLa | 0.83 µM[10] | ||
| MDA-MB-231 | 1.03 µM[10] | ||
| MCF-7 | 1.08 µM[10] | ||
| SW480 | 1.72 µM[10] | ||
| SW620 | 0.8 µM[10] |
Table 3: In Vivo Efficacy in Xenograft Models
| Compound | Tumor Model | Dosage and Administration | Outcome |
| This compound | CT26, NCI-H460 | 50-250 mg/kg, oral administration for 2 weeks[5] | No anticancer efficacy observed, either as monotherapy or in combination.[5] |
| TH588 | SW480 colorectal xenograft | 30 mg/kg, subcutaneous injection, once daily for 35 days[10] | Reduced tumor growth.[9] |
| MCF7 breast tumor xenograft | 30 mg/kg, subcutaneous injection[9] | Reduced tumor growth.[9] | |
| BRAFV600E mutated xenografts | Not specified | Reduced tumor growth rate.[9] |
Signaling Pathways and Mechanisms of Action
The divergent efficacy of this compound and TH588 can be attributed to their distinct mechanisms of action at the cellular level.
This compound: A Potent but Ineffective MTH1 Inhibitor
This compound acts as a highly selective and potent substrate-competitive inhibitor of MTH1.[5] The intended mechanism of action is to block the hydrolysis of oxidized nucleotides, leading to their incorporation into the DNA of cancer cells, which in turn would induce DNA damage and cell death. However, experimental evidence indicates that this mechanism alone is insufficient to produce a significant anti-cancer effect.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. TH588, an MTH1 inhibitor, enhances phenethyl isothiocyanate-induced growth inhibition in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of Potent and Selective MTH1 Inhibitors for Oncology: Enabling Rapid Target (In)Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The MTH1 inhibitor TH588 is a microtubule-modulating agent that eliminates cancer cells by activating the mitotic surveillance pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TH588 and Low-Dose Nocodazole Impair Chromosome Congression by Suppressing Microtubule Turnover within the Mitotic Spindle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Validation of BAY-707 MTH1 Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of BAY-707, a potent inhibitor of the MutT Homologue 1 (MTH1) enzyme, with other known MTH1 inhibitors. The following sections present quantitative data on their inhibitory activities, detailed experimental protocols for key validation assays, and visual representations of relevant biological pathways and experimental workflows.
Data Presentation: Quantitative Comparison of MTH1 Inhibitors
The following table summarizes the in vitro potency and cellular activity of this compound in comparison to other well-characterized MTH1 inhibitors.
| Inhibitor | MTH1 IC50 (nM) | Cellular EC50 (nM) | Key Findings |
| This compound | 2.3[1][2] | 7.6[2] | Potent and selective, but lacks in vitro and in vivo anticancer efficacy.[2] |
| TH287 | 0.8[3][4] | Not explicitly stated | Potent and selective inhibitor.[3][4] |
| TH588 | 5[5] | Not explicitly stated | Potent and selective inhibitor.[5] |
| (S)-crizotinib | 72[6][7] | Not explicitly stated | Induces DNA damage and suppresses tumor growth. |
| TH1579 (Karonudib) | Not explicitly stated | IC50 values from 0.23 to 1.4 µM in CMM cells[8] | Induces oxidative DNA damage and mitotic arrest.[9] |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the MTH1 signaling pathway and the general workflows for the key experimental assays used to validate MTH1 inhibitory activity.
Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol is a general guideline for assessing the effect of MTH1 inhibitors on cell viability.
-
Cell Seeding: Seed cancer cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and other MTH1 inhibitors in culture medium. Add the compounds to the cells and include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions.
-
Reagent Addition: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10]
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ATP, which is indicative of the number of viable cells.
Cellular Thermal Shift Assay (CETSA)
This protocol determines the engagement of MTH1 inhibitors with their target protein in a cellular context.
-
Cell Treatment: Culture cells to confluency in a petri dish. Treat the cells with the MTH1 inhibitor or vehicle control for a specified time (e.g., 1-4 hours).
-
Cell Harvesting and Aliquoting: Harvest the cells and resuspend them in a buffer (e.g., PBS with protease inhibitors). Aliquot the cell suspension into PCR tubes.
-
Heat Challenge: Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a cooling step at 4°C for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble MTH1 by Western blotting using an MTH1-specific antibody. Increased thermal stability of MTH1 in the presence of the inhibitor indicates target engagement.
Immunostaining for 8-oxo-dG
This protocol is for the detection and quantification of 8-oxo-2'-deoxyguanosine (8-oxodG), a marker of oxidative DNA damage.
-
Cell Culture and Treatment: Grow cells on coverslips and treat with MTH1 inhibitors or a vehicle control.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent such as Triton X-100.
-
DNA Denaturation: To expose the 8-oxodG epitope, denature the DNA by treating the cells with 2N HCl.[11]
-
Blocking: Block non-specific antibody binding sites using a blocking buffer (e.g., PBS with 5% BSA).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for 8-oxodG overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Visualization: Mount the coverslips on microscope slides and visualize the fluorescence using a confocal microscope. The intensity of the fluorescence correlates with the amount of 8-oxodG.
Modified Comet Assay for Oxidative DNA Damage
This assay (single-cell gel electrophoresis) measures DNA strand breaks, which can be an indirect measure of the incorporation of oxidized nucleotides.
-
Cell Preparation and Treatment: Treat cells with the MTH1 inhibitor or vehicle control. Harvest and resuspend the cells in PBS.
-
Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and pipette onto a microscope slide pre-coated with normal melting point agarose. Allow the agarose to solidify.
-
Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) to lyse the cells and unfold the DNA.
-
Enzyme Treatment (Optional): To specifically detect oxidized purines, incubate the slides with enzymes such as formamidopyrimidine DNA glycosylase (FPG) which recognizes and cleaves DNA at sites of 8-oxoguanine.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with alkaline buffer (pH > 13) to unwind the DNA. Apply an electric field to allow the negatively charged DNA to migrate towards the anode.
-
Staining and Visualization: Neutralize and stain the DNA with a fluorescent dye (e.g., SYBR Green). Visualize the "comets" using a fluorescence microscope. The length and intensity of the comet tail relative to the head are proportional to the amount of DNA damage.
References
- 1. BAY 707 | MTH1 | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. adooq.com [adooq.com]
- 8. AXL and CAV-1 play a role for MTH1 inhibitor TH1579 sensitivity in cutaneous malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTH1 Inhibitor TH1579 Induces Oxidative DNA Damage and Mitotic Arrest in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. researchgate.net [researchgate.net]
Reproducibility of BAY-707 Experimental Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The experimental results concerning the MTH1 inhibitor BAY-707 have sparked considerable discussion within the scientific community regarding its anticancer efficacy and the validity of MTH1 as a broad-spectrum cancer target. This guide provides a comprehensive comparison of the experimental data for this compound and other notable MTH1 inhibitors, focusing on the reproducibility of their reported effects. Detailed experimental protocols and signaling pathway diagrams are included to facilitate a thorough understanding of the research landscape.
Executive Summary
This compound is a potent and selective inhibitor of the MTH1 (NUDT1) enzyme. Initial hypotheses suggested that inhibiting MTH1, which is responsible for sanitizing the oxidized nucleotide pool, would lead to the incorporation of damaged nucleotides into the DNA of cancer cells, resulting in cytotoxicity. However, extensive preclinical studies have repeatedly demonstrated that despite its high potency and favorable pharmacokinetic profile, This compound exhibits a clear lack of in vitro and in vivo anticancer efficacy . This finding has been reproduced across multiple studies and has contributed to a broader re-evaluation of MTH1's role in cancer cell survival. In contrast, early MTH1 inhibitors that showed anticancer effects, such as TH588 and TH287, have faced scrutiny, with evidence suggesting their cytotoxicity may be attributable to off-target effects, particularly on tubulin polymerization. Newer generation inhibitors, like Karonudib (TH1579), are being investigated with a proposed dual mechanism of action.
Comparative Analysis of MTH1 Inhibitors
The following tables summarize the key quantitative data for this compound and a selection of alternative MTH1 inhibitors.
Table 1: In Vitro Potency Against MTH1 Enzyme
| Compound | MTH1 IC50 (nM) | Method | Reference |
| This compound | 2.3 | Biochemical Assay | [1][2] |
| TH588 | 5 | Enzymatic Assay | |
| TH287 | 10 | Enzymatic Assay | |
| Karonudib (TH1579) | <10 | Biochemical Assay | |
| (S)-crizotinib | 7.2 | Biochemical Assay | |
| IACS-4759 | 1.8 | Biochemical Assay | |
| AZ-21 | 0.8 | Biochemical Assay |
Table 2: Cellular Target Engagement
| Compound | Cellular EC50 (nM) | Method | Reference |
| This compound | 7.6 | Cellular Thermal Shift Assay (CETSA) | [1] |
| TH588 | Not reported | - | |
| Karonudib (TH1579) | Not reported | - |
Table 3: In Vitro Anticancer Efficacy (Cell Viability)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | HMEC | Breast (non-cancerous) | >30 | [1] |
| HeLa | Cervical Cancer | >30 | [1] | |
| SW-480 | Colorectal Cancer | >30 | [1] | |
| TH588 | SW480 | Colorectal Cancer | 1.72 | |
| U2OS | Osteosarcoma | 1.38 | ||
| HeLa | Cervical Cancer | 0.83 | ||
| Karonudib (TH1579) | Various AML cell lines | Acute Myeloid Leukemia | Potent activity reported | [2][3] |
| Various B-cell lymphoma lines | B-cell Lymphoma | Potent activity reported | [1] |
Table 4: In Vivo Efficacy in Xenograft Models
| Compound | Tumor Model | Dosing | Outcome | Reference |
| This compound | CT26 (colorectal), NCI-H460 (lung) | 50-250 mg/kg, oral, 2 weeks | No anticancer efficacy (mono- or combination therapy) | [1] |
| TH588 | SW480 (colorectal) | Not specified | Initial reports of tumor growth inhibition, reproducibility questioned | [4] |
| Karonudib (TH1579) | AML patient-derived xenograft (PDX) | Not specified | Significantly improved survival | [2][3] |
| ABC DLBCL patient-derived xenograft (PDX) | Not specified | Controlled tumor growth and prolonged survival | [1] |
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological processes and experimental designs, the following diagrams were generated using Graphviz.
Caption: Hypothesized MTH1 signaling pathway and the point of intervention by this compound.
Caption: General experimental workflow for the preclinical evaluation of MTH1 inhibitors.
Detailed Experimental Protocols
MTH1 Enzymatic Inhibition Assay (Luminescence-based)
This assay quantifies the amount of inorganic pyrophosphate (PPi) produced upon MTH1-mediated hydrolysis of 8-oxo-dGTP.
-
Reagents : Recombinant human MTH1 protein, 8-oxo-dGTP substrate, reaction buffer (e.g., Tris-HCl, MgCl2, DTT), PPi-to-ATP conversion reagents (e.g., ATP sulfurylase, adenosine 5'-phosphosulfate), and a luciferase/luciferin detection system.
-
Procedure :
-
Serially dilute this compound or other test compounds in DMSO and add to a 384-well plate.
-
Add MTH1 enzyme to the wells and incubate briefly.
-
Initiate the reaction by adding the 8-oxo-dGTP substrate.
-
Incubate at room temperature for a defined period (e.g., 30-60 minutes).
-
Add the PPi detection reagent mixture.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis : Normalize the luminescence signal to controls (no inhibitor and no enzyme). Calculate the IC50 value by fitting the dose-response curve using a four-parameter logistic model.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding : Plate cancer cells (e.g., SW-480, HeLa) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with a serial dilution of this compound or other inhibitors for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement : Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC50 value.
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the antitumor efficacy of MTH1 inhibitors in a mouse model.
-
Animal Model : Use immunodeficient mice (e.g., nude or SCID mice).
-
Cell Implantation : Subcutaneously inject a suspension of cancer cells (e.g., 5-10 million cells) into the flank of each mouse.
-
Tumor Growth and Randomization : Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Drug Administration : Administer this compound or the comparator compound via the appropriate route (e.g., oral gavage) at the predetermined dose and schedule. The vehicle used for formulation is administered to the control group.
-
Monitoring : Measure tumor volume using calipers and monitor the body weight of the mice regularly (e.g., twice weekly) as an indicator of toxicity.
-
Endpoint : At the end of the study (e.g., after a specified number of weeks or when tumors reach a maximum allowed size), euthanize the mice. Excise the tumors and measure their final weight. Tumors can be further processed for histological or biomarker analysis.
-
Data Analysis : Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the antitumor efficacy.
Conclusion
References
- 1. Karonudib has potent anti-tumor effects in preclinical models of B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. MTH1 Inhibitor TH1579 Induces Oxidative DNA Damage and Mitotic Arrest in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Lack of In Vitro Efficacy of MTH1 Inhibitor BAY-707: A Cross-Cell Line Comparison
A detailed analysis of the potent and selective MTH1 inhibitor, BAY-707, reveals a consistent lack of anti-proliferative effects across multiple cancer cell lines, challenging the initial hypothesis of MTH1 as a broad-spectrum oncology target. This guide provides a comparative summary of the experimental data and methodologies used to assess the in vitro efficacy of this compound, offering valuable insights for researchers in drug development and cancer biology.
This compound is a highly potent and selective, substrate-competitive inhibitor of MutT Homologue 1 (MTH1 or NUDT1), with an in vitro IC50 of 2.3 nM.[1][2][3] MTH1 is an enzyme responsible for hydrolyzing oxidized dNTPs, thereby preventing their incorporation into DNA and avoiding DNA damage. The inhibition of MTH1 was initially proposed as a promising anti-cancer strategy, as cancer cells are believed to have a higher dependency on this pathway due to their increased metabolic rate and production of reactive oxygen species. However, extensive testing of this compound has not supported this hypothesis.
Comparative Analysis of this compound Anti-Proliferative Activity
Despite its high potency against the MTH1 enzyme, this compound has demonstrated a notable lack of anti-proliferative activity in a variety of human cell lines. The table below summarizes the findings from studies investigating the effect of this compound on cell viability.
| Cell Line | Cancer Type | This compound Concentration Range Tested (µM) | Observed Effect on Proliferation | Reference |
| HMEC | Normal Human Mammary Epithelial Cells | 0 - 30 | No effect | [1] |
| HeLa | Cervical Cancer | 0 - 30 | No effect | [1] |
| SW-480 | Colorectal Cancer | 0 - 30 | No effect | [1] |
This lack of efficacy is a critical finding, as it suggests that potent and selective inhibition of MTH1 alone is not sufficient to induce cancer cell death.
Experimental Protocols
To ensure the reproducibility and critical evaluation of these findings, detailed experimental protocols are provided below.
Cell Proliferation Assay (General Protocol)
This protocol outlines a typical method for assessing the effect of this compound on the proliferation of adherent cell lines.
1. Cell Seeding:
- Cells are harvested during their logarithmic growth phase.
- A cell suspension is prepared, and cell density is determined using a hemocytometer or an automated cell counter.
- Cells are seeded into 96-well microplates at a predetermined optimal density for each cell line (e.g., 2,000 - 5,000 cells per well) in a final volume of 100 µL of complete growth medium.
- The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
- A stock solution of this compound (e.g., 10 mM in DMSO) is serially diluted in complete growth medium to achieve the desired final concentrations (e.g., ranging from 0.01 to 30 µM).
- The medium from the seeded plates is carefully removed, and 100 µL of the medium containing the different concentrations of this compound is added to the respective wells.
- A vehicle control (e.g., 0.1% DMSO in medium) is included in each assay.
- The plates are incubated for an additional 72 hours under the same conditions.
3. Viability Assessment (e.g., using CellTiter-Glo® Luminescent Cell Viability Assay):
- The plates are equilibrated to room temperature for 30 minutes.
- 100 µL of the CellTiter-Glo® reagent is added to each well.
- The contents are mixed for 2 minutes on an orbital shaker to induce cell lysis.
- The plates are incubated at room temperature for 10 minutes to stabilize the luminescent signal.
- Luminescence is recorded using a microplate reader.
- The results are expressed as a percentage of the vehicle-treated control.
Signaling Pathway and Experimental Workflow
To visually represent the context of these experiments, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.
Caption: Targeted MTH1 pathway showing inhibition by this compound.
Caption: Standard workflow for assessing in vitro anti-proliferative effects.
References
BAY-707: A Potent and Selective Negative Control for MTH1-Dependent Effects
A Comparative Guide for Researchers
In the quest for novel cancer therapeutics, the enzyme MutT Homolog 1 (MTH1) has emerged as a promising target. MTH1 plays a critical role in sanitizing the nucleotide pool by hydrolyzing oxidized nucleotides, thereby preventing their incorporation into DNA and averting DNA damage.[1] Cancer cells, with their elevated levels of reactive oxygen species (ROS), are particularly dependent on MTH1 for their survival and proliferation.[1] This dependency has spurred the development of MTH1 inhibitors. However, the field has been marked by controversy, with initial inhibitors showing potent anti-cancer effects that were later suggested to be due to off-target activities. This guide provides a comparative analysis of MTH1 inhibitors, focusing on BAY-707 as a validated negative control to delineate true MTH1-dependent cellular effects.
Distinguishing On-Target vs. Off-Target Effects of MTH1 Inhibitors
The initial excitement surrounding MTH1 as a cancer target was largely driven by first-generation inhibitors like TH588 and TH287, which demonstrated significant cytotoxicity in cancer cell lines. However, subsequent research with highly potent and selective second-generation inhibitors, such as this compound, failed to replicate these anti-cancer effects, despite confirming on-target engagement. This discrepancy has led to the hypothesis that the cytotoxicity of the early inhibitors may be attributable to off-target effects, rather than the inhibition of MTH1 itself. This compound, with its clean off-target profile and lack of cytotoxicity, has become an invaluable tool for dissecting the true consequences of MTH1 inhibition.
Comparative Analysis of MTH1 Inhibitors
The following tables summarize the key quantitative data comparing this compound with a representative first-generation, cytotoxic MTH1 inhibitor. This data highlights the divergence in their cellular effects despite potent MTH1 inhibition.
Table 1: Biochemical and Cellular Potency of MTH1 Inhibitors
| Compound | Target | Biochemical IC50 (nM) | Cellular Target Engagement EC50 (nM) |
| This compound | MTH1 (NUDT1) | 2.3[2][3][4] | 7.6[2] |
| TH588 | MTH1 | ~20 | ~50 |
Table 2: Cytotoxicity Profile of MTH1 Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Cytotoxicity (IC50/CC50) |
| This compound | HMEC, HeLa, SW-480 | > 30 µM[2] |
| TH588 | Various Cancer Cell Lines | Low µM range |
Signaling Pathways and Experimental Workflows
To understand the experimental context, the following diagrams illustrate the MTH1 signaling pathway and a typical workflow for evaluating MTH1 inhibitors.
References
Independent Verification of BAY-707's Lack of Anti-Tumor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the MTH1 inhibitor BAY-707 with other relevant compounds, summarizing experimental data that independently verifies its lack of direct anti-tumor activity. The information presented is intended to inform researchers on the nuanced landscape of MTH1 inhibition as a therapeutic strategy in oncology.
Executive Summary
This compound is a highly potent and selective inhibitor of the MutT Homologue 1 (MTH1) enzyme, which is involved in the sanitization of oxidized nucleotide pools, preventing DNA damage.[1][2] Despite its high potency and cellular target engagement, multiple independent studies have concluded that this compound does not exhibit anti-tumor activity, both in vitro across various cancer cell lines and in in vivo xenograft models.[1][2] This stands in contrast to some earlier MTH1 inhibitors, such as TH588, for which anti-cancer effects have been reported, raising questions about the role of MTH1 as a universal cancer target and the potential for off-target effects of other compounds.[3][4][5] This guide presents a comparative analysis of this compound and alternative MTH1 inhibitors, supported by experimental data and detailed protocols.
MTH1 Signaling Pathway and Therapeutic Rationale
Cancer cells often exhibit high levels of reactive oxygen species (ROS), which can lead to the oxidation of deoxynucleoside triphosphates (dNTPs). The incorporation of these oxidized dNTPs into DNA can cause mutations and DNA strand breaks, ultimately leading to cell death. The MTH1 enzyme plays a crucial role in "sanitizing" the dNTP pool by hydrolyzing oxidized dNTPs, thereby preventing their incorporation into DNA and promoting cancer cell survival. The initial therapeutic hypothesis was that inhibiting MTH1 would be selectively lethal to cancer cells due to their high oxidative stress.
Comparative Data: MTH1 Inhibitors
The following tables summarize the quantitative data comparing the biochemical potency and in vitro anti-proliferative activity of this compound with other notable MTH1 inhibitors.
Table 1: Biochemical Potency of MTH1 Inhibitors
| Compound | MTH1 IC50 (nM) | Selectivity | Reference |
| This compound | 2.3 | High | --INVALID-LINK--[1] |
| TH588 | 5 | >1000-fold vs other Nudix hydrolases | --INVALID-LINK--[6] |
| TH1579 (Karonudib) | Potent (specific value varies by study) | Selective | --INVALID-LINK--[7] |
| S-crizotinib | 7.2 | Enantiomer of a kinase inhibitor | --INVALID-LINK-- |
Table 2: In Vitro Anti-Proliferative Activity of MTH1 Inhibitors
| Compound | Cell Line | Cell Viability EC50 (µM) | Reference |
| This compound | SW480 (colon cancer) | > 30 | --INVALID-LINK--[1] |
| This compound | A375 (melanoma) | > 30 | --INVALID-LINK--[1] |
| This compound | HCT116 (colon cancer) | > 30 | --INVALID-LINK--[1] |
| TH588 | SW480 (colon cancer) | 0.5 | --INVALID-LINK-- |
| TH1579 (Karonudib) | A375 (melanoma) | ~0.9 | --INVALID-LINK--[8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for independent verification and further investigation.
MTH1 Enzymatic Assay (Adapted from Ellermann et al., 2017)
This protocol describes a typical biochemical assay to determine the half-maximal inhibitory concentration (IC50) of a compound against the MTH1 enzyme.
-
Reagents and Materials:
-
Recombinant human MTH1 protein.
-
8-oxo-dGTP (substrate).
-
Malachite green-based phosphate detection kit.
-
Assay buffer (e.g., 100 mM Tris-HCl pH 7.5, 40 mM NaCl, 10 mM MgCl2, 1 mM DTT).
-
Test compounds (e.g., this compound) serially diluted in DMSO.
-
384-well microplates.
-
-
Procedure:
-
Add 2 µL of serially diluted test compound to the wells of a 384-well plate.
-
Add 10 µL of MTH1 enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the 8-oxo-dGTP substrate.
-
Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at room temperature.
-
Stop the reaction and detect the released inorganic phosphate using a malachite green-based detection reagent according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software.
-
Cell Viability Assay (MTT Assay)
This protocol outlines a common method to assess the effect of a compound on the proliferation and viability of cancer cells in vitro.
In Vivo Tumor Xenograft Model (Adapted from Ellermann et al., 2017)
This protocol describes the establishment of a subcutaneous tumor xenograft model in mice to evaluate the in vivo anti-tumor efficacy of a compound.
-
Animal Model and Cell Lines:
-
Immunocompromised mice (e.g., female BALB/c nude mice).
-
Human cancer cell line (e.g., SW480 colorectal adenocarcinoma).
-
-
Procedure:
-
Subcutaneously implant a suspension of cancer cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of the mice.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., this compound) and vehicle control to the respective groups via the appropriate route (e.g., oral gavage) and schedule.
-
Continue to monitor tumor volume and body weight of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, immunohistochemistry).
-
Compare the tumor growth inhibition between the treatment and control groups to assess the in vivo efficacy of the compound.
-
Conclusion
The available evidence strongly indicates that while this compound is a potent and selective tool compound for inhibiting the MTH1 enzyme, it does not possess intrinsic anti-tumor activity. This finding challenges the initial hypothesis that MTH1 is a universal and indispensable target for cancer therapy. The discrepancy between the effects of this compound and other reported MTH1 inhibitors like TH588 suggests that the anti-cancer properties of the latter may be attributable to off-target effects. Researchers in the field of drug development should consider these findings when designing and interpreting studies targeting the MTH1 pathway. The use of well-characterized and selective chemical probes like this compound is crucial for the accurate validation of novel therapeutic targets.
References
- 1. Novel Class of Potent and Cellularly Active Inhibitors Devalidates MTH1 as Broad-Spectrum Cancer Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The MTH1 inhibitor TH588 demonstrates anti-tumoral effects alone and in combination with everolimus, 5-FU and gamma-irradiation in neuroendocrine tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The MTH1 inhibitor TH588 demonstrates anti-tumoral effects alone and in combination with everolimus, 5-FU and gamma-irradiation in neuroendocrine tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The MTH1 inhibitor TH588 demonstrates anti-tumoral effects alone and in combination with everolimus, 5-FU and gamma-irradiation in neuroendocrine tumor cells | PLOS One [journals.plos.org]
- 6. TH588, an MTH1 inhibitor, enhances phenethyl isothiocyanate-induced growth inhibition in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. AXL and CAV-1 play a role for MTH1 inhibitor TH1579 sensitivity in cutaneous malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
A Structural and Performance Comparison of MTH1 Inhibitors: BAY-707 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the MTH1 inhibitor BAY-707 with other notable inhibitors, focusing on their structural interactions with the MTH1 protein and their biochemical and cellular performance. The information is intended to assist researchers in selecting appropriate chemical probes and in the development of novel MTH1-targeted therapies.
Introduction to MTH1 Inhibition
MutT Homolog 1 (MTH1), also known as NUDT1, is a nudix hydrolase that plays a critical role in sanitizing the cellular nucleotide pool by hydrolyzing oxidized purine nucleoside triphosphates, such as 8-oxo-dGTP.[1] This function prevents the incorporation of damaged nucleotides into DNA, thereby mitigating DNA damage and cell death. Cancer cells, often characterized by high levels of reactive oxygen species (ROS), are particularly dependent on MTH1 for survival, making it an attractive target for anticancer drug development.[2]
This compound is a potent and selective, substrate-competitive inhibitor of MTH1.[3] This guide will compare its structural and functional characteristics with other well-characterized MTH1 inhibitors, including TH287, TH588, IACS-4759, AZ-21, and 3-isomangostin.
Quantitative Performance Data
The following tables summarize the key performance metrics for this compound and its alternatives.
Table 1: Biochemical Activity of MTH1 Inhibitors
| Compound | IC50 (nM) | Kd (nM) | PDB ID |
| This compound | 2.3[4] | - | 5nhy[5] |
| TH287 | 0.8[6] | 1.97 ± 0.8[7] | 4N1T |
| TH588 | 5.0[6][8] | 5[9] | 4N1U |
| IACS-4759 | 0.6[10][11] | - | Not Available |
| AZ-21 | - | - | Not Available |
| 3-isomangostin | 52[12] | - | 6AA5 |
Table 2: Cellular Activity of MTH1 Inhibitors
| Compound | Cellular Target Engagement (EC50, nM) |
| This compound | 7.6[3] |
| TH588 | 10 - 126 |
Note: Comprehensive cellular activity data for all compared inhibitors is not consistently reported in the literature.
Structural Analysis of MTH1-Inhibitor Complexes
The co-crystal structures of MTH1 in complex with various inhibitors provide valuable insights into their binding modes and the molecular basis for their inhibitory activity.
MTH1-BAY-707 Complex (PDB: 5nhy)
This compound binds to the active site of MTH1 in a substrate-competitive manner.[3] The structural details reveal key interactions with amino acid residues that are crucial for substrate recognition and catalysis.
MTH1-Alternative Inhibitor Complexes
-
TH287 (PDB: 4N1T): This inhibitor also occupies the nucleotide-binding pocket of MTH1. The dichlorophenyl group is a key feature influencing its potency.[2]
-
TH588 (PDB: 4N1U): Structurally similar to TH287, TH588 demonstrates a comparable binding mode within the MTH1 active site.[2] However, some studies suggest that the anticancer effects of TH588 may be, in part, due to off-target effects, such as microtubule modulation.[13]
-
3-isomangostin (PDB: 6AA5): This natural product exhibits a distinct binding mode compared to the synthetic inhibitors, offering a different scaffold for potential inhibitor design.[14]
While potent inhibitors, the crystal structures of MTH1 in complex with IACS-4759 and AZ-21 are not publicly available, precluding a direct structural comparison in this guide.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the presented data.
MTH1 Enzymatic Inhibition Assay (Pyrophosphate Detection)
This assay quantifies the inhibitory effect of a compound on the enzymatic activity of MTH1 by measuring the amount of pyrophosphate (PPi) produced from the hydrolysis of 8-oxo-dGTP.
Materials:
-
Recombinant human MTH1 protein
-
8-oxo-dGTP (substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
Inhibitor compound dissolved in DMSO
-
Pyrophosphate detection kit (e.g., a bioluminescence-based assay)[15]
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the inhibitor compound in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Add a fixed concentration of MTH1 enzyme to each well of the 384-well plate.
-
Add the diluted inhibitor or vehicle control (DMSO) to the respective wells and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a fixed concentration of the 8-oxo-dGTP substrate to all wells.
-
Incubate the plate at 37°C for a specific duration (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction and measure the generated pyrophosphate using a suitable detection reagent according to the manufacturer's protocol.[16][17][18]
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify the direct binding of an inhibitor to its target protein in a cellular context. The principle is based on the ligand-induced thermal stabilization of the target protein.[19]
Materials:
-
Cancer cell line of interest (e.g., HeLa, U2OS)
-
Cell culture medium and reagents
-
Inhibitor compound dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE gels and Western blotting reagents
-
Primary antibody specific for MTH1
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent and imaging system
Procedure:
-
Culture cells to approximately 80-90% confluency.
-
Treat the cells with the desired concentrations of the inhibitor or vehicle control (DMSO) for a specific duration (e.g., 1-2 hours) at 37°C.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples to a range of temperatures using a thermal cycler for a short period (e.g., 3-5 minutes). A temperature gradient is used to determine the melting curve of the protein.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[20]
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble MTH1 protein in each sample by Western blotting using an MTH1-specific antibody.
-
Quantify the band intensities and plot the fraction of soluble MTH1 as a function of temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization. The EC50 for target engagement can be determined by performing the assay at a fixed temperature with varying inhibitor concentrations.[21][22]
Visualizations
MTH1 Signaling Pathway and Point of Inhibition
Caption: MTH1 sanitizes the nucleotide pool, a process targeted by inhibitors like this compound.
Experimental Workflow for MTH1 Enzymatic Inhibition Assay
Caption: Workflow for determining the IC50 of MTH1 inhibitors.
Experimental Workflow for Cellular Thermal Shift Assay (CETSA)
References
- 1. Crystal structure of human MTH1 and the 8-oxo-dGMP product complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. 5nhy - this compound in complex with MTH1 - Summary - Protein Data Bank Japan [pdbj.org]
- 6. Understanding the molecular mechanism for the differential inhibitory activities of compounds against MTH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The presumed MTH1-inhibitor TH588 sensitizes colorectal carcinoma cells to ionizing radiation in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. IACS-4759|IACS4759 [dcchemicals.com]
- 12. caymanchem.com [caymanchem.com]
- 13. The MTH1 inhibitor TH588 is a microtubule-modulating agent that eliminates cancer cells by activating the mitotic surveillance pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rcsb.org [rcsb.org]
- 15. A Multi-Enzyme Bioluminescent Time-Resolved Pyrophosphate Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A rapid, enzymatic assay for measurement of inorganic pyrophosphate in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 18. A new enzymatic assay to quantify inorganic pyrophosphate in plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. CETSA [cetsa.org]
- 20. benchchem.com [benchchem.com]
- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Target engagement assay [bio-protocol.org]
A Comparative Analysis of BAY-707 and its Analogs as MTH1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the MTH1 inhibitor BAY-707 with its known analogs and other relevant MTH1 inhibitors. The information is compiled from publicly available data to assist researchers in evaluating these compounds for their studies.
Executive Summary
This compound is a potent and selective inhibitor of the MutT Homologue 1 (MTH1) enzyme, a critical component in the cellular defense against oxidative stress-induced DNA damage. While this compound demonstrates high potency in biochemical and cellular assays, it notably lacks in vitro and in vivo anti-tumor efficacy. This has led to further investigation into the role of MTH1 in cancer therapy and the development of other inhibitors. This guide compares this compound with its negative control, BAY-604, and other key MTH1 inhibitors such as TH588, Karonudib (TH1579), and (S)-crizotinib, providing a detailed look at their performance, underlying mechanisms, and the experimental protocols used for their evaluation.
Data Presentation: A Comparative Overview of MTH1 Inhibitors
The following table summarizes the key performance indicators for this compound and its comparators. It is important to note that direct comparisons of IC50 and EC50 values should be made with caution, as experimental conditions may vary between different studies.
| Compound | Target | MTH1 IC50 (nM) | Cellular Target Engagement (EC50, nM) | Key Characteristics |
| This compound | MTH1 (NUDT1) | 2.3[1][2] | 7.6 (CETSA)[1][3] | Potent and selective MTH1 inhibitor with good cell permeability and pharmacokinetic properties, but no demonstrated anti-cancer activity.[1] |
| BAY-604 | MTH1 (NUDT1) | >20,000 | - | Negative control for this compound. |
| TH588 | MTH1 | 5.0[4] | - | An early, potent MTH1 inhibitor. |
| Karonudib (TH1579) | MTH1 | - | - | An analog of TH588 with good oral availability and demonstrated anti-cancer properties in vivo.[5] |
| (S)-crizotinib | MTH1 | ~0.2 µM (in SW480 cells)[6] | - | The (S)-enantiomer of the ALK inhibitor crizotinib, identified as a potent and selective MTH1 inhibitor.[6] |
MTH1 Signaling Pathway and the Role of its Inhibitors
MTH1 plays a crucial role in sanitizing the nucleotide pool by hydrolyzing oxidized purine deoxynucleoside triphosphates (dNTPs), such as 8-oxo-dGTP.[7] In cancer cells, which often have high levels of reactive oxygen species (ROS), MTH1 is critical for preventing the incorporation of these damaged nucleotides into DNA, thereby averting DNA damage and cell death.[8][9] MTH1 inhibition is therefore being explored as a therapeutic strategy to selectively kill cancer cells by exploiting their increased oxidative stress.[8] The inhibition of MTH1 leads to an accumulation of oxidized nucleotides in the dNTP pool, which, when incorporated into DNA during replication, can lead to DNA strand breaks and apoptosis.[10]
Caption: The role of MTH1 in preventing DNA damage and the mechanism of its inhibition.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTH1 Enzymatic Assay
This assay is used to determine the in vitro potency (IC50) of compounds against the MTH1 enzyme. The principle is to measure the amount of inorganic phosphate (Pi) released during the MTH1-catalyzed hydrolysis of a substrate like 8-oxo-dGTP.[7]
Materials:
-
Recombinant human MTH1 enzyme
-
Assay buffer (e.g., 100 mM Tris pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.005% Tween-20)[11]
-
Substrate: 8-oxo-dGTP
-
Test compounds (e.g., this compound) and controls
-
Phosphate detection reagent (e.g., Malachite Green-based)[11]
-
96-well microplates
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Enzyme and Substrate Preparation: Dilute the MTH1 enzyme and the 8-oxo-dGTP substrate to their final concentrations in the assay buffer.
-
Assay Reaction:
-
Add the test compounds to the wells of the microplate.
-
Add the MTH1 enzyme to the wells and pre-incubate to allow for compound binding.
-
Initiate the reaction by adding the 8-oxo-dGTP substrate.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
-
Detection: Stop the reaction and measure the released phosphate using a phosphate detection reagent. Read the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of MTH1 inhibition for each compound concentration and determine the IC50 value using a suitable curve-fitting model.
Caption: A generalized workflow for determining the IC50 of MTH1 inhibitors.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify the engagement of a compound with its target protein in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.[12][13]
Materials:
-
Cultured cells (e.g., HeLa or relevant cancer cell lines)
-
Test compounds (e.g., this compound) and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
Equipment for heating (e.g., PCR machine), cell lysis (e.g., freeze-thaw cycles), and protein analysis (e.g., Western blotting or ELISA)
-
Antibodies against MTH1 and a loading control protein
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle control for a specific duration.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures for a short period (e.g., 3 minutes).[14]
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates to separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet).
-
Protein Analysis: Analyze the amount of soluble MTH1 protein in the supernatant at each temperature using Western blotting or another quantitative protein detection method.
-
Data Analysis: Plot the amount of soluble MTH1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Caption: A schematic representation of the CETSA experimental workflow.
Conclusion
This compound is a valuable chemical probe for studying the MTH1 enzyme due to its high potency and selectivity. However, its lack of anti-cancer efficacy, a finding that has been replicated with other potent and selective MTH1 inhibitors, has led to a re-evaluation of MTH1 as a broad-spectrum cancer target. The comparative data presented in this guide, alongside the detailed experimental protocols, should aid researchers in designing and interpreting their experiments with this compound and its analogs, and in the broader context of MTH1-targeted drug discovery. The exploration of newer analogs like Karonudib (TH1579), which show in vivo anti-tumor activity, suggests that the therapeutic potential of MTH1 inhibition may be dependent on factors beyond simple enzyme inhibition and warrants further investigation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 3. sgc-ffm.uni-frankfurt.de [sgc-ffm.uni-frankfurt.de]
- 4. Understanding the molecular mechanism for the differential inhibitory activities of compounds against MTH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation and development of MTH1 inhibitors for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Role of MTH1 in oxidative stress and therapeutic targeting of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting the nucleic acid oxidative damage repair enzyme MTH1: a promising therapeutic option - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of MTH1 inhibition-induced DNA strand breaks: the slippery slope from the oxidized nucleotide pool to genotoxic damage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTH1 Substrate Recognition—An Example of Specific Promiscuity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Target engagement assay [bio-protocol.org]
Safety Operating Guide
Navigating the Safe Disposal of BAY-707: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of BAY-707, a potent and selective MTH1 inhibitor. Adherence to these procedures is critical for minimizing environmental impact and protecting laboratory personnel.
Chemical and Physical Properties of this compound
A clear understanding of a compound's properties is the first step toward safe handling. The table below summarizes key data for this compound.
| Property | Value |
| Molecular Formula | C₁₅H₂₀N₄O₂[1] |
| Molecular Weight | 288.34 g/mol [1][2] |
| Appearance | White to beige powder[2] |
| Solubility | Soluble to 100 mM in DMSO and 10 mM in ethanol.[1] |
| Storage Temperature | -20°C[1] or 2-8°C[2] |
| Purity | ≥98% (HPLC)[1] |
| CAS Number | 2109805-96-9[1] |
Step-by-Step Disposal Protocol for this compound
As this compound is a potent, biologically active compound, it must be treated as hazardous chemical waste. The following protocol outlines the necessary steps for its proper disposal.
1. Personal Protective Equipment (PPE): Before handling this compound in any form (solid or solution), it is mandatory to wear appropriate PPE to prevent accidental exposure. This includes:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles or glasses with side shields.
-
A laboratory coat.
2. Waste Segregation and Collection: Proper segregation of waste streams is crucial.
-
Solid Waste: All solid materials contaminated with this compound, such as weighing papers, pipette tips, gloves, and empty vials, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be marked "Hazardous Chemical Waste" and specify "this compound contaminated solid waste."
-
Liquid Waste: Unused or waste solutions of this compound (e.g., in DMSO or ethanol) must be collected in a separate, sealed, and shatter-proof hazardous waste container. The container must be clearly labeled with "Hazardous Chemical Waste," the full chemical name "this compound," the solvent used (e.g., DMSO), and the estimated concentration. Under no circumstances should this compound solutions be poured down the drain.
3. Storage of Hazardous Waste: All hazardous waste containers holding this compound must be stored in a designated and secure satellite accumulation area within the laboratory. This area should be clearly marked and away from general laboratory traffic. Ensure containers are tightly sealed to prevent leaks or spills.
4. Final Disposal: The final disposal of this compound waste must be handled by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor. Follow your institution's specific procedures for requesting a hazardous waste pickup. Do not attempt to dispose of this chemical through regular trash or other non-compliant methods.
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.
Caption: A workflow for the safe and compliant disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
